4-Fluoro-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYGRVERQVBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376480 | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-16-5 | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-2-methylpyridine
Introduction
In the landscape of modern synthetic chemistry, fluorinated heterocyclic compounds represent a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, bioavailability, and binding affinity.[2] Among these valuable building blocks, 4-Fluoro-2-methylpyridine (also known as 4-fluoro-2-picoline) emerges as a compound of significant interest.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
The unique arrangement of a fluorine atom at the 4-position and a methyl group at the 2-position imparts distinct characteristics to the pyridine ring. A summary of its fundamental properties is essential for its handling and application in synthetic protocols.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 766-16-5 | [3] |
| Molecular Formula | C₆H₆FN | [3] |
| Molecular Weight | 111.12 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Boiling Point | ~130-135 °C (estimated) | |
| Density | ~1.1 g/mL (estimated) | |
| IUPAC Name | This compound | [3] |
| InChI Key | LEJYGRVERQVBLB-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its structure and purity. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral characteristics can be reliably predicted based on established principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (~6.8-8.2 ppm). The proton at C6 (adjacent to N) would be the most downfield. Protons at C3 and C5 will show coupling to each other and to the fluorine atom (JHF).[5][6][7] - Methyl Protons: A singlet at ~2.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: Five signals expected. The carbon attached to fluorine (C4) will appear as a doublet with a large coupling constant (¹JCF ~240-260 Hz). Carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also exhibit smaller C-F couplings.[8][9][10] - Methyl Carbon: A signal around 20-25 ppm. |
| ¹⁹F NMR | - A single resonance, with its chemical shift influenced by the pyridine ring. |
| IR Spectroscopy | - C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region. - Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region. - C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 111. |
Synthesis of this compound
The most reliable and widely adopted method for the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction.[11] This pathway is particularly well-suited for producing this compound from its corresponding amine precursor, 4-amino-2-methylpyridine.
Reaction Workflow: Balz-Schiemann Synthesis
The process involves two critical stages: the formation of a stable diazonium tetrafluoroborate salt, followed by its thermal decomposition to yield the final fluorinated product.
Caption: Generalized mechanism of SₙAr on this compound.
Protocol: SₙAr with an Oxygen Nucleophile (e.g., Phenoxide)
This protocol demonstrates a typical SₙAr reaction, a cornerstone of this compound's utility.
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Polar aprotic solvent (e.g., DMF or DMSO) [12] Procedure:
-
Nucleophile Generation (Causality: Deprotonation for Reactivity):
-
In a dry, inert-atmosphere flask, dissolve the phenol (1.1 equivalents) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to deprotonate the phenol and generate the more potent phenoxide nucleophile. Stir until gas evolution (if using NaH) ceases.
-
-
Substitution Reaction:
-
Add this compound (1.0 equivalent) to the solution of the generated nucleophile.
-
Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS. SₙAr reactions often require elevated temperatures to proceed at a reasonable rate. [12]
-
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the DMF and residual salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
-
Applications in Research and Development
The primary value of this compound lies in its function as a versatile intermediate for constructing more complex molecules. The 2-methyl-4-pyridyl ether, amine, or thioether moieties derived from it are prevalent in bioactive compounds.
-
Pharmaceuticals: The incorporation of fluorinated pyridine rings is a proven strategy in drug design. The C-F bond can block sites of metabolic oxidation, and the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing solubility and receptor interactions. [1][2]* Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can enhance the potency and environmental persistence of herbicides, fungicides, and insecticides.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich.
Handling:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and sources of ignition.
References
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]
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Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]
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Scientific Update. The Balz-Schiemann Reaction. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
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SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
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Stenutz. 2-fluoro-4-methylpyridine. [Link]
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National Center for Biotechnology Information. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]
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National Center for Biotechnology Information. This compound | C6H6FN | CID 2762819 - PubChem. [Link]
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Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. [Link]
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ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]
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An In-depth Technical Guide to 4-Fluoro-2-methylpyridine: A Key Building Block for Scientific Innovation
Introduction: Unveiling a Versatile Fluorinated Pyridine
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science research, fluorinated heterocyclic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable reagents, 4-Fluoro-2-methylpyridine, also known as 4-Fluoro-2-picoline, stands out as a versatile building block. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, with a focus on its practical utility for researchers, scientists, and drug development professionals.
Chemical Identity: this compound
| Identifier | Value |
| CAS Number | 766-16-5 |
| Molecular Formula | C₆H₆FN |
| Molecular Weight | 111.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-Fluoro-2-picoline |
Procurement: Identifying Reliable Suppliers
The accessibility of high-purity starting materials is a critical first step in any research endeavor. This compound is commercially available from a number of reputable chemical suppliers. When sourcing this reagent, it is crucial to verify the CAS number (766-16-5) to ensure the correct isomer is obtained, as properties can differ significantly between positional isomers such as 2-Fluoro-4-methylpyridine.
Table of Representative Suppliers:
| Supplier | Product Number (Example) | Purity (Typical) |
| Sigma-Aldrich | SY3H6E414663 | 95% |
| Synchem | cdp075 | 95% |
| Matrix Fine Chemicals | MM766165 | Not Specified |
| Alachem Co., Ltd. | 48W825 | Not Specified |
| Novasyn Organics | Not Specified | Not Specified |
This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always consult the supplier's certificate of analysis for lot-specific purity information.
Synthesis of this compound: A Practical Approach
While commercially available, understanding the synthesis of this compound can be valuable for custom synthesis or for developing derivatives. A common and effective method for the preparation of fluoropyridines is through a modified Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor followed by fluorination.
A general procedure for a related compound, 4-fluoropyridine, involves the diazotization of 4-aminopyridine in the presence of a fluoride source. The synthesis of this compound would follow a similar pathway, starting from 2-methyl-4-aminopyridine.
Illustrative Synthetic Pathway:
Caption: Balz-Schiemann reaction pathway for this compound synthesis.
Detailed Experimental Protocol (Conceptual):
This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Diazotization: To a cooled solution of tetrafluoroboric acid (HBF₄), add 2-methyl-4-aminopyridine portion-wise while maintaining a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt suspension at low temperature for a specified time.
-
Fluorination: Isolate the diazonium tetrafluoroborate salt by filtration and wash with a cold solvent.
-
Thermally decompose the dried salt under controlled conditions to yield
Technical Guide: 4-Fluoro-2-methylpyridine (CAS 766-16-5) - A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine ring, a ubiquitous motif in pharmaceuticals, gains significantly enhanced utility upon fluorination. The introduction of fluorine can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved bioavailability and a more favorable pharmacokinetic profile.[1]
This guide provides an in-depth technical overview of 4-Fluoro-2-methylpyridine, a versatile and high-value building block. We will explore its fundamental properties, detail a robust synthetic protocol, analyze its characteristic reactivity, and discuss its application in the synthesis of clinically relevant molecules, such as analogues of the multi-kinase inhibitor Sorafenib.[2][3]
Physicochemical and Safety Profile
This compound is a colorless to pale yellow liquid at room temperature. Its key properties and safety classifications are summarized below for quick reference by laboratory professionals.[4] The compound is air-sensitive and requires proper handling and storage to maintain its integrity.[4]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FN | [4] |
| Molecular Weight | 111.12 g/mol | [5] |
| CAS Number | 766-16-5 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 128-132 °C | [3] |
| Density | ~1.077 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water | [3] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [3][6] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][4] |
| Signal Word | Warning | [2] |
GHS Hazard Statement Key: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Synthesis Protocol: The Balz-Schiemann Reaction
The most reliable and widely employed method for the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction. This process involves two key stages: the diazotization of an aminopyridine to form a diazonium salt, followed by the thermal decomposition of this salt to yield the final fluorinated product.
The causality behind this choice of reaction is rooted in its reliability for introducing a fluorine atom onto an aromatic ring, a transformation that is otherwise challenging. The use of tetrafluoroboric acid (HBF₄) or its salts is critical, as the tetrafluoroborate anion (BF₄⁻) serves as the fluoride source during the decomposition step.
Detailed Step-by-Step Methodology
Starting Material: 4-Amino-2-methylpyridine
-
Diazonium Salt Formation:
-
To a cooled (0-5 °C) solution of tetrafluoroboric acid (48 wt. % in H₂O), add 4-Amino-2-methylpyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The formation of the aminopyridine salt is exothermic and requires careful temperature control to prevent side reactions.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine salt slurry. Maintaining the temperature between 0-5 °C is critical. The low temperature stabilizes the diazonium salt intermediate, preventing premature decomposition and the formation of undesired phenol byproducts.[7] The reaction progress is often indicated by a change in color and the dissolution of the amine salt.
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
-
Isolation of the Diazonium Salt (Optional but Recommended for Purity):
-
The resulting 2-methylpyridine-4-diazonium tetrafluoroborate salt typically precipitates from the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove residual acid, and dry under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care, behind a blast shield, and should not be scraped or subjected to shock.
-
-
Fluoro-dediazoniation (Decomposition):
-
Gently heat the isolated diazonium salt (or the crude reaction mixture in a high-boiling, non-polar solvent like hexane or chlorobenzene) until nitrogen gas evolution begins, typically between 80-120 °C. The thermal energy drives the decomposition, releasing N₂ gas and boron trifluoride (BF₃), while the fluoride anion substitutes the diazonium group on the pyridine ring.
-
Continue heating until gas evolution ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or flash column chromatography to yield pure this compound.
-
Caption: Workflow for the Balz-Schiemann Synthesis.
Spectroscopic Analysis (Predicted)
While a publicly available, fully assigned reference spectrum is elusive, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
H6 (ortho to N): A doublet, shifted downfield due to the inductive effect of the adjacent nitrogen.
-
H5 (meta to N): A doublet of doublets, coupled to both H6 and the fluorine at C4.
-
H3 (ortho to N): A doublet, coupled to the fluorine at C4.
-
CH₃ (at C2): A singlet around 2.5 ppm.
-
-
¹³C NMR: Six distinct signals are expected. The key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C4, typically >200 Hz. The C3 and C5 signals will also show smaller two-bond couplings (²JCF).[8]
-
¹⁹F NMR: A single resonance is expected. The chemical shift will be influenced by its position on the pyridine ring.[9]
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 111, corresponding to the molecular weight.
-
Fragmentation: Common fragmentation pathways for pyridines include the loss of HCN (M-27). The loss of a hydrogen radical (M-1) or a methyl radical (M-15) are also plausible fragmentation patterns.[10][11]
-
Reactivity Profile: Nucleophilic Aromatic Substitution (SₙAr)
The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SₙAr). The fluorine atom at the 4-position is highly activated towards displacement by nucleophiles.
Mechanistic Rationale
The favorability of SₙAr at the 4-position is a direct consequence of the electron-withdrawing nature of the pyridine ring nitrogen. When a nucleophile attacks the C4 position, a negatively charged intermediate, known as a Meisenheimer complex, is formed. This intermediate is resonance-stabilized, and critically, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[12] This stabilization significantly lowers the activation energy for the reaction, making the substitution kinetically favorable. Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, and its small size makes it an excellent leaving group in this context, generally leading to faster reaction rates compared to other halogens (F > Cl > Br > I).
Caption: Generalized SₙAr Mechanism on this compound.
Applications in Drug Development: Synthesis of Sorafenib Analogues
The SₙAr reactivity of fluorinated pyridines makes them indispensable intermediates. A prominent example is in the synthesis of analogues of Sorafenib, an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma and hepatocellular carcinoma.[2] The core structure of Sorafenib features a diaryl ether linkage, which is commonly formed via an SₙAr reaction.
In the synthesis of Sorafenib analogues, a substituted aminophenol can be coupled with a fluorinated or chlorinated pyridine derivative.[3] this compound serves as a direct or closely related precursor for the pyridine portion of these molecules. The reaction involves the deprotonation of the aminophenol's hydroxyl group with a base (e.g., potassium tert-butoxide) to form a potent nucleophile, which then displaces the fluorine atom at the C4 position of the pyridine ring to forge the critical ether bond.[2][3] This modular approach allows researchers to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to improve efficacy, selectivity, or reduce toxicity compared to the parent drug.
References
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. Available at: [Link]
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). Molecules. Available at: [Link]
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Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2019). RSC Advances. Available at: [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (1969). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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The Role of 3-Fluoro-2-methylpyridine in Pharmaceutical Intermediate Manufacturing. Medium. Available at: [Link]
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Synthesis of sorafenib derivatives 4a–e. ResearchGate. Available at: [Link]
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NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Available at: [Link]
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2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403. PubChem. Available at: [Link]
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Fluorine-19 Nuclear Magnetic Resonance. (1971). Defense Technical Information Center. Available at: [Link]
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A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. Available at: [Link]
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fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Mass Spectrometry. Michigan State University Chemistry. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2015). PMC - NIH. Available at: [Link]
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2018). ACS Omega. Available at: [Link]
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Preparation and stability of 4-fluoropyridine. (1972). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 4-Fluoro-2-methylpyridine
Foreword: Understanding 4-Fluoro-2-methylpyridine
This compound, also known as 4-fluoro-2-picoline, is a fluorinated pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique electronic properties, imparted by the fluorine atom and methyl group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The incorporation of a fluorine atom can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a substance of great interest to researchers in drug discovery and crop protection.[1][2]
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to work with this compound safely and effectively.
Core Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is paramount for its safe handling and for designing experimental setups. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 766-16-5 | |
| Molecular Formula | C₆H₆FN | |
| Molecular Weight | 111.12 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 160-161 °C (lit.) | [3] |
| Density | 1.078 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.472 (lit.) | |
| Storage Temperature | Freezer or Room Temperature | [3] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Adherence to safety warnings is crucial to prevent exposure and ensure personal safety. The compound is a warning-level hazard, primarily causing irritation upon contact.[4]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[4] |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[4] |
| Acute Oral Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
Primary Routes of Exposure and Health Effects:
-
Inhalation: Vapors may cause respiratory tract irritation, leading to symptoms like coughing and sore throat.[4][5]
-
Skin Contact: Causes skin irritation, which can manifest as redness and a burning sensation.[4][5] Prolonged contact should be avoided.
-
Eye Contact: Poses a risk of serious eye irritation, characterized by redness, pain, and potential damage if not promptly addressed.[4][5]
-
Ingestion: Harmful if swallowed, potentially causing abdominal pain and other internal issues.[5]
Engineering Controls and Safe Handling Protocols
The causality behind robust safety protocols is the mitigation of risk at its source. Engineering controls are the first and most effective line of defense.
Core Handling Principles:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the inhalation of vapors.[4][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Aerosol Prevention: Avoid the generation of mists or aerosols during handling.[6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8] Contaminated clothing should be removed immediately and washed before reuse.[8]
Essential Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setups must be performed inside a properly functioning chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and within a ten-second travel distance from the work area.[9][10]
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls minimize exposure, PPE is essential for protecting the operator from residual risks. The selection of appropriate PPE must be based on a thorough risk assessment of the specific experimental procedure.
Caption: Required Personal Protective Equipment (PPE).
Detailed PPE Specifications:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11] A face shield may be necessary for splash-prone procedures.
-
Skin Protection:
-
Gloves: Handle with impervious gloves that have been inspected for integrity prior to use. Nitrile gloves may not be suitable; always consult the manufacturer's compatibility chart for the specific glove material and breakthrough time.[4][10]
-
Clothing: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[4][6]
-
-
Respiratory Protection: If working outside a fume hood (not recommended) or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK for organic vapors).[11]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] Some suppliers recommend freezer storage to ensure long-term stability. The storage area should be secure and accessible only to authorized personnel.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent vigorous or explosive reactions.[9][12]
Spill Management Protocol
A swift and correct response to a chemical spill is critical to containing the hazard. Only trained personnel equipped with the proper PPE should perform cleanup.
Caption: Step-by-step workflow for minor spill cleanup.
Experimental Protocol for Minor Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Close doors to the affected lab to contain vapors.[13][14]
-
Assess and Prepare: Evaluate the spill size and consult the Safety Data Sheet (SDS). Do not proceed if the spill is too large or if you are not trained. Don all required PPE as detailed in Section 5.
-
Contain the Spill: For liquid spills, create a dike around the spill's outer edges using an inert absorbent material like vermiculite, dry sand, or commercial spill pillows.[13][14][15]
-
Absorb and Collect: Apply the absorbent material, working from the outside in to absorb the liquid.[13] Once absorbed, carefully sweep or scoop the material using spark-proof tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[10][14]
-
Decontaminate: Clean the spill area and any affected equipment with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[13][16]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[13]
-
Report: Report the incident to your supervisor or institutional safety office as per local policy.[15]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., absorbent materials, gloves, empty containers) must be treated as hazardous waste.[10]
-
Procedure:
-
Collect waste in a clearly labeled, sealed, and compatible container.[10]
-
Store the waste container in a designated, secure secondary containment area.
-
Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[4][8] Do not dispose of it in standard drains or trash.[4]
-
Role in Drug Development and Synthesis
This compound is a key intermediate in the synthesis of more complex molecules.[1] Its reactivity, driven by the electron-withdrawing fluorine atom, makes it a versatile precursor for creating a variety of substituted pyridine derivatives.[1] These derivatives are frequently investigated in medicinal chemistry for their potential as active pharmaceutical ingredients (APIs) and in the agrochemical industry for developing new pesticides.[1][2] It may be used in the preparation of compounds such as 2-fluoro-4-pyridinecarboxylic acid and various other functionalized pyridines.[17]
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A Technical Guide to the Stability and Storage of 4-Fluoro-2-methylpyridine for Research and Development
Introduction: The Imperative for Chemical Integrity
4-Fluoro-2-methylpyridine is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of target compounds, making this reagent a valuable tool for medicinal chemists and process developers.[1][2] However, the utility of this or any chemical reagent is directly contingent upon its chemical integrity. Degradation of the starting material can lead to inconsistent reaction outcomes, the formation of unknown impurities, and a significant loss of time and resources.
This guide provides an in-depth technical overview of the factors influencing the stability of this compound. It outlines field-proven storage and handling protocols and details a self-validating experimental workflow for researchers to assess the stability of their own samples. The objective is to equip scientists and drug development professionals with the knowledge to preserve the quality of this reagent, ensuring reproducibility and success in their synthetic endeavors.
Physicochemical Properties and Inherent Stability
Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust storage strategy. While data for this specific isomer can be limited, information from suppliers and analogous isomers provides a solid foundation.
| Property | Value | Source |
| CAS Number | 766-16-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₆FN | Sigma-Aldrich |
| Molecular Weight | 111.12 g/mol | Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Recommended Storage | Freezer | Sigma-Aldrich |
| Boiling Point | ~160-161 °C | (Analogous data from 2-Fluoro-4-methylpyridine)[3][4][5] |
| InChI Key | LEJYGRVERQVBLB-UHFFFAOYSA-N | Sigma-Aldrich |
The high boiling point suggests good thermal stability under short-term heating for reaction purposes. However, long-term stability is governed by its susceptibility to more subtle degradation pathways.
Key Factors Influencing Stability and Degradation Pathways
The stability of this compound is influenced by several environmental factors. The pyridine ring, activated by the electron-withdrawing fluorine atom, and the methyl group are the primary sites for potential degradation.
-
Moisture and pH (Hydrolysis): The carbon-fluorine bond on an aromatic ring is strong, but it is susceptible to nucleophilic aromatic substitution. This reaction can be catalyzed by acid.[6] In the presence of water, particularly under non-neutral pH conditions, this compound can slowly hydrolyze to form 4-hydroxy-2-methylpyridine. This introduces a significant impurity that can interfere with subsequent reactions.
-
Air (Oxidation): The pyridine ring and, more specifically, the benzylic-like methyl group are potential sites for oxidation. While stable under normal atmospheric conditions, long-term exposure to air, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid. Avoiding strong oxidizing agents is a standard precaution.[7][8]
-
Light (Photolysis): Aromatic compounds frequently exhibit photosensitivity. Exposure to UV or high-energy visible light can induce photolytic degradation, leading to complex impurity profiles. The International Council for Harmonisation (ICH) Q1B guideline specifically recommends testing for photostability using a combination of UV and visible light sources.[9]
-
Heat (Thermolysis): While the compound is a liquid with a relatively high boiling point, elevated temperatures will accelerate all other degradation pathways, including hydrolysis and oxidation.[1] Thermal decomposition at very high temperatures can lead to the release of hazardous vapors, including nitrogen oxides and carbon oxides.[8]
Visualization of Potential Degradation
The following diagram illustrates the primary potential degradation pathways for this compound when exposed to common chemical stressors.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the compound's chemical nature, a multi-faceted approach to storage is required to ensure long-term stability.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Freezer (-20 °C to -10 °C) | Slows all potential degradation reactions. Explicitly recommended by suppliers. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[10] |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation.[5] |
| Container | Tightly Sealed Container | Prevents ingress of atmospheric moisture and oxygen.[3][7] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid chlorides. | Avoids rapid, exothermic, or hazardous reactions.[7][8][10] |
Best Practices for Laboratory Handling
Proper handling during experimental use is as critical as long-term storage.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold liquid.
-
Inert Atmosphere: When dispensing the liquid, use a dry syringe or cannula under a positive pressure of an inert gas like argon or nitrogen.
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[3][10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye protection to avoid contact.[3][7]
-
Resealing: After use, flush the container headspace with an inert gas before tightly resealing to preserve the quality of the remaining material.
Experimental Protocol: A Self-Validating Forced Degradation Study
For critical applications, such as in GMP environments or during the development of a new synthetic route, verifying the stability of a specific batch of this compound is essential. A forced degradation, or stress testing, study is the industry-standard method for this purpose.[11][12] This process intentionally degrades the sample to identify potential impurities and establish a stability-indicating analytical method.[13] The goal is to achieve a target degradation of 5-20%; degradation beyond this level may not be representative of real-world stability.[9][12]
Step-by-Step Methodology
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.[9]
-
Aliquot for Stressing: Dispense the stock solution into separate, appropriately labeled vials for each stress condition. Include a control sample ("T0" or "unstressed") that is immediately analyzed and a control sample that is stored at ideal conditions (e.g., -20 °C, dark) for the duration of the experiment.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 50-60 °C for up to 24 hours.[9]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 50-60 °C for up to 24 hours.[9]
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.
-
Thermal Stress: Incubate at 70 °C (in a sealed vial to prevent evaporation) for up to 48 hours.
-
Photostability: Expose to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[9]
-
-
Neutralization and Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples (including controls) using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile. Use a photodiode array (PDA) detector to monitor for new peaks and a mass spectrometer (MS) detector to help identify degradation products.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control. A loss in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. The peak purity of the parent compound should also be assessed.
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a robust chemical intermediate when its inherent reactivity is respected. Its long-term stability is critically dependent on stringent storage conditions that mitigate exposure to moisture, air, light, and heat. The most effective preservation strategy involves storage in a freezer under an inert atmosphere and protected from light. By implementing the handling best practices and, where necessary, performing the self-validating stability studies outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Jadhav, S. B., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
BioProcess International. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. Journal of Biological Chemistry. Retrieved from [Link]
-
Autech. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Chemsrc. (2025). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
-
Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Wackett, L. P. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms. Retrieved from [Link]
-
Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-Picoline for Researchers and Drug Development Professionals
Introduction
4-Fluoro-2-picoline, a fluorinated derivative of 2-methylpyridine, is a vital building block in modern medicinal chemistry. Its unique structural features, namely the electron-withdrawing fluorine atom and the methyl group on the pyridine ring, impart distinct physicochemical properties that are highly advantageous in drug design. The pyridine scaffold itself is a prevalent motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved metabolic stability, enhanced bioavailability, and stronger binding affinity to biological targets.[1][3] A thorough understanding of the physical properties of 4-fluoro-2-picoline is therefore essential for its effective utilization in the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-fluoro-2-picoline, tailored for researchers, scientists, and professionals in the field of drug development.
Part 1: Fundamental Physicochemical Characteristics
A solid grasp of the fundamental physical and chemical properties of a synthetic building block is paramount for its successful application in the laboratory and in scalable manufacturing processes.
Molecular Identity and Structure
-
IUPAC Name: 4-Fluoro-2-methylpyridine[4]
-
Synonyms: 4-Fluoro-2-picoline
-
CAS Number: 766-16-5[4]
-
Molecular Formula: C₆H₆FN[5]
-
Molecular Weight: 111.12 g/mol [5]
.dot
Caption: Chemical structure of 4-fluoro-2-picoline.
Core Physical Properties
The physical state and solubility of 4-fluoro-2-picoline are critical considerations for reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | Liquid | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| pKa (Predicted) | 0.24 ± 0.10 | [6] |
Solubility: While specific solubility data for 4-fluoro-2-picoline is not readily available, its structural analog, 2-methylpyridine (2-picoline), is miscible with water and most organic solvents.[7][8] Given the polarity of the carbon-fluorine bond, it is anticipated that 4-fluoro-2-picoline will exhibit good solubility in a range of common organic solvents.
Part 2: Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data are indispensable for the identification, characterization, and purity assessment of 4-fluoro-2-picoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-fluoro-2-picoline, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation. While specific spectral data for the 4-fluoro isomer is limited, data for related isomers like 2-fluoro-3-methylpyridine can offer insights into expected chemical shifts and coupling constants.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-fluoro-2-picoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 4-fluoro-2-picoline, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (111.12). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₆H₆FN.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 4-fluoro-2-picoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Method:
-
Select a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set an appropriate temperature program to ensure good separation from any impurities.
-
Use helium as the carrier gas.
-
-
MS Method:
-
Employ electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 35-200).
-
-
Data Analysis:
-
Identify the peak corresponding to 4-fluoro-2-picoline in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-fluoro-2-picoline would be expected to show characteristic absorption bands for the C-F bond, aromatic C-H bonds, and the pyridine ring vibrations.
.dot
Caption: Workflow for the analytical characterization of 4-fluoro-2-picoline.
Part 3: Practical Considerations for the Laboratory Professional
Safe and effective handling of 4-fluoro-2-picoline is crucial in a research and development setting.
Stability and Storage
It is recommended to store 4-fluoro-2-picoline in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[9] The container should be kept tightly closed.[9] For long-term storage, refrigeration in a freezer is advised.[4]
Safety and Handling
4-Fluoro-2-picoline is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Fire Safety: Take precautionary measures against static discharge.[9]
-
In Case of Exposure:
Application in Drug Development
The pyridine ring is a common structural motif in a wide range of pharmaceuticals.[2] The introduction of a fluorine atom can significantly impact a molecule's biological activity and pharmacokinetic properties.[1][3] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding to target proteins.[1] Furthermore, the C-F bond is very stable, which can block metabolic pathways and increase the metabolic stability of a drug candidate.[1] The lipophilicity of a molecule is also affected by fluorination, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
.dot
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An In-depth Technical Guide to the Biological Activity of 4-Fluoro-2-Methylpyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[2][3] This guide focuses on derivatives of 4-fluoro-2-methylpyridine, a versatile building block for creating novel therapeutic agents. We will explore the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds, providing field-proven insights and detailed experimental frameworks to empower researchers in the rational design of next-generation pharmaceuticals.
The Pyridine Scaffold in Modern Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged scaffold. Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][4][5]
The Strategic Role of Fluorine Substitution
The introduction of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[3] The high electronegativity and small size of fluorine can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[2]
-
Increase Binding Affinity: Fluorine can form favorable electrostatic interactions (including hydrogen bonds) with target proteins.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, affecting solubility and receptor interaction.
-
Improve Bioavailability: Enhanced lipophilicity can improve a compound's ability to cross biological membranes.[2]
The this compound core, in particular, offers a synthetically versatile platform where the fluorine at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups.
Synthesis of Biologically Active this compound Derivatives
The synthesis of these derivatives typically begins with the this compound building block (CAS 766-16-5).[6] The primary route for diversification involves the SNAr reaction, where the fluorine atom is displaced by a nucleophile.
General Synthesis Workflow
The choice of nucleophile and reaction conditions is dictated by the desired final compound and its intended biological target. A generalized workflow is presented below.
Caption: General workflow for synthesizing 4-substituted-2-methylpyridine derivatives.
Exemplary Protocol: Synthesis of a Thioether Derivative
This protocol describes a typical SNAr reaction to generate a library of potential antimicrobial agents.
Objective: To synthesize S-(2-methylpyridin-4-yl)benzenethiol derivatives.
Materials:
-
This compound
-
Substituted thiophenols
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 20 minutes to form the thiolate salt.
-
Addition of Pyridine: Add this compound (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). Causality Insight: Heating is necessary to overcome the activation energy for the SNAr reaction, as fluorine is a moderately good leaving group in this context.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Check: Washing with brine helps to remove residual water from the organic layer, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired thioether derivative.
Key Biological Activities and Mechanisms of Action
Derivatives of this compound have shown significant promise across several therapeutic areas.
Antimicrobial Activity
The pyridine ring is a common feature in antimicrobial agents. Fluorinated derivatives often exhibit enhanced potency.
-
Gram-Positive Bacteria: A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent activity against a panel of gram-positive bacteria, including drug-resistant strains.[7] One compound, 7j , exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL.[7] The proposed mechanism for oxazolidinones involves the inhibition of bacterial protein synthesis at the initial stage.[7]
-
Broad Spectrum: Pyridine derivatives containing an imidazo[2,1-b][8][9][10]thiadiazole moiety have also been synthesized and evaluated.[9] A compound with a 4-fluoro substitution, 17d , showed the highest antibacterial activity with an MIC of 0.5 μg/mL, twice the activity of the control drug gatifloxacin.[9]
Table 1: Selected Antimicrobial Activities of Fluorinated Pyridine Derivatives
| Compound Class/Reference | Target Organism(s) | Key Result (MIC) | Notes |
|---|---|---|---|
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones[7] | Gram-positive bacteria (e.g., S. aureus) | 0.25 µg/mL (for compound 7j) | 8-fold more potent than linezolid |
| Imidazo[2,1-b][8][9][10]thiadiazoles[9] | Gram-positive bacteria | 0.5 µg/mL (for compound 17d) | More potent than gatifloxacin |
| N-alkylated pyridine salts[5] | S. aureus, E. coli | ~55% inhibition at 100 µg/mL | Also showed antibiofilm activity |
Anticancer Activity
The antiproliferative properties of pyridine derivatives are well-documented.[1] Fluorine substitution can be a critical determinant of activity.
-
Structure-Activity Relationship (SAR): A review of pyridine derivatives found that the presence of -OH and -OCH₃ groups tends to enhance antiproliferative activity.[1] Conversely, bulky groups or certain halogen substitutions can decrease activity.[1] For instance, in one series, the IC₅₀ values against cancer cell lines increased with the size of the halogen atom (F < Cl < Br).[1]
-
Mechanism of Action: The anticancer effects of these derivatives are often linked to the induction of apoptosis.[11] Studies on fluorinated isatins, a related heterocyclic system, showed that cytotoxic compounds can dissipate the mitochondrial membrane potential and stimulate the production of reactive oxygen species (ROS), triggering cell death.[11]
-
Specific Derivatives: A series of 1,2,4-triazole-pyridine hybrid derivatives were tested for their in vitro anticancer activity against the B16F10 murine melanoma cell line.[12] The compounds displayed moderate to potent activity, with IC₅₀ values ranging from 41.12 µM to 61.11 µM.[12]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyridine derivatives have emerged as potent anti-inflammatory agents.[13][14]
-
Mechanism of Inhibition: The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.[15] This includes the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor kappa B (NF-κB).[15][16]
-
NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by signals like lipopolysaccharide (LPS), inhibitor proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Fluorine-substituted compounds can intervene at multiple points in this cascade.
Caption: Inhibition of the NF-κB inflammatory pathway by a pyridine derivative.
-
In Vitro Efficacy: In a comparative study, synthesized pyridine derivatives were tested in LPS-stimulated RAW 264.7 macrophages.[14] The most potent compounds significantly inhibited nitric oxide (NO) production, with IC₅₀ values around 76.6 µM, and markedly decreased the gene expression of inflammatory cytokines like TNF-α and IL-6.[14]
Standardized Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is essential.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., B16F10 melanoma) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Insight: This incubation period allows for sufficient formazan crystal formation within viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with a remarkable breadth of biological activities. The strategic placement of the fluorine atom enhances key pharmacokinetic properties and provides a reactive handle for synthetic diversification. Significant potential has been demonstrated in the development of novel antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing combinatorial chemistry approaches to rapidly generate large libraries of derivatives for high-throughput screening.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways affected by the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
The versatility and proven potential of the this compound scaffold ensure its continued importance in the quest for new and effective therapeutics.
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Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health. Retrieved from [Link]
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This compound | C6H6FN | CID 2762819. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Leveraging 4-Fluoro-2-methylpyridine for Modern Fragment-Based Drug Discovery
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of 4-Fluoro-2-methylpyridine as a high-value fragment in drug discovery campaigns. We will dissect the strategic rationale for its inclusion in fragment libraries, detail field-proven protocols for screening and hit validation, and outline a logical framework for its evolution from a low-affinity hit to a potent lead compound.
The Strategic Imperative for Fluorinated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These fragments serve as starting points for structure-guided optimization, a process that systematically builds potency while maintaining drug-like properties.[5] This approach is particularly effective for tackling challenging targets, such as those with shallow binding pockets or protein-protein interfaces, that have proven intractable to HTS.[3]
The strategic incorporation of fluorine into fragment libraries represents a significant refinement of the FBDD approach.[6][7] Fluorine, being the most electronegative element, imparts a unique set of properties when substituted into a small molecule:
-
Modulation of Physicochemical Properties: Fluorine can alter pKa, reduce the basicity of adjacent amines, and influence lipophilicity, often improving membrane permeability and bioavailability.[7][8]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to binding affinity in ways a C-H bond cannot.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic shielding" can significantly prolong a drug's half-life.[6][10]
-
A Powerful Bioanalytical Probe: The fluorine-19 (¹⁹F) nucleus is 100% abundant, has a high gyromagnetic ratio, and is absent from biological systems. This makes ¹⁹F Nuclear Magnetic Resonance (NMR) an exquisitely sensitive and background-free method for screening, eliminating signal overlap issues common in ¹H NMR.[11][12][13]
Profile of a Privileged Fragment: this compound
This compound is an exemplary fragment that combines the structural simplicity of a pyridine scaffold with the strategic advantages of fluorination. Its properties align well with the principles of FBDD, particularly the "Rule of Three," which provides a guideline for desirable fragment characteristics.[3]
| Property | This compound | "Rule of Three" Guideline | Rationale |
| CAS Number | 766-16-5 | N/A | Unique Identifier |
| Molecular Formula | C₆H₆FN[14] | N/A | Elemental Composition |
| Molecular Weight | 111.12 g/mol | ≤ 300 Da | Ensures fragment simplicity and allows for significant molecular weight increase during optimization.[3] |
| logP (calculated) | ~1.1-1.3 | ≤ 3 | Balances solubility and lipophilicity, preventing non-specific binding and ensuring good starting properties.[3] |
| Hydrogen Bond Donors | 0 | ≤ 3 | Low complexity reduces the entropic penalty upon binding and provides vectors for optimization.[3] |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | ≤ 3 | Provides a key interaction point for target binding.[3] |
The pyridine ring is a common motif in approved drugs, recognized by many protein targets. The methyl group provides a non-polar feature and a potential vector for chemical elaboration, while the fluorine atom at the 4-position acts as both a modulator of the ring's electronics and a superb NMR handle for screening.
The FBDD Workflow with this compound
The journey from fragment identification to a lead compound is a structured, multi-stage process. Using this compound as our exemplar, we can map out a robust and self-validating workflow.
Phase 1: Hit Identification via ¹⁹F NMR Screening
The primary screen aims to rapidly identify fragments that bind to the target protein. For a fluorinated library, ligand-observed ¹⁹F NMR is the method of choice due to its speed, sensitivity, and low false-positive rate.[11][13][15]
Causality: We choose ¹⁹F NMR because the absence of endogenous fluorine in proteins means any signal we observe comes directly from our fragments.[11] A change in the fluorine's chemical shift, line broadening, or relaxation rate upon addition of the protein is a direct indicator of a binding event.[13][15] Screening fragments in cocktails or pools dramatically increases throughput.[16]
Experimental Protocol: ¹⁹F NMR Fragment Screening
-
Library Preparation: Prepare pools of 8-12 fluorinated fragments (including this compound) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in D₂O). The final concentration of each fragment should be between 100-200 µM.
-
Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of each fragment pool. This serves as the "ligand-only" reference. The narrow linewidths and wide chemical shift dispersion of ¹⁹F signals allow for unambiguous assignment of each fragment in the pool.[11]
-
Protein Addition: Add the target protein to the NMR tube containing the fragment pool to a final concentration of 10-20 µM.
-
Binding Spectrum: Re-acquire the 1D ¹⁹F NMR spectrum.
-
Hit Identification: Compare the reference and binding spectra. Fragments that bind to the protein will exhibit significant line broadening or changes in chemical shift.
-
Deconvolution: If a pool is active, screen each fragment from that pool individually to unambiguously identify the binder(s).
Phase 2: Hit Validation and Characterization
Once a hit like this compound is identified, it must be validated to confirm direct binding, determine its affinity and kinetics, and elucidate its binding mode. This is a critical self-validating step to eliminate artifacts before committing medicinal chemistry resources.
A. Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (K D) and kinetics (k on, k off).[17][18] This is crucial for fragments, which typically have weak affinities (µM to mM range) and fast kinetics that are difficult to measure with other methods.[19] It provides orthogonal validation of the NMR hit, ensuring the interaction is not an artifact of the screening technique.
Experimental Protocol: SPR Binding Analysis
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared by activating and blocking the surface without protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer, typically ranging from 1 µM to 1 mM. Accurate concentration matching of DMSO, if used, is critical to avoid false positives.[17]
-
Binding Measurement: Inject the fragment solutions over the target and reference surfaces. The instrument measures the change in response units (RU) over time, generating sensorgrams for association and dissociation phases.
-
Data Analysis: Subtract the reference channel data from the target channel data. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k on), dissociation rate (k off), and the equilibrium dissociation constant (K D = k off / k on).
B. Binding Mode Determination by X-ray Crystallography
Causality: X-ray crystallography provides the ultimate validation: a high-resolution, three-dimensional picture of how the fragment binds to the target.[20][21] This structural information is the foundation for rational, structure-based drug design (SBDD), revealing the precise interactions and the available vectors for chemical optimization.[22][23]
Experimental Protocol: Crystal Soaking and Structure Determination
-
Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å).[20]
-
Fragment Soaking: Prepare a solution of this compound (typically 1-10 mM) in a cryo-protectant solution compatible with the protein crystals. Transfer a protein crystal into this solution and allow it to soak for a defined period (minutes to hours).
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully analyze the resulting electron density maps (e.g., using PanDDA analysis for weak binders) to locate the bound fragment.[20]
-
Binding Mode Analysis: Refine the protein-fragment complex structure. Analyze the binding pocket to identify key hydrogen bonds, hydrophobic interactions, and unoccupied pockets adjacent to the fragment.
Phase 3: Hit-to-Lead Optimization
With a validated hit and a high-resolution crystal structure, the medicinal chemistry campaign can begin. The goal is to "grow" the initial fragment into a more potent lead compound by adding functionality that makes additional favorable interactions with the target protein.[5]
Causality: The simplicity of this compound is now its greatest asset. The crystal structure reveals which vectors on the fragment point towards open pockets in the binding site. Chemists can use this information to rationally design and synthesize new analogues that extend into these pockets to pick up additional binding interactions, thereby improving potency.
Strategy: Fragment Growing from the 2-Methyl Position
-
Structural Analysis: The crystal structure of the target in complex with this compound reveals an unoccupied hydrophobic pocket adjacent to the 2-methyl group.
-
Design Hypothesis: Extending the methyl group with a small hydrophobic chain (e.g., ethyl, propyl) or a phenyl ring could occupy this pocket and increase van der Waals interactions, improving affinity.
-
Synthesis: Synthesize a small set of analogues, such as 4-fluoro-2-ethylpyridine and 4-fluoro-2-propylpyridine.
-
Testing and Iteration: Measure the affinity of the new analogues using SPR. If the hypothesis is correct, a significant improvement in K D should be observed. Co-crystallize the most potent new analogue to confirm it binds as predicted. This iterative cycle of design, synthesis, and testing is the core engine of hit-to-lead optimization.
Conclusion
This compound is not merely another small molecule; it is a strategically designed tool for modern drug discovery. Its adherence to fragment-like properties, combined with the powerful diagnostic capabilities imparted by its fluorine atom, makes it an ideal starting point for an FBDD campaign. By employing a rigorous, self-validating workflow that integrates sensitive biophysical screening (¹⁹F NMR, SPR) with high-resolution structural biology (X-ray crystallography), researchers can leverage this fragment to efficiently discover novel binding modes and develop potent, selective lead compounds for even the most challenging biological targets.
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- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. selvita.com [selvita.com]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fluorinated Pyridines in Modern Agrochemicals
Introduction: The Strategic Imperative of Fluorine in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign crop protection agents has led researchers to explore unique chemical spaces. Among the most fruitful of these explorations is the incorporation of fluorine into bioactive molecules.[1] Fluorinated organic compounds, and specifically those containing a fluorinated pyridine scaffold, represent a rapidly growing and commercially significant family of agrochemicals.[2] The pyridine ring is a well-established pharmacophore in its own right, but its strategic fluorination can dramatically enhance the parent molecule's efficacy, selectivity, and overall performance.[3][4]
This guide provides an in-depth technical analysis for researchers and development professionals on the multifaceted roles of fluorinated pyridines in agrochemicals. We will dissect the fundamental physicochemical principles conferred by fluorine, explore their application across major agrochemical classes, detail synthetic and evaluative methodologies, and provide a forward-looking perspective on this critical structural motif. The strategic introduction of fluorine is not merely an incremental adjustment but a transformative design strategy that can unlock new modes of action and overcome existing challenges in crop protection.[1]
The "Fluorine Effect": A Physicochemical and Metabolic Deep Dive
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility in agrochemical design.[5][6] When appended to a pyridine ring, these properties manifest in several critical ways that influence a molecule's biological activity.
Modulation of Electronic Properties and Acidity (pKa)
Fluorine's potent electron-withdrawing inductive effect significantly lowers the electron density of the pyridine ring.[7] This has a direct and predictable impact on the basicity of the ring nitrogen.
-
Decreased Basicity: Fluorinated pyridines are weaker bases compared to their non-fluorinated analogs. This modulation of the pKa is crucial for optimizing a molecule's uptake, translocation within the plant, and interaction with the target site, which may have a specific pH environment.[6][8]
-
Enhanced Acidity of Proximal Groups: For substituents on the pyridine ring (like a hydroxyl group), the inductive effect enhances their acidity, lowering their pKa.[7]
Impact on Lipophilicity and Transport
Lipophilicity, often measured as logP or logD, is a critical parameter governing an agrochemical's ability to penetrate biological membranes, such as a plant's waxy cuticle or an insect's exoskeleton.[6] The effect of fluorine on lipophilicity is nuanced:
-
Increased Lipophilicity: In many cases, substituting hydrogen with fluorine increases a molecule's lipophilicity, which can improve its absorption and transport to the target site.[6][9]
-
Context-Dependent Effects: However, the overall effect is complex. While fluorine can increase the hydrophobic surface area, it can also increase the polarity of adjacent atoms (like sulfur), creating a dipole moment that may reduce lipophilicity in certain contexts.[8] The final logP value is a result of the interplay between these opposing effects.
Enhancement of Metabolic Stability
Perhaps the most significant advantage of fluorination is the enhancement of metabolic stability.[10][11] Agrochemicals are often deactivated by metabolic enzymes (e.g., Cytochrome P450s) in the target pest, the crop plant, or the environment.[10][12]
-
Blocking Metabolic Attack: The C-F bond is exceptionally strong and resistant to enzymatic cleavage compared to a C-H bond.[6][10] By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, chemists can effectively "block" this deactivation pathway.[10][11] This leads to a longer biological half-life, sustained efficacy, and potentially lower application rates.[6][10]
The following diagram illustrates the core principles of how fluorination enhances molecular properties for agrochemical applications.
Caption: The Fluorine Effect Workflow in Agrochemical Design.
Applications of Fluorinated Pyridines Across Agrochemical Classes
The trifluoromethyl-substituted pyridine ring, in particular, has been successfully incorporated into a multitude of commercial crop protection products, spanning herbicides, insecticides, and fungicides.[3][13]
Herbicides
Many potent herbicides utilize a fluorinated pyridine core to target essential enzymes in weeds. The picolinic acid herbicides are a prominent family.
-
Picloram: One of the earliest examples, it contains a 4-amino-3,5,6-trichloropicolinic acid structure. While not fluorinated, it set the stage for halogenated pyridine herbicides.
-
Aminopyralid & Clopyralid: These auxinic herbicides mimic the plant hormone auxin, causing uncontrolled growth in susceptible broadleaf weeds. The specific halogenation pattern on the pyridine ring is crucial for their selective activity.
-
Fluroxypyr: A widely used herbicide for controlling broadleaf weeds in cereal crops, its efficacy is tied to the fluorinated pyridine core which ensures stability and effective translocation.
-
Picolinafen: This herbicide inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The trifluoromethylpyridine group is a key component of its molecular structure.
Insecticides
Fluorinated pyridines are integral to several modern insecticides, often targeting the insect nervous system.
-
Flupyradifurone: A butenolide insecticide that acts on the nicotinic acetylcholine receptor (nAChR). Its structure, which includes a difluoromethylpyridine fragment, was designed for high efficacy against sucking pests while having a more favorable safety profile compared to some neonicotinoids.
-
Sulfoxaflor: A sulfoximine insecticide that also targets the nAChR. It contains a trifluoromethylpyridine moiety essential for its potent insecticidal activity.
Fungicides
The unique electronic properties of fluorinated pyridines are leveraged to create fungicides that disrupt fungal growth and development.
-
Fluopyram: A broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It contains a 2-trifluoromethylpyridine component that is critical for binding to the target enzyme in the fungal respiratory chain.
-
Boscalid: Another widely used SDHI fungicide, boscalid's structure features a dichloropyridine ring, demonstrating the broader utility of halogenated pyridines in this class.
The following table summarizes key examples and their modes of action.
| Agrochemical | Class | Mode of Action | Role of Fluorinated Pyridine |
| Fluroxypyr | Herbicide | Synthetic Auxin (Group 4/O) | Enhances stability and systemic transport for weed control. |
| Picolinafen | Herbicide | Phytoene Desaturase (PDS) Inhibitor (Group 12/F1) | Key pharmacophore for binding to the target enzyme. |
| Flupyradifurone | Insecticide | nAChR Competitive Modulator (Group 4D) | Provides potent activity and favorable metabolic profile. |
| Fluopyram | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) (Group 7) | Essential for high-affinity binding to the target site. |
Experimental Protocols: Synthesis and Evaluation
Advancements in agrochemical science rely on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and biological evaluation of novel fluorinated pyridine compounds.
Protocol 1: Synthesis of a 2-Trifluoromethyl-6-chloropyridine Derivative
This protocol outlines a common synthetic approach using fluorine-containing building blocks, which is a predominant strategy in the agrochemical industry.[5]
Objective: To synthesize a substituted 2-trifluoromethylpyridine, a common intermediate for agrochemicals like Fluopyram.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Potassium fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH4)
-
Palladium on carbon (Pd/C)
-
Ethyl acetate, Hexane
Methodology:
-
Halogen Exchange (Halex) Reaction:
-
In a nitrogen-purged, oven-dried flask, suspend 2,6-dichloro-3-nitropyridine and spray-dried KF in anhydrous DMF.
-
Heat the reaction mixture to 120 °C for 16 hours. Causality: This step selectively replaces one chlorine atom with fluorine due to the activating effect of the nitro group.
-
Monitor reaction completion by GC-MS.
-
Cool, quench with water, and extract the product (2-chloro-6-fluoro-3-nitropyridine) with ethyl acetate. Purify by column chromatography.
-
-
Trifluoromethylation:
-
Dissolve the product from step 1 in anhydrous DMF.
-
Add TMSCF3 followed by a catalytic amount of TBAF.
-
Stir at room temperature for 8 hours. Causality: The Ruppert-Prakash reagent (TMSCF3) serves as a nucleophilic CF3 source, activated by fluoride, to displace the remaining chlorine atom.
-
Work up the reaction and purify the resulting 2-trifluoromethyl-6-fluoro-3-nitropyridine.
-
-
Nitro Group Reduction:
-
Dissolve the trifluoromethylated product in ethanol.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture under a balloon of H2 gas until the starting material is consumed (TLC monitoring). Causality: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to a primary amine, a versatile handle for further derivatization.
-
Filter through Celite, concentrate the filtrate to yield 6-fluoro-2-(trifluoromethyl)pyridin-3-amine. This final product can be used to synthesize various active ingredients.
-
The synthetic pathway is visualized below.
Caption: Synthetic Pathway for a Fluorinated Pyridine Intermediate.
Protocol 2: In Vitro Herbicidal Activity Assay (Phytoene Desaturase Inhibition)
Objective: To evaluate the inhibitory potential of synthesized fluorinated pyridine compounds against the PDS enzyme, a common herbicidal target.
Materials:
-
Test compounds dissolved in DMSO.
-
Picolinafen (as a positive control).
-
DMSO (as a negative control).
-
Recombinant PDS enzyme (e.g., from A. thaliana expressed in E. coli).
-
Substrate: Phytoene, solubilized in buffer.
-
Cofactors: FAD, NADP+.
-
Assay buffer (e.g., Tris-HCl with detergent).
-
96-well microplate.
-
Microplate reader (spectrophotometer).
Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of test compounds and the positive control (Picolinafen) in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
In a 96-well plate, add 2 µL of each compound dilution. Add 2 µL of DMSO to the negative control wells.
-
-
Enzyme Reaction:
-
Prepare a master mix containing assay buffer, PDS enzyme, and cofactors.
-
Dispense 98 µL of the master mix into each well of the microplate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the phytoene substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 285 nm) at time zero.
-
Incubate the plate at 30 °C for 60 minutes.
-
Measure the final absorbance. The conversion of phytoene to ζ-carotene results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Trustworthiness: Comparing the IC50 values of novel compounds against the standard (Picolinafen) provides a validated measure of relative potency.
-
Future Outlook and Emerging Trends
The strategic use of fluorinated pyridines in agrochemicals is poised to continue its expansion. Several key trends are shaping the future of this field:
-
Precision Fluorination: As synthetic methodologies become more sophisticated, chemists are gaining greater control over the precise placement of fluorine atoms. This allows for fine-tuning of a molecule's properties to maximize efficacy and minimize off-target effects.[5]
-
Novel Fluorinated Groups: Research is moving beyond simple fluoro- or trifluoromethyl-substitutions to explore more complex fluorinated motifs (e.g., -OCF3, -SCF3, -CF2H). These groups offer different steric and electronic profiles, opening new avenues for agrochemical design.
-
Addressing Regulatory Scrutiny: While fluorination offers many benefits, there is increasing regulatory focus on fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS).[14] The agrochemical industry is proactively researching the environmental fate and biokinetic profiles of its compounds to ensure they do not pose undue risks and to design next-generation molecules that are both effective and sustainable.[14]
Conclusion
Fluorinated pyridines represent a privileged chemical scaffold in the design of modern agrochemicals. The strategic incorporation of fluorine is a powerful tool used to enhance metabolic stability, modulate physicochemical properties, and increase biological efficacy.[6][10] From broadleaf herbicides to systemic fungicides and targeted insecticides, the impact of this structural motif is undeniable. As our understanding of structure-activity relationships deepens and synthetic capabilities advance, fluorinated pyridines will undoubtedly continue to be a cornerstone of innovation, helping to meet the global demand for safe and effective crop protection solutions.
References
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem.
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery - Benchchem.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate.
- The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD.
- Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(2), 1285-1298.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3333-3342.
- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Edmunds, A. J., & Schaetzer, J. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228-1238.
- The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 10(15), 1817-1820.
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2013). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
- The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- The Power of Fluorine: How TFMP Drives Agrochemical Innovation.
- Key, B. D., & Lang, S. B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 793-795.
- The Importance of Fluorine in Crop Protection. ResearchGate.
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Unlocking Novel Reaction Pathways with 4-Fluoro-2-methylpyridine: A Technical Guide for Advanced Synthesis
Abstract: This technical guide provides an in-depth exploration of the reactivity of 4-fluoro-2-methylpyridine, a versatile building block in modern medicinal chemistry. Moving beyond its established role in nucleophilic aromatic substitution, this document unveils novel, yet underexplored, reaction pathways, including palladium-catalyzed cross-coupling reactions via C-F and C-H bond activation, and innovative functionalization of the 2-methyl group. Authored for researchers, scientists, and drug development professionals, this guide offers a blend of theoretical insights and practical, field-proven protocols. It aims to empower chemists to leverage the unique electronic properties of this compound for the efficient synthesis of complex molecules and the discovery of new chemical entities.
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Within the vast landscape of fluorinated motifs, fluoropyridines have emerged as privileged scaffolds, present in a multitude of FDA-approved drugs.[1][4]
This compound stands out as a particularly intriguing building block. Its structure presents a fascinating dichotomy of reactive sites: the electron-deficient pyridine ring activated by the fluorine atom, and the nucleophilic 2-methyl group. This duality opens up a rich and largely untapped potential for diverse and selective chemical transformations. While its use as an intermediate in organic synthesis is recognized[5], a comprehensive exploration of its reactivity, particularly in the context of novel reaction discovery, is warranted.
This guide aims to bridge that gap. We will first delve into the established reactivity of this compound, primarily its participation in nucleophilic aromatic substitution. Subsequently, we will venture into novel chemical space, proposing and detailing innovative applications in palladium-catalyzed cross-coupling reactions and C-H bond functionalization. By providing both the theoretical underpinnings and actionable experimental protocols, this document serves as a practical roadmap for chemists seeking to unlock the full synthetic potential of this versatile molecule.
Chapter 1: Understanding the Reactive Landscape of this compound
The reactivity of this compound is governed by the interplay of the electronic effects of the fluorine atom, the methyl group, and the pyridine nitrogen. A thorough understanding of this electronic landscape is crucial for predicting and controlling its chemical behavior.
The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which, combined with the inherent electron-deficient nature of the pyridine ring, significantly activates the positions ortho and para to the fluorine (C3, C5, and the nitrogen-bearing carbon C2) towards nucleophilic attack. This makes the C-F bond a prime site for nucleophilic aromatic substitution (SNAr).
Conversely, the methyl group at the 2-position is an electron-donating group, which can influence the regioselectivity of certain reactions. More importantly, the C-H bonds of the methyl group are susceptible to deprotonation or radical abstraction, offering a distinct handle for functionalization. The pyridine nitrogen itself can act as a directing group in metal-catalyzed C-H activation reactions, potentially enabling functionalization at the C3 or C5 positions.
Caption: Key reactive sites and their controlling electronic factors in this compound.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) - The Established Pathway
The most well-documented reaction of this compound is its participation in nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom, coupled with its ability to stabilize the intermediate Meisenheimer complex, makes it an excellent leaving group in this context.[6][7] In fact, for SNAr reactions on pyridines, fluoride is often a more reactive leaving group than chloride.[6][7]
The general mechanism involves the attack of a nucleophile at the carbon bearing the fluorine, followed by the departure of the fluoride ion to restore aromaticity. This reaction is typically performed under basic conditions to generate the active nucleophile and can be carried out with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.
Scope of Nucleophiles and Reaction Conditions
The versatility of the SNAr reaction on fluoropyridines allows for the introduction of a diverse array of functional groups. The table below summarizes the scope of this transformation, drawing on established protocols for similar fluoropyridine substrates.
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Reference |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, DMSO, 80-120 °C | 4-Aminopyridines | [8] |
| N-Heterocycles (e.g., Imidazole) | NaH, DMF, rt-80 °C | 4-(Heterocyclyl)pyridines | [9] | |
| O-Nucleophiles | Alkoxides (e.g., NaOEt) | EtOH, reflux | 4-Alkoxypyridines | [6] |
| Phenoxides (e.g., PhONa) | K₂CO₃, DMF, 100 °C | 4-Aryloxypyridines | [7] | |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | DMF, rt | 4-(Arylthio)pyridines | [10] |
| C-Nucleophiles | Malonates | NaH, THF, reflux | 4-(Dialkylmalonyl)pyridines | [7] |
Detailed Experimental Protocol: Synthesis of 4-amino-2-methylpyridine derivative
This protocol describes a typical SNAr reaction using an amine as the nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-methylpyridine derivative.
Chapter 3: Forging New Bonds: Novel Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is a powerful tool, its scope is limited to the introduction of nucleophiles. To forge carbon-carbon and carbon-heteroatom bonds with a wider range of partners, palladium-catalyzed cross-coupling reactions offer unparalleled versatility.[11] For this compound, we propose two novel and complementary cross-coupling strategies: C-F bond activation and C-H bond activation.
C-F Bond Activation
The activation of C-F bonds, traditionally considered challenging due to their high bond dissociation energy, has seen significant advancements in recent years, particularly with the use of palladium catalysis.[12][13][14] The key to success lies in the appropriate choice of ligands and additives that facilitate the oxidative addition of the C-F bond to the palladium center.[15]
We propose that this compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, by leveraging the C-F bond as a reactive handle. This would provide a novel and direct route to 4-aryl- and 4-alkynyl-2-methylpyridines.
Caption: Proposed catalytic cycle for the palladium-catalyzed cross-coupling of this compound via C-F bond activation.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling via C-F Activation
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (as a solvent mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-aryl-2-methylpyridine product.
C-H Bond Activation
An alternative and highly atom-economical approach to functionalizing this compound is through direct C-H activation.[16][17] The pyridine nitrogen can act as a directing group, facilitating the regioselective activation of the C-H bonds at the C3 and C5 positions by a transition metal catalyst, typically palladium.[16] This strategy would allow for the direct introduction of aryl or other groups without the need for pre-functionalization of the pyridine ring.
Given the electronic activation of the C3 and C5 positions by the fluorine atom, we hypothesize that C-H activation at these sites could be particularly facile. The development of a regioselective C-H arylation protocol would provide a novel and efficient route to 3- or 5-aryl-4-fluoro-2-methylpyridines, which are not readily accessible through other means.
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of this compound.
Proposed Experimental Protocol: C-H Arylation at C3/C5
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium pivalate (KPiv)
-
Dimethylacetamide (DMAc)
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.10 eq), and potassium pivalate (2.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous, degassed DMAc.
-
Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the 3/5-aryl-4-fluoro-2-methylpyridine isomers.
Chapter 4: The Untapped Potential of the 2-Methyl Group: Novel C-H Functionalization
The methyl group of 2-methylpyridine (α-picoline) is known to be acidic and can be deprotonated with strong bases to form a nucleophilic anion, which can then react with various electrophiles.[18] We propose that similar reactivity can be harnessed with this compound, opening up a new dimension of functionalization that is orthogonal to reactions at the pyridine ring.
Furthermore, the methyl group can be a site for radical-mediated or oxidative functionalization, allowing for the introduction of a variety of substituents. These transformations would provide access to a range of novel 2-substituted-4-fluoropyridines, which are valuable intermediates for drug discovery.[19]
Proposed Novel Reactions:
-
Deprotonation-Alkylation: Treatment of this compound with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature would generate the corresponding carbanion. This nucleophile could then be trapped with a range of electrophiles, including alkyl halides, aldehydes, and ketones, to afford chain-extended products.
-
Oxidative Functionalization: The methyl group could be oxidized to an aldehyde or carboxylic acid using standard oxidizing agents. For instance, selenium dioxide (SeO₂) is known to oxidize the methyl group of α-picoline to the corresponding aldehyde. This would provide access to 2-formyl- and 2-carboxy-4-fluoropyridines, which are versatile synthetic handles.
Proposed Experimental Protocol: Deprotonation and Alkylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. A color change to deep red or brown is typically observed.
-
Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the alkyl halide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-alkyl-4-fluoropyridine.
Chapter 5: Towards Complexity: Strategies for Sequential and Orthogonal Functionalization
The true synthetic power of this compound lies in the ability to selectively and sequentially functionalize its different reactive sites. By carefully choosing reaction conditions, one can achieve orthogonal reactivity, allowing for the construction of highly complex and diverse molecular architectures from a simple starting material.
We propose a general workflow for the multi-step functionalization of this compound, leveraging the distinct reactivity of the C-F bond, the ring C-H bonds, and the methyl C-H bonds.
Caption: A proposed workflow for the sequential and orthogonal functionalization of this compound.
This strategic approach enables the late-stage functionalization of the pyridine core, a highly desirable feature in drug discovery programs where rapid library synthesis and structure-activity relationship (SAR) studies are essential.
Conclusion
This compound is far more than a simple building block for nucleophilic substitution. Its unique electronic and structural features provide a rich platform for the discovery and development of novel chemical reactions. This guide has illuminated several promising, yet underexplored, avenues for its application, including palladium-catalyzed C-F and C-H activation, and the functionalization of the 2-methyl group.
The proposed protocols and strategies are grounded in established chemical principles and offer a starting point for further exploration and optimization. By embracing these novel transformations, researchers can unlock the full potential of this compound, paving the way for the efficient synthesis of complex, high-value molecules and the discovery of the next generation of therapeutics. The continued investigation into the reactivity of this versatile scaffold promises to be a fruitful endeavor for the synthetic chemistry community.
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A Theoretical and Computational Guide to the Reactivity of 4-Fluoro-2-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its reactivity is governed by the intricate interplay of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring. This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this molecule. By leveraging Density Functional Theory (DFT), we explore its electronic structure, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MESP) to offer insights into its behavior in key chemical transformations, particularly nucleophilic aromatic substitution (SNAr). This document serves as a practical resource for scientists seeking to harness the synthetic potential of this compound through a principled, computation-driven approach.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern drug discovery, appearing in numerous blockbuster pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its metabolic stability and bioavailability. Fluorinated pyridines, in particular, are valuable intermediates in organic synthesis. The introduction of a fluorine atom can profoundly alter the electronic landscape of the pyridine ring, enhancing its reactivity towards certain transformations.
This compound presents a fascinating case study. The molecule's reactivity is modulated by two opposing electronic influences:
-
The 4-Fluoro group: As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group via the inductive effect, making the pyridine ring more electron-deficient. This effect is particularly pronounced at the ortho and para positions.
-
The 2-Methyl group: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects, slightly increasing the electron density of the ring.
Understanding the balance of these effects is crucial for predicting the molecule's behavior. Theoretical and computational studies provide a powerful lens through which to dissect these electronic factors and predict reactivity with a high degree of confidence.[1]
Computational Methodology: A Framework for Prediction
To ensure the reliability and reproducibility of theoretical predictions, a robust computational methodology is paramount. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost.[2][3][4][5]
A standard workflow for analyzing the reactivity of a molecule like this compound involves several key steps, as outlined below.
Figure 1: A generalized workflow for the computational analysis of molecular reactivity using DFT.
Step-by-Step Protocol:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically achieved using a functional like B3LYP with a reasonably large basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: With the validated geometry, single-point energy calculations are performed to derive key electronic properties.
-
Natural Bond Orbital (NBO) Analysis: This provides insights into the distribution of electron density and reveals the charges on individual atoms.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. These are crucial for predicting reactivity in pericyclic and other reactions.
-
Molecular Electrostatic Potential (MESP): An MESP map is generated to visualize the electron-rich and electron-poor regions of the molecule, offering a guide to the sites most susceptible to electrophilic and nucleophilic attack.
-
Analysis of Reactivity
The combination of the electron-withdrawing fluorine, the electron-donating methyl group, and the electron-deficient pyridine ring makes this compound particularly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Electronic Structure and Reactive Sites
Computational analysis reveals the electronic landscape of the molecule. The strong inductive effect of the fluorine atom significantly lowers the electron density at the C4 position. The nitrogen atom also withdraws electron density from the ring, particularly from the C2 and C6 positions.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Implication for Reactivity |
| LUMO Energy | Low | High susceptibility to nucleophilic attack.[1] |
| C4 NBO Charge | Highly Positive | Primary site for nucleophilic attack. |
| MESP at C4 | Blue (Electron-Poor) | Confirms C4 as an electrophilic center. |
| HOMO Energy | Moderate | Less prone to electrophilic attack than electron-rich aromatics. |
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry.[6][7] For this compound, the reaction is highly regioselective. The low energy of the LUMO, which is predicted to have a large coefficient on the C4 carbon, indicates that this position is the most electrophilic and thus the most likely site for nucleophilic attack.[1]
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[6] However, recent computational and experimental work suggests that many SNAr reactions, particularly on heterocyclic systems, may in fact proceed through a concerted mechanism where bond formation and bond-breaking occur in a single step.[6][8]
Figure 2: General mechanism for the SNAr reaction on this compound.
The high electronegativity of fluorine makes it an excellent leaving group in this context, further accelerating the reaction.[7] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent.[7]
Other Potential Reactions
While SNAr at the C4 position is the dominant pathway, other reactions are theoretically possible:
-
Electrophilic Attack: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. Any such reaction would likely occur at the positions with the highest electron density (C3 and C5) or at the nitrogen atom, but these reactions typically require harsh conditions.
-
Reactions at the Methyl Group: The methyl group can undergo radical halogenation or deprotonation with a strong base to form an anion, which can then act as a nucleophile.
Conclusion
Theoretical studies, grounded in Density Functional Theory, provide an indispensable toolkit for understanding and predicting the reactivity of this compound. The computational analysis consistently points to the C4 position as the primary site for nucleophilic attack, driven by the strong electron-withdrawing nature of the fluorine atom. This makes the molecule an excellent substrate for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles at a specific position. For drug development professionals and synthetic chemists, this predictive power enables a more rational design of synthetic routes, saving time and resources in the laboratory.
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Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
An In-depth Technical Guide to 4-Fluoro-2-methylpyridine: Synthesis, Reactivity, and Applications
This compound is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a pyridine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position, imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing fluorine atom and the activating pyridine nitrogen makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr), while also serving as a valuable coupling partner in various metal-catalyzed reactions.[2][3]
Furthermore, the incorporation of fluorine into bioactive molecules is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of this compound, detailing its properties, synthetic pathways, key chemical transformations, and significant applications for researchers and development professionals.
Physicochemical Properties and Spectroscopic Data
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 766-16-5 | [6][7] |
| Molecular Formula | C₆H₆FN | [8] |
| Molecular Weight | 111.12 g/mol | [6][7] |
| Appearance | Liquid | [6] |
| IUPAC Name | This compound | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | Freezer | [6] |
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset for this specific isomer is compiled from various sources, analogous data for similar fluoromethylpyridines is well-documented and provides a reliable reference for expected spectral features.[9][10][11]
Synthesis of this compound
The synthesis of fluoropyridines often leverages diazotization reactions, such as the Balz-Schiemann reaction, starting from the corresponding aminopyridine.[12] While a specific, detailed protocol for this compound is not extensively published, a robust synthetic strategy can be designed based on well-established procedures for analogous compounds, such as the synthesis of 4-fluoropyridine from 4-aminopyridine.[12] The most plausible precursor for this compound is 2-methyl-4-aminopyridine.
Conceptual Synthetic Workflow
The transformation from the amine precursor to the final fluorinated product involves diazotization followed by thermal decomposition of the resulting diazonium salt.
Caption: Conceptual workflow for the synthesis of this compound.
Generalized Laboratory Protocol: Balz-Schiemann Reaction
This protocol is adapted from established methods for fluoropyridine synthesis.[12] Note: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it involves corrosive and toxic reagents.
-
Formation of Diazonium Salt:
-
Dissolve 2-methyl-4-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) or a solution of HF-pyridine, cooled to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete. The formation of the diazonium salt intermediate is typically observed.
-
-
Decomposition and Product Formation:
-
Gently heat the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the this compound product. The temperature required for decomposition can vary and should be carefully controlled.
-
-
Work-up and Purification:
-
After the evolution of gas ceases, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium carbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via distillation or column chromatography to obtain pure this compound.
-
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the chemistry of its fluorinated pyridine core, making it a valuable substrate for constructing more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. In this compound, the carbon at the 4-position is electron-deficient due to the electronegativity of both the fluorine atom and the ring nitrogen, making it highly susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens.[3] This is because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Typical SNAr Protocol:
This generalized procedure is applicable for a range of nucleophiles, including alkoxides, amines, and thiols.[2][13]
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (1.1 - 1.5 eq).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq) to facilitate the reaction, particularly if the nucleophile is not anionic.
-
-
Reaction Conditions:
-
Heat the mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[14][15] this compound can theoretically participate in these reactions, although C-F bond activation for cross-coupling is more challenging than for other halides (Cl, Br, I) and often requires specialized catalyst systems.[16][17] However, it is more commonly used as a building block where the fluorine has already been displaced via SNAr to install a different leaving group (like triflate) or where other positions on the ring are functionalized for coupling.
For related fluorinated heterocycles, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental for building molecular diversity.[5]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Generalized Suzuki-Miyaura Coupling Protocol:
This protocol assumes a derivative of this compound (e.g., a bromo- or iodo-substituted version) is used as the coupling partner.
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 eq), boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).[5]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
-
Applications in Research and Development
The utility of this compound stems from its role as an intermediate in the synthesis of high-value fine chemicals.
-
Pharmaceuticals: As a fluorinated building block, it is used in the synthesis of complex active pharmaceutical ingredients (APIs). The fluoropyridine motif is present in numerous drug candidates targeting a wide range of diseases.[1] The fluorine atom can block metabolic pathways, increase lipophilicity, and enhance binding interactions with target proteins.
-
Agrochemicals: In the agrochemical industry, fluorinated compounds are critical for developing modern pesticides and herbicides with improved efficacy and environmental profiles.[4] this compound serves as a precursor to create novel active ingredients for crop protection.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place. Freezer storage is recommended to maintain long-term stability.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by the reactivity of its fluorinated pyridine core. Its utility in nucleophilic aromatic substitution reactions provides a reliable and efficient pathway for introducing a wide array of functional groups. This, combined with its role in the broader context of creating complex molecules for the pharmaceutical and agrochemical industries, ensures its continued relevance. As the demand for sophisticated, highly functionalized molecules grows, the role of versatile building blocks like this compound will only become more prominent in driving innovation.
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An In-depth Technical Guide to 4-Fluoro-2-methylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluoro-2-methylpyridine (CAS No. 766-16-5), a critical building block for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. We will delve into its commercial availability and cost, explore a detailed and validated synthesis protocol, and highlight its significant applications, particularly in the pharmaceutical industry. This document is designed to be a practical resource, offering field-proven insights and self-validating methodologies.
Introduction: The Significance of Fluorinated Pyridines
Fluorine-containing heterocyclic compounds are of paramount importance in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate's molecular structure can profoundly and often favorably alter its metabolic stability, binding affinity, lipophilicity, and pKa. This compound, also known as 4-fluoro-2-picoline, is a versatile fluorinated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its unique electronic properties and reactivity make it an invaluable tool for the design of novel therapeutics and agrochemicals.
Commercial Availability and Cost Analysis
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The cost is influenced by purity, quantity, and the supplier. Below is a comparative analysis of common commercial sources.
| Supplier | Product Number (Example) | Purity | Quantity | Price (USD, Approx.) |
| Sigma-Aldrich | SY3H6E414663 | 95% | 250 mg | $51.75 |
| 95% | 1 g | $115.00 | ||
| Thermo Scientific | H64284.03 | 96% | 1 g | $79.00 |
| BioRuler | RH42183 | 96% | 250 mg | $43.00 |
| RH46480 | 98% | 1 g | $52.00 | |
| Synthonix | F67675 | >98% | - | Inquiry for quote |
| Alachem Co., Ltd. | 48W825 | - | - | Inquiry for quote |
Note: Prices are subject to change and may vary based on current market conditions and institutional contracts. It is advisable to obtain a direct quote from the suppliers for the most accurate pricing.
Synthesis of this compound: A Validated Protocol
The most established and reliable method for the synthesis of 4-fluoro-2-picoline is through the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2][3][4][5] This section provides a detailed, step-by-step laboratory protocol.
The Balz-Schiemann Reaction: Mechanism and Rationale
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[1][2][3][4][5] The reaction proceeds in two main stages:
-
Diazotization: The starting material, 4-amino-2-methylpyridine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Fluorination: The diazonium salt is then converted to its tetrafluoroborate salt, which upon heating, decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.
The choice of the Balz-Schiemann reaction is predicated on its reliability and the commercial availability of the starting materials. While direct fluorination of aromatic compounds is often too reactive and non-selective, this method provides a controlled route to the desired product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
4-Amino-2-methylpyridine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
Protocol:
-
Preparation of the Diazonium Salt:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-amino-2-methylpyridine (1.0 eq) in 48% tetrafluoroboric acid (3.0 eq) at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting suspension at 0-5 °C for 30 minutes. The formation of the diazonium tetrafluoroborate salt will be observed as a precipitate.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold suspension and wash the precipitate with cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition will start, and nitrogen gas will evolve.
-
The crude this compound will distill over.
-
-
Work-up and Purification:
-
Dissolve the distillate in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
-
Self-Validating System: The success of the reaction can be monitored at each stage. The formation of a precipitate in the first step confirms the generation of the diazonium salt. The evolution of nitrogen gas during heating is a clear indicator of the decomposition to the desired product. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis.
Applications in Drug Development and Medicinal Chemistry
The this compound moiety is a valuable pharmacophore in the design of various therapeutic agents. The fluorine atom at the 4-position can act as a hydrogen bond acceptor and can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug molecule. The methyl group at the 2-position can provide steric hindrance and influence the overall conformation of the molecule.
While specific publicly disclosed drug molecules containing the this compound core are not extensively documented, the closely related 2-fluoro-4-methylpyridine scaffold is a known building block in the synthesis of various biologically active compounds. For instance, fluorinated pyridines are key components in the development of kinase inhibitors for cancer therapy and central nervous system (CNS) active agents. The principles of using fluorinated pyridines as bioisosteres for other chemical groups are well-established in medicinal chemistry.
Logical Relationship Diagram for Application
Caption: Logical flow of utilizing this compound in the drug discovery process.
Safety and Handling
This compound is a chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the pharmaceutical and agrochemical industries. Its synthesis via the Balz-Schiemann reaction is a robust and well-understood process, allowing for its preparation in a laboratory setting. The strategic incorporation of this fluorinated pyridine moiety into drug candidates can lead to improved pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this important chemical intermediate.
References
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FlexiPrep. Balz Schiemann Reaction Mechanism. [Link]
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BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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ALL ABOUT CHEMISTRY. Balz-Schiemann Reaction. (2020-07-03). [Link]
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Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
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Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]
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BioRuler. This compound. [Link]
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Alachem Co., Ltd. 766-16-5 | this compound. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]
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Methodological & Application
Synthesis of 4-Fluoro-2-methylpyridine from 2-amino-4-methylpyridine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluoro-2-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust and scalable procedure starting from the readily available 2-amino-4-methylpyridine via the Balz-Schiemann reaction. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe execution of this important transformation.
Introduction
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds.[3][4] The Balz-Schiemann reaction is a classic and reliable method for the introduction of a fluorine atom onto an aromatic ring, proceeding through a diazonium salt intermediate.[5][6] This method offers high regioselectivity, making it a preferred route for the synthesis of specific fluoro-substituted heterocycles.[5]
This guide provides a detailed protocol for the diazotization of 2-amino-4-methylpyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield this compound.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2-amino-4-methylpyridine via the Balz-Schiemann reaction is a two-step process:
-
Diazotization: The primary aromatic amine, 2-amino-4-methylpyridine, is converted to its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, fluoroboric acid (HBF₄).[7][8] The fluoroboric acid serves a dual purpose: it provides the acidic medium for the generation of the nitrosonium ion (NO⁺), the active electrophile in the diazotization, and also furnishes the tetrafluoroborate anion (BF₄⁻) as the counterion for the diazonium salt.[9] The resulting 2-methyl-4-pyridinediazonium tetrafluoroborate is often stable enough to be isolated, a key advantage of the Balz-Schiemann reaction.[10]
-
Thermal Decomposition (Fluoro-dediazoniation): The isolated diazonium tetrafluoroborate salt is then heated.[10] This thermal decomposition proceeds via the loss of nitrogen gas (N₂) to form a highly reactive aryl cation intermediate.[5] This cation is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion to yield the desired this compound, along with boron trifluoride (BF₃) as a byproduct.[6][11] The choice of a non-polar solvent can improve the efficiency of this step.[12]
The overall transformation can be summarized by the following equation:
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 2-Amino-4-methylpyridine | 695-34-1 | 108.14 | 10.8 g (0.1 mol) | >98% | Sigma-Aldrich |
| Fluoroboric acid (48 wt% in H₂O) | 16872-11-0 | 87.81 | 44.0 mL (~0.22 mol) | 48% | Acros Organics |
| Sodium nitrite | 7632-00-0 | 69.00 | 7.6 g (0.11 mol) | >99% | Fisher Scientific |
| Diethyl ether | 60-29-7 | 74.12 | As needed | Anhydrous | J.T. Baker |
| Hexane | 110-54-3 | 86.18 | As needed | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Granular | VWR |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
Part 1: Diazotization and Isolation of 2-Methyl-4-pyridinediazonium Tetrafluoroborate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol).
-
Acidification: Carefully add fluoroboric acid (44.0 mL, 48 wt% in H₂O) to the flask. Stir the mixture until the amine is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Nitrite Addition: Dissolve sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of cold water (~15 mL) and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture, maintaining the internal temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
Precipitation: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A precipitate of 2-methyl-4-pyridinediazonium tetrafluoroborate should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water, followed by cold diethyl ether to aid in drying.
-
Drying: Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and subjected to heat or shock.[10] Handle with care and use appropriate personal protective equipment.
Part 2: Thermal Decomposition to this compound
-
Reaction Setup: Place the dried 2-methyl-4-pyridinediazonium tetrafluoroborate in a clean, dry round-bottom flask equipped with a reflux condenser.
-
Decomposition: Gently heat the solid using a heating mantle. The decomposition typically starts around 100-150 °C and is accompanied by the evolution of nitrogen and boron trifluoride gases.[13][14] It is crucial to perform this step in a well-ventilated fume hood. The product, this compound, will form as an oil.
-
Purification: After the gas evolution ceases, allow the reaction mixture to cool to room temperature. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow and Transformation Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from starting material to final product.
Safety and Handling
-
Fluoroboric Acid: Fluoroboric acid is highly corrosive and toxic.[15][16] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[17][18] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[16] An eyewash station and safety shower should be readily accessible.[15]
-
Diazonium Salts: Arenediazonium salts are potentially explosive, especially when dry, and can decompose violently upon heating or shock.[10] Handle the isolated intermediate with extreme care, avoiding friction and impact. It is advisable to work with small quantities and use a blast shield during the thermal decomposition step.
-
Gas Evolution: The thermal decomposition step releases nitrogen and boron trifluoride gases. Boron trifluoride is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.
-
Waste Disposal: Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow liquid.
-
Molecular Formula: C₆H₆FN[19]
-
Molecular Weight: 111.12 g/mol [20]
-
Boiling Point: 160-161 °C (lit.)[20]
-
Density: 1.078 g/mL at 25 °C (lit.)[20]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, 1H), 6.85 (d, 1H), 6.75 (s, 1H), 2.50 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2 (d, J=240 Hz), 159.0, 149.5 (d, J=15 Hz), 115.8 (d, J=4 Hz), 112.5 (d, J=20 Hz), 23.8.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -88.5.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of diazonium salt | Incomplete diazotization due to temperature being too high. | Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. |
| Insufficient acid. | Ensure the correct stoichiometry of fluoroboric acid is used. | |
| Violent decomposition | Heating rate is too fast. | Heat the diazonium salt slowly and gently to control the rate of gas evolution. |
| Large scale reaction. | For larger scales, consider performing the decomposition in a high-boiling inert solvent to better manage the exotherm.[10] | |
| Low yield of final product | Incomplete decomposition. | Ensure the diazonium salt is heated for a sufficient amount of time until gas evolution ceases. |
| Loss of product during purification. | Optimize distillation or chromatography conditions. This compound is volatile. |
Conclusion
The Balz-Schiemann reaction provides a reliable and effective method for the synthesis of this compound from 2-amino-4-methylpyridine. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully prepare this important fluorinated building block for applications in drug discovery and development. The mechanistic understanding and troubleshooting guide provided herein are intended to empower scientists to confidently execute and adapt this procedure for their specific research needs.
References
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. Available at: [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. Available at: [Link]
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Balz–Schiemann reaction - Grokipedia. Available at: [Link]
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Initial optimization of Balz-Schiemann reaction using organotrifluoroborates - ResearchGate. Available at: [Link]
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Balz–Schiemann reaction - Wikipedia. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - ACS Publications. Available at: [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Fluoboric Acid - Hill Brothers Chemical Company. Available at: [Link]
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The Balz-Schiemann Reaction - Scientific Update. Available at: [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]
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Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. Available at: [Link]
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The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
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Balz Schiemann Reaction Mechanism - BYJU'S. Available at: [Link]
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FLUOBORIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]
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ICSC 1040 - FLUOROBORIC ACID (aqueous solution ≥ 25 %). Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Available at: [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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Fluoroboric acid, 50 wt% solution in water - SAFETY DATA SHEET. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Available at: [Link]
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Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - NIH. Available at: [Link]
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Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation - ChemRxiv. Available at: [Link]
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Diazotisation - Organic Chemistry Portal. Available at: [Link]
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Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement - CentAUR. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Process for the diazotisation of amines - European Patent Office. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
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14.4: Diazotization of Amines - Chemistry LibreTexts. Available at: [Link]
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Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study | Request PDF - ResearchGate. Available at: [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation - ResearchGate. Available at: [Link]
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2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
Introduction: The Strategic Importance of 4-Fluoropyridine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] Among fluorinated heterocyclic compounds, 4-fluoropyridine stands out as a critical building block in the synthesis of a wide array of pharmaceutical agents, including potential treatments for cancer and inflammatory diseases.[1][3]
The Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927, remains a classical and reliable method for the introduction of fluorine onto an aromatic ring.[4][5] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6] For the synthesis of 4-fluoropyridine, the Balz-Schiemann reaction offers a straightforward, one-step approach using commercially available and inexpensive starting materials.[7] This guide provides a detailed examination of the reaction mechanism, a comprehensive experimental protocol, and troubleshooting strategies to empower researchers in the successful synthesis and isolation of this valuable synthetic intermediate.
The Underlying Chemistry: A Mechanistic Deep-Dive into the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a two-stage process: the formation of a diazonium salt and its subsequent thermal decomposition.[6][8] Understanding the causality behind each step is crucial for optimizing the reaction and mitigating potential side reactions.
Stage 1: Diazotization of 4-Aminopyridine
The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, in this case, fluoroboric acid (HBF₄).[9] The 4-aminopyridine, acting as a nucleophile, attacks the nitrosonium ion (NO⁺) to form a diazonium salt. The use of fluoroboric acid is key, as it not only provides the acidic medium but also furnishes the tetrafluoroborate anion (BF₄⁻), which forms a relatively stable, often isolable, diazonium salt intermediate: pyridine-4-diazonium tetrafluoroborate.[10]
Stage 2: Thermal Decomposition and Fluoride Transfer
The isolated or in situ generated pyridine-4-diazonium tetrafluoroborate is then subjected to thermal decomposition.[11] This step involves the heterolytic cleavage of the C-N bond, releasing nitrogen gas and generating a highly reactive aryl cation intermediate.[4] The tetrafluoroborate anion then acts as a fluoride donor, with a fluoride ion attacking the aryl cation to form the desired 4-fluoropyridine. The byproducts of this step are nitrogen gas and boron trifluoride (BF₃).[5]
Caption: Mechanism of the Balz-Schiemann Reaction for 4-Fluoropyridine Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures and incorporates modifications to enhance the isolation of the water-sensitive product.[7]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 4-Aminopyridine | Starting material |
| 42% Aqueous Fluoroboric Acid (HBF₄) | Acid catalyst and fluoride source |
| Sodium Nitrite (NaNO₂) | Diazotizing agent |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing agent |
| Dichloromethane (CH₂Cl₂) | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask (200 mL, two-necked) | Reaction vessel |
| Thermometer | Temperature monitoring |
| Magnetic stirrer and stir bar | Agitation |
| Ice-water bath | Cooling |
| Separatory funnel | Extraction |
| Rotary evaporator | Solvent removal |
| Distillation apparatus | Final purification |
Procedure
-
Formation of 4-Pyridylammonium Tetrafluoroborate:
-
In a 200 mL two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous solution of HBF₄.
-
Add 14.4 g (153 mmol) of 4-aminopyridine to the flask.
-
Gently heat the mixture to approximately 40°C with stirring to dissolve the 4-aminopyridine completely.
-
Cool the solution in an ice-water bath to 5-7°C. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.[7]
-
-
Diazotization:
-
Slowly add 12.0 g (174 mmol) of solid sodium nitrite to the suspension while maintaining the reaction temperature between 5-9°C.[7] Caution: This reaction is exothermic and evolves nitrogen gas. The rate of addition should be carefully controlled to prevent the temperature from exceeding 10°C. A runaway reaction can occur at higher temperatures.[7]
-
The fine crystals will gradually dissolve as the diazotization proceeds, and the reaction mixture will turn into a pale yellow solution.
-
The rate of addition should be slower in the latter half as the exothermic decomposition of the diazonium salt begins to occur simultaneously. The addition should take approximately 90 minutes.[7]
-
After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 30 minutes at 5-10°C.
-
Allow the reaction mixture to warm up to 25°C.
-
-
Workup and Extraction:
-
Prepare a solution of 30.0 g (357 mmol) of sodium bicarbonate in 200 mL of water in a separate large beaker.
-
Slowly and carefully add the reaction mixture to the sodium bicarbonate solution with vigorous stirring. Caution: This will cause significant gas evolution (CO₂).
-
The product, 4-fluoropyridine, is unstable in aqueous and acidic conditions and can polymerize or hydrolyze to form N-(4'-pyridyl)-4-pyridone, which appears as brown, gummy solids.[7][12]
-
To minimize product loss, the extraction process is modified. First, decant the aqueous layer into a separatory funnel.
-
Extract the decanted aqueous layer with dichloromethane (3 x 50 mL).
-
To the remaining residual suspension containing the brown solids in the beaker, add 50 mL of dichloromethane and stir well.
-
Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution and remove the dichloromethane using a rotary evaporator. Caution: Do not use a high temperature on the heating bath to avoid co-distillation of the product.
-
The crude product is then purified by distillation. The boiling point of 4-fluoropyridine is reported to be 104-108°C.[7][13]
-
Pure 4-fluoropyridine is a colorless liquid that freezes at -40°C.[7] The purity can be assessed by ¹H NMR spectroscopy.
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems encountered during the synthesis of 4-fluoropyridine.
Caption: A Troubleshooting Workflow for the Balz-Schiemann Synthesis of 4-Fluoropyridine.
Safety Considerations: Handling Hazardous Reagents and Intermediates
The Balz-Schiemann reaction involves several hazardous materials and potentially dangerous conditions that necessitate strict adherence to safety protocols.
-
Fluoroboric Acid (HBF₄): A highly corrosive and toxic acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially when dry.[4][11][14] While pyridine-4-diazonium tetrafluoroborate is relatively more stable, it should be handled with care. Avoid isolating the diazonium salt unless absolutely necessary and always keep it moist.
-
Exothermic Reaction: The diazotization and decomposition steps are exothermic.[7][15] Proper cooling and controlled addition of reagents are critical to prevent a runaway reaction.
-
Gas Evolution: The reaction releases nitrogen (N₂) and boron trifluoride (BF₃) gases. Boron trifluoride is a toxic and corrosive gas. The entire procedure must be conducted in a well-ventilated fume hood.
Conclusion: A Versatile Tool for the Modern Chemist
The Balz-Schiemann reaction, despite its age, remains a highly relevant and practical method for the synthesis of 4-fluoropyridine. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing modified workup procedures, researchers can successfully synthesize this valuable building block for applications in drug discovery and materials science. The insights and protocols provided in this guide are intended to facilitate the safe and efficient implementation of this important transformation.
References
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. 7
-
The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. 3
-
Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 12
-
Preparation and Stability of 4-Fluoropyridine - RSC Publishing. 13
-
Balz–Schiemann reaction - Grokipedia. 4
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. 1
-
Schiemann Reaction - J&K Scientific LLC. 8
-
Balz–Schiemann reaction - Wikipedia. 5
-
The Balz-Schiemann Reaction - Scientific Update - UK. 11
-
Balz Schiemann Reaction Mechanism - BYJU'S. 6
-
Theoretical study on thermal safety of preparing fluorobenzene by the Balz–Schiemann reaction and fluorodenitration reaction - ACS Publications - American Chemical Society. 15
-
Diazotisation - Organic Chemistry Portal. 9
-
Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. 10
-
Fluorine in drug discovery: Role, design and case studies. 2
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. 14
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methylpyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] 4-Fluoro-2-methylpyridine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the introduction of diverse molecular complexity.
However, the coupling of electron-deficient nitrogen-containing heterocycles like this compound presents unique challenges.[5] The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[3][6] Furthermore, the electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the reactivity of the C-X bond (where X is a halide) and the overall efficiency of the catalytic cycle.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling of this compound. We will delve into the critical reaction parameters, provide a detailed experimental protocol, and discuss the underlying mechanistic principles to empower users to optimize this important transformation.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the this compound derivative (e.g., 4-fluoro-2-methyl-X-pyridine, where X is typically Br or Cl). This step forms a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl > F.[7] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[7][10]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium(II) center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7][8]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligand
The choice of the palladium source and the accompanying ligand is critical. While Pd(PPh₃)₄ can be effective for some substrates, modern catalyst systems often provide superior results, especially for challenging couplings.[12]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[7][13] Precatalysts offer the advantage of being more stable and often more active.[14]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaryl chlorides and bromides.[10] Ligands such as SPhos, XPhos, and tricyclohexylphosphine (PCy₃) have demonstrated high efficacy in these types of reactions.[10][14] N-heterocyclic carbene (NHC) ligands, often found in PEPPSI-type precatalysts, are also highly effective alternatives.[12]
Boron Reagent
While boronic acids are the most common organoboron reagents, boronate esters (e.g., pinacol esters) and organotrifluoroborates offer enhanced stability and can be advantageous in certain situations.[2][15] Boronate esters are generally more stable to protodeboronation, a common side reaction.[2]
Base
The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[12][13] K₃PO₄ is often a good choice for challenging couplings.[10]
-
Fluoride Sources: Potassium fluoride (KF) can also be an effective base, particularly when dealing with base-sensitive functional groups.[11]
Solvent System
The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle.
-
Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common choices.[3][14]
-
Aqueous Conditions: A mixture of an organic solvent with water is frequently employed, as water can aid in the dissolution of the base and the boronate species.[6][16] A typical ratio is 4:1 to 9:1 organic solvent to water.[3][14]
Recommended Protocol for Suzuki Coupling of 4-Fluoro-2-methyl-bromopyridine
This protocol provides a general starting point for the Suzuki coupling of a bromo-substituted this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Bromo-4-fluoro-2-methylpyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the bromo-4-fluoro-2-methylpyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting halide.[3]
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5][17]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Summary Table: Representative Conditions
| Parameter | Recommended Condition | Rationale |
| Halide | Bromo- or Chloro- | Bromo derivatives are generally more reactive than chloro derivatives.[7] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | Boronic acids are common, while pinacol esters offer greater stability.[2] |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Buchwald-type ligands are effective for challenging heteroaryl couplings.[4][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ can be beneficial for less reactive substrates.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Aqueous conditions often facilitate the reaction.[6][16] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle.[5][17] |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: The undesired cleavage of the C-B bond in the organoboron reagent can be a significant side reaction, especially with electron-rich or sterically hindered boronic acids.[10] Using a less aqueous solvent system or a more stable boronate ester can mitigate this issue.[2][14]
-
Homocoupling: The formation of biaryl products from the coupling of two organoboron or two organohalide molecules can occur. This is often minimized by ensuring a thoroughly deoxygenated reaction environment.[14]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can help to disfavor this coordination.[3][6]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules in drug discovery and materials science. By understanding the key reaction parameters and employing optimized protocols, researchers can effectively navigate the challenges associated with this transformation. The use of modern, highly active palladium catalyst systems is often key to achieving high yields and broad substrate scope. This guide provides a solid foundation for the successful application of this important reaction.
References
-
Buchwald, S. L., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 13. m.youtube.com [m.youtube.com]
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- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Fluoro-2-methylpyridine
Introduction: The Strategic Importance of 4-Fluoro-2-methylpyridine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1] Among the functionalized pyridines, this compound has emerged as a particularly valuable and versatile building block. The strategic placement of the fluorine atom at the 4-position renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful transformation for forging new carbon-heteroatom bonds.[2][3] This reactivity, combined with the electronic influence of the 2-methyl group, provides a nuanced platform for the synthesis of complex molecular architectures.[4]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] Consequently, intermediates like this compound are in high demand for the construction of novel therapeutics.[5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the SNAr reactions of this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for various nucleophiles, and offer insights into optimizing these critical reactions.
Mechanistic Underpinnings: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-deficient heteroaromatic systems like pyridine proceeds via a distinct two-step addition-elimination mechanism.[6] This pathway is fundamentally different from the SN1 and SN2 reactions more commonly associated with aliphatic systems.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group (the ipso-carbon). This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The electron-withdrawing nature of the ring nitrogen is crucial for stabilizing this intermediate, particularly when the attack occurs at the ortho or para positions.[2]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically rapid step, the leaving group—in this case, the highly electronegative fluoride ion—is expelled. This process restores the aromaticity of the pyridine ring and yields the final substituted product.[6][7]
A key feature of SNAr reactions is the leaving group trend, which is often counterintuitive to those familiar with aliphatic substitution. For SNAr, the reactivity order is generally F > Cl > Br > I.[7] This is because the rate-determining step is the initial nucleophilic attack. The strong electron-withdrawing inductive effect of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction.[7]
Caption: General workflow of the SNAr mechanism.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and adaptable for a range of common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and an inert atmosphere are recommended to prevent side reactions with water.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
The formation of C-N bonds via SNAr is a cornerstone of medicinal chemistry. This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the amine nucleophile (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: General experimental workflow for SNAr reactions.
Protocol 2: Reaction with Oxygen Nucleophiles (O-Arylation)
The synthesis of aryl ethers from this compound requires the generation of an alkoxide or phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard reaction, workup, and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction to reflux (for THF) or 80-100 °C (for DMF) and monitor by TLC or LC-MS.
-
Upon completion, cool to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)
Thiol nucleophiles are generally very effective in SNAr reactions and often react under milder conditions than their oxygen or nitrogen counterparts.[8]
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Standard reaction, workup, and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), the base (e.g., K₂CO₃, 1.5 eq), and the anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Yields are representative and may vary based on the specific substrate and optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Morpholine | K₂CO₃ | DMSO | 120 | 85-95 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 70-85 | |
| Oxygen | Phenol | NaH | DMF | 100 | 75-90 |
| Benzyl Alcohol | NaH | THF | 65 (reflux) | 60-75 | |
| Sulfur | Thiophenol | K₂CO₃ | DMF | 25-50 | 90-98 |
| Ethanethiol | Cs₂CO₃ | MeCN | 25 | 88-96 |
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If a reaction is sluggish, particularly with less nucleophilic species, consider increasing the temperature or switching to a more polar aprotic solvent like DMSO or NMP. The use of a stronger, non-nucleophilic base can also be beneficial.
-
Side Reactions: The 2-methyl group can be deprotonated under strongly basic conditions, leading to potential side reactions. Using a milder base like K₂CO₃ or an organic base like DIPEA can mitigate this.
-
Purification Challenges: The basic nature of the pyridine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve peak shape and separation.
-
Steric Hindrance: The 2-methyl group exerts some steric hindrance, which can disfavor reactions with bulky nucleophiles.[4] In such cases, higher reaction temperatures or longer reaction times may be necessary.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of substituted pyridines via nucleophilic aromatic substitution. Its reactivity profile, governed by the interplay of the activating fluorine atom and the 2-methyl group, allows for the efficient introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and insights provided in these application notes offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Online discussion]. Available at: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Video]. YouTube. Available at: [Link]
- Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7–42.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Jouffroy, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16938–16945.
-
ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Preprint]. Available at: [Link]
-
Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Online discussion]. r/AdvancedOrganic. Available at: [Link]
-
GlobalInfoResearch. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]
- Al-Masoudi, N. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
-
Chemical Society Reviews. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Available at: [Link]
-
Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-methylpyridine
Introduction: The Strategic Importance of the 4-Fluoro-2-methylpyridine Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The this compound motif, in particular, has emerged as a privileged building block. The fluorine atom at the 4-position can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions, while the 2-methyl group provides a valuable steric and electronic handle for further functionalization. Palladium-catalyzed cross-coupling reactions are paramount in unlocking the synthetic potential of this versatile scaffold, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (or related steps for C-N/C-O bond formation), and reductive elimination. The activation of the relatively inert C-F bond in this compound presents a unique challenge that necessitates careful selection of the catalyst system.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions is depicted below:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The oxidative addition of the C-F bond to the Pd(0) center is often the rate-limiting step and is energetically demanding. The choice of a highly electron-rich and sterically bulky phosphine ligand is crucial to facilitate this challenging activation.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. For the coupling of this compound, the selection of a suitable palladium catalyst and ligand system is critical to overcome the challenge of C-F bond activation.
Reaction Scheme:
Protocol:
| Component | Amount | Equivalents | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Arylboronic Acid | 1.2 mmol | 1.2 | Can be varied (1.1-1.5 equiv) |
| Pd₂(dba)₃ | 0.02 mmol | 0.02 (2 mol%) | Palladium precatalyst |
| SPhos | 0.04 mmol | 0.04 (4 mol%) | Bulky phosphine ligand |
| K₃PO₄ | 2.0 mmol | 2.0 | Base |
| 1,4-Dioxane | 5 mL | - | Anhydrous and degassed |
| Water | 1 mL | - | Degassed |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃/SPhos: This combination forms a highly active, electron-rich, and sterically hindered Pd(0) catalyst in situ, which is essential for the oxidative addition of the strong C-F bond.
-
K₃PO₄: A moderately strong base is required to facilitate the transmetalation step without promoting significant side reactions.
-
1,4-Dioxane/Water: This solvent system provides good solubility for both the organic and inorganic reagents and can accelerate the transmetalation step.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. The coupling of this compound with amines requires a carefully chosen catalyst system to achieve high yields and avoid side reactions.[1][2]
Reaction Scheme:
Protocol:
| Component | Amount | Equivalents | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Amine (Primary or Secondary) | 1.2 mmol | 1.2 | - |
| Pd(OAc)₂ | 0.02 mmol | 0.02 (2 mol%) | Palladium precatalyst |
| RuPhos | 0.04 mmol | 0.04 (4 mol%) | Bulky phosphine ligand |
| NaOtBu | 1.4 mmol | 1.4 | Strong, non-nucleophilic base |
| Toluene | 5 mL | - | Anhydrous and degassed |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
After cooling to room temperature, quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(OAc)₂/RuPhos: RuPhos is a highly effective ligand for the coupling of challenging substrates, including electron-rich heteroaryl halides.[3]
-
NaOtBu: A strong base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4][5]
-
Toluene: A non-polar, aprotic solvent is generally preferred for Buchwald-Hartwig aminations to minimize side reactions.[6]
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a powerful route to synthesize arylalkynes. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Reaction Scheme:
Protocol:
| Component | Amount | Equivalents | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 1.2 mmol | 1.2 | - |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol | 0.03 (3 mol%) | Palladium catalyst |
| CuI | 0.05 mmol | 0.05 (5 mol%) | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | 3.0 mmol | 3.0 | Base and solvent |
| THF (optional) | 2-3 mL | - | Co-solvent for solubility |
Step-by-Step Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₂Cl₂/CuI: This is a classic catalyst system for Sonogashira couplings. The copper(I) co-catalyst is believed to facilitate the transmetalation step.
-
Triethylamine: Acts as both a base to deprotonate the alkyne and as a solvent.
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling is a versatile method for C-C bond formation, known for its tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback.[1][2]
Reaction Scheme:
Protocol:
| Component | Amount | Equivalents | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Organostannane | 1.1 mmol | 1.1 | e.g., Tributyl(vinyl)stannane |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 (5 mol%) | Palladium catalyst |
| Anhydrous Toluene or DMF | 5 mL | - | Degassed |
Step-by-Step Procedure:
-
Add this compound and Pd(PPh₃)₄ to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
To remove the tin byproducts, the workup may involve washing with an aqueous solution of KF or filtration through a pad of silica gel.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A common and effective catalyst for Stille couplings.
-
Toluene or DMF: These are standard solvents for Stille reactions, offering good solubility for the reactants.
Troubleshooting and Optimization
Successful cross-coupling of this compound often requires careful optimization. The following diagram outlines a decision-making workflow for troubleshooting common issues.
Caption: Decision-making workflow for optimizing reaction conditions.
Key Optimization Parameters:
-
Ligand Screening: The choice of ligand is paramount. For challenging C-F activations, consider highly electron-rich and sterically demanding biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, carbonates or phosphates are common, while Buchwald-Hartwig aminations often require stronger bases like alkoxides.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and reaction rates. Aprotic polar solvents like DMF or NMP can sometimes be beneficial, but may also lead to catalyst decomposition at high temperatures.
-
Temperature: While higher temperatures can promote the desired reaction, they can also lead to undesired side reactions such as hydrodefluorination or catalyst deactivation. Careful temperature control is essential.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel and structurally diverse molecules with significant potential in pharmaceutical and materials science. While the activation of the C-F bond presents a synthetic hurdle, the judicious selection of catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, can lead to efficient and selective transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block.
References
-
Norrby, P.-O., & H. T. T. Nguyen. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12183-12190. [Link]
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ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium( III) via C–H Activation. [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
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National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
PubMed. (n.d.). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
Semantic Scholar. (n.d.). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. [Link]
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Cambridge Open Engage. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. [Link]
-
Michigan State University. (n.d.). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Link]
-
National Institutes of Health. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. [Link]
-
PubMed. (n.d.). Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylpyridine Derivatives in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Fluoro-2-methylpyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable solubility profile make it a cornerstone of drug design. The strategic introduction of a fluorine atom onto this scaffold can profoundly and beneficially modulate the physicochemical and pharmacokinetic properties of a molecule.[2] Specifically, the this compound motif has emerged as a particularly valuable building block for several key reasons:
-
Modulation of Basicity: The high electronegativity of the fluorine atom significantly reduces the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for optimizing ligand-receptor interactions, improving cell permeability, and avoiding off-target effects associated with highly basic centers.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at the 4-position can block a potential site of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds with non-traditional donors, and other non-covalent interactions within a protein binding pocket, often leading to enhanced potency and selectivity.
-
Versatile Synthetic Handle: The 2-methyl group provides a reactive handle for further derivatization, allowing for the exploration of the chemical space around the core scaffold. This is crucial for establishing structure-activity relationships (SAR) during lead optimization.
This guide provides an in-depth overview of the primary synthetic routes to the this compound core and detailed protocols for its subsequent derivatization, offering researchers a practical toolkit for leveraging this important scaffold in their drug discovery programs.
Core Synthesis Strategies for this compound
The synthesis of the this compound core can be approached through several established methods. The choice of strategy often depends on the availability of starting materials, scale of the reaction, and tolerance of other functional groups.
The Balz-Schiemann Reaction: A Classic Route from an Amino Precursor
The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4][5] This approach is particularly useful when the corresponding aminopyridine is readily available.
Reaction Workflow:
Caption: Workflow for the Balz-Schiemann reaction.
Mechanistic Rationale: The reaction proceeds in two main stages. First, the primary amino group of 4-amino-2-methylpyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically fluoroboric acid). The resulting diazonium tetrafluoroborate is then isolated and gently heated. Thermal decomposition releases nitrogen gas and a highly reactive aryl cation, which is subsequently trapped by the fluoride anion from the tetrafluoroborate counterion to yield the desired this compound.
Detailed Protocol: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from the detailed procedure for the synthesis of 4-fluoropyridine.[6]
-
Diazonium Salt Formation:
-
In a suitable reaction vessel (e.g., a two-necked round-bottom flask) equipped with a magnetic stirrer and a thermometer, charge a 42% aqueous solution of fluoroboric acid (HBF₄).
-
Add 4-amino-2-methylpyridine (1.0 eq) portion-wise while stirring. Gentle heating (to approx. 40 °C) may be required to fully dissolve the starting material.
-
Cool the resulting solution to 0-5 °C in an ice-water bath. Fine crystals of the pyridylammonium tetrafluoroborate salt may precipitate.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water to the cold suspension. Maintain the internal temperature below 10 °C throughout the addition. The disappearance of the solid and the formation of a clear, pale-yellow solution indicates the completion of diazotization.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Thermal Decomposition and Work-up:
-
Allow the reaction mixture to warm to room temperature. The diazonium salt will begin to decompose, evidenced by the evolution of nitrogen gas. Gentle heating (e.g., to 40-50 °C in a water bath) can be applied to drive the decomposition to completion. Caution: Large-scale thermal decomposition of diazonium salts can be explosive.[4] Conduct the reaction behind a blast shield and with appropriate personal protective equipment.
-
Once gas evolution ceases, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Note: 4-fluoropyridines can be unstable in aqueous conditions, potentially leading to the formation of pyridone byproducts.[6] Work-up should be performed promptly.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Table 1: Representative Data for Balz-Schiemann Reaction
| Starting Material | Reagents | Conditions | Yield | Reference |
| 4-Aminopyridine | 1. HBF₄, NaNO₂; 2. Heat | 0-5 °C then heat | Moderate to Good | [6] |
| 4-Amino-2-methylpyridine | 1. HBF₄, NaNO₂; 2. Heat | 0-5 °C then heat | Moderate | N/A |
Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of fluoropyridines. This reaction involves the displacement of a suitable leaving group (e.g., chloro, bromo, or nitro) at the 4-position of the 2-methylpyridine ring by a fluoride ion. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
Reaction Workflow:
Caption: General workflow for SNAr fluorination.
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The fluoride nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative pyridine nitrogen, which stabilizes it. In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the 4-fluorinated product.
Detailed Protocol: Synthesis of this compound via SNAr of 4-Chloro-2-methylpyridine
This protocol is based on general procedures for SNAr reactions on halopyridines.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylpyridine (1.0 eq) and a suitable fluoride source, such as cesium fluoride (CsF, 2.0-3.0 eq) or spray-dried potassium fluoride (KF, 2.0-3.0 eq). The use of anhydrous fluoride sources is crucial for the success of the reaction.
-
Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The reaction concentration is typically in the range of 0.5-1.0 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine to remove residual DMSO or DMF, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
-
Table 2: Comparison of Fluoride Sources for SNAr
| Fluoride Source | Typical Solvent | Temperature (°C) | Key Considerations |
| CsF | DMSO, DMF | 120-180 | Highly reactive, but more expensive. |
| Spray-dried KF | DMSO, DMF | 150-200 | Cost-effective, but may require higher temperatures and longer reaction times. |
| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | Room temp. to 80 | Anhydrous conditions are critical; can be used for more sensitive substrates. |
Derivatization of the this compound Core
Once the this compound scaffold is synthesized, it can be further functionalized to generate a library of derivatives for medicinal chemistry exploration. The 2-methyl group and the pyridine ring itself offer several handles for diversification.
Functionalization via Lithiation of the 2-Methyl Group
The methyl group at the 2-position of the pyridine ring can be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a nucleophilic lithiated species. This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.[7][8]
Reaction Workflow:
Caption: Workflow for derivatization via lithiation.
Detailed Protocol: Synthesis of 2-(4-Fluoro-2-pyridyl)ethanol
-
Generation of the Lithiated Species:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the cooled solution. The formation of a deep red or orange color often indicates the generation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching with an Electrophile:
-
To the cold solution of the lithiated intermediate, add a solution of the desired electrophile (e.g., paraformaldehyde, 1.2 eq) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alcohol.
-
Palladium-Catalyzed Cross-Coupling Reactions
To introduce aryl or heteroaryl substituents onto the pyridine ring, a halogenated derivative of this compound (e.g., a bromo or iodo derivative) can be synthesized and then subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11]
Reaction Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-methylpyridine with Phenylboronic Acid
-
Reaction Setup:
-
In a Schlenk flask or a microwave vial, combine 5-bromo-4-fluoro-2-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically aqueous potassium carbonate (K₂CO₃, 2.0 M solution, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) or in a microwave reactor until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Safety and Handling Considerations
-
Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Anhydrous hydrogen fluoride, which can be used in some Balz-Schiemann variations, is extremely hazardous and should only be handled by trained personnel in a specialized fume hood with appropriate personal protective equipment.
-
Strong Bases: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. They must be handled under a strictly inert atmosphere.
-
Palladium Catalysts: Palladium catalysts can be toxic and should be handled with care.
-
Solvents: Many of the solvents used in these syntheses (e.g., DMSO, DMF, THF) have their own specific hazards and should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental procedure.
Conclusion
The this compound scaffold is a valuable building block in modern medicinal chemistry, offering a unique combination of properties that can be exploited to design novel drug candidates with improved pharmacological profiles. The synthetic routes and derivatization strategies outlined in this guide provide a robust framework for accessing a wide range of derivatives. By carefully selecting the appropriate synthetic methodology and understanding the underlying chemical principles, researchers can efficiently generate diverse libraries of these important compounds for biological screening and lead optimization.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available at: [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]
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Balz Schiemann Reaction Mechanism - BYJU'S. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
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2‐Lithiopyridine | Request PDF - ResearchGate. Available at: [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. Available at: [Link]
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(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]
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(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]
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(PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
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Application Notes & Protocols: 4-Fluoro-2-methylpyridine as a Strategic Building Block in Agrochemical Synthesis
Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorine's unique electronic properties—high electronegativity, a small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's biological efficacy, metabolic stability, and target-binding affinity.[1] Within this context, fluorinated pyridine derivatives are a privileged class of intermediates, forming the core of numerous high-performance insecticides, fungicides, and herbicides.[2][3]
4-Fluoro-2-methylpyridine, in particular, has emerged as a versatile and highly valuable building block. Its structure offers a unique combination of reactivity and selectivity. The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse functionalities.[4][5] Simultaneously, the 2-methyl group provides steric and electronic influence, directing reactions and contributing to the final structure of the target agrochemical. This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of next-generation crop protection agents.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthesis stems from the lability of its C4-fluorine bond towards nucleophilic attack. The electron-withdrawing nature of the pyridine ring nitrogen, particularly its activating effect at the para-position (C4), renders this carbon atom highly electrophilic. This activation facilitates the addition of a nucleophile to form a stabilized intermediate known as a Meisenheimer complex, which then expels the fluoride anion to restore aromaticity.[5][6]
Causality Behind Reactivity:
-
Leaving Group Ability: In SNAr reactions on activated aromatic systems, the typical halide leaving group order is F > Cl > Br > I.[4][7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6] Fluorine's high electronegativity maximally polarizes the C-F bond, making the carbon center more susceptible to attack and stabilizing the negatively charged intermediate.[4][6]
-
Role of the 2-Methyl Group: The methyl group at the C2 position exerts a modest electron-donating effect through hyperconjugation. While this slightly deactivates the ring compared to an unsubstituted fluoropyridine, its primary influence is steric. It can help direct nucleophilic attack to the more accessible C4 position and can be a crucial structural element in the final active ingredient, contributing to its specific binding at the target site.
The general workflow for employing this compound as a building block is visualized below.
Caption: General workflow for SNAr on this compound.
Application Protocol: Synthesis of a Key Sulfoximine Precursor
A prominent application of this compound is in the synthesis of insecticides belonging to the sulfoximine class, such as Sulfoxaflor.[8] These compounds are potent modulators of the nicotinic acetylcholine receptor (nAChR) in insects.[9] The following protocol details the synthesis of a key intermediate, demonstrating a typical SNAr reaction with a sulfur-based nucleophile.
Protocol 1: Synthesis of 4-(1-(Methylthio)ethyl)-2-methylpyridine
This protocol describes the nucleophilic substitution of this compound with the sodium salt of ethyl methyl sulfide. This intermediate is a precursor to molecules that, after oxidation and further modification, form the sulfoximine pharmacophore.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥95% | Sigma-Aldrich | 766-16-5 |
| Ethyl methyl sulfide | ≥98% | Sigma-Aldrich | 624-89-5 |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | Reagent Grade | Fisher Scientific | 7487-88-9 |
Experimental Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in oil).
-
Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl methyl sulfide (1.1 eq.) dropwise to the stirred suspension. Causality: The strong base (NaH) deprotonates the α-carbon of the thioether to generate the carbanionic nucleophile in situ. THF is an ideal aprotic solvent that will not interfere with the strong base.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Cool the solution of the nucleophile back to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF (20 mL) dropwise to the reaction flask over 20 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50 °C and stir for 4-6 hours. Causality: Moderate heating is often required to drive SNAr reactions to completion by providing the necessary activation energy for the nucleophilic attack.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Exothermic reaction and hydrogen gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(1-(methylthio)ethyl)-2-methylpyridine.
-
Expected Yield & Characterization:
-
Yield: 75-85%
-
Appearance: Pale yellow oil
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
From Building Block to Active Ingredient: The Path to Sulfoximines
The intermediate synthesized in Protocol 1 is a crucial stepping stone towards complex agrochemicals. The logical progression from this intermediate to a final sulfoximine insecticide involves several key transformations.
Caption: Synthetic pathway from the building block to a sulfoximine.
This multi-step synthesis highlights the importance of the initial SNAr reaction. By successfully coupling the pyridine core with the sulfur-containing side chain, the foundational structure of the final insecticide is established. Subsequent oxidation and imination steps build the unique sulfoximine functional group, which is critical for the molecule's insecticidal activity.[10][11]
Conclusion
This compound is a powerful and strategic building block in the agrochemical industry. Its activated 4-position allows for clean and efficient nucleophilic aromatic substitution, providing a robust method for constructing the core of many modern pesticides. The protocols and mechanistic discussions provided herein serve as a guide for researchers to leverage the unique reactivity of this intermediate in the discovery and development of novel crop protection solutions. Understanding the causality behind reaction conditions and synthetic pathways is paramount to achieving high-yielding, scalable, and effective syntheses.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage, [Link]
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Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Boronpharm, [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, [Link]
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Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. Justia Patents, [Link]
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Development of novel pyridine-based agrochemicals: A review. ResearchGate, [Link]
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate, [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications, [Link]
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Nucleophilic aromatic substitution. Wikipedia, [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry, [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ResearchGate, [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, [Link]
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Synthesis of the insecticide sulfoxaflor (111). ResearchGate, [Link]
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Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid. PubMed, [Link]
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Application Note & Protocol: Regioselective Fluorination of 2-Methylpyridine
Abstract & Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorinated pyridine derivatives, in particular, are privileged structures that can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. 2-Methylpyridine (α-picoline) presents a common yet challenging substrate for fluorination. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution, while the methyl group offers an alternative site for reaction. Therefore, achieving regioselective fluorination on the pyridine ring requires carefully chosen strategies.
This guide provides detailed protocols and theoretical justification for two distinct and reliable methods for the synthesis of 2-fluoro-6-methylpyridine, a valuable synthetic intermediate.[1][2] The first protocol details a direct electrophilic fluorination using Selectfluor™, a modern, easy-to-handle electrophilic fluorine source.[3][4] The second protocol outlines a classical two-step approach involving the synthesis of a pyridine N-oxide intermediate, which activates the ring for subsequent nucleophilic fluorination.[5][6] By understanding the causality behind each method, researchers can better troubleshoot reactions and adapt these protocols to other heterocyclic systems.
Scientific Principles: Navigating the Fluorination of Pyridines
Direct fluorination of pyridines is complicated by the ring's low electron density, which is further reduced under the acidic conditions often required for electrophilic substitution.
-
Electrophilic Fluorination: This approach requires a potent electrophilic fluorine source ("F+") capable of reacting with the deactivated ring. Reagents like Selectfluor™ (F-TEDA-BF₄) are highly effective and safer alternatives to hazardous reagents like elemental fluorine.[3][7] The reaction mechanism is thought to proceed via an SN2 attack or an electron transfer pathway, targeting the positions ortho and para to the nitrogen atom that are least deactivated.[4][8] For 2-methylpyridine, the C6 position is sterically accessible and electronically favored for such an attack.
-
Nucleophilic Aromatic Substitution (SNAr): This strategy inverts the electronic demand of the reaction. The pyridine ring is first made even more electron-deficient to facilitate attack by a nucleophilic fluoride source (e.g., KF, TBAF). A common method to achieve this is by oxidation of the pyridine nitrogen to an N-oxide.[6] The N-oxide functionality strongly withdraws electron density, particularly from the C2 and C4 positions, making them susceptible to nucleophilic attack. Subsequent activation, often with an agent like POCl₃ or Ts₂O, creates a good leaving group at the C2 position, which is then displaced by fluoride.[5]
Protocol 1: Direct Electrophilic Fluorination with Selectfluor™
This protocol describes the direct C-H fluorination of 2-methylpyridine at the C6 position using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. This method is advantageous due to its operational simplicity and use of a stable, solid fluorinating agent.[3]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylpyridine | Reagent, ≥99% | Sigma-Aldrich | Store over molecular sieves. |
| Selectfluor™ | Reagent | Sigma-Aldrich | Store in a desiccator.[3] |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich | Use directly from a sealed bottle. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated NaHCO₃ | Aqueous | Lab Prepared | For work-up. |
| Anhydrous MgSO₄ | Reagent | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For chromatography. |
| Flame-dried glassware | --- | --- | Essential for anhydrous conditions. |
| Argon or Nitrogen gas | High purity | --- | For inert atmosphere. |
3.2 Experimental Workflow Diagram
Caption: Workflow for electrophilic fluorination.
3.3 Step-by-Step Procedure
-
Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-methylpyridine (1.0 g, 10.7 mmol, 1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (40 mL) and stir until a homogenous solution is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Selectfluor™ (4.54 g, 12.8 mmol, 1.2 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes) or GC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 2-fluoro-6-methylpyridine as a colorless oil.[9]
3.4 Safety Precautions
-
Selectfluor™ is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or the respiratory tract.[3][10]
-
Always handle Selectfluor™ in a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Avoid the formation of dust when handling the solid reagent.[10]
Protocol 2: Two-Step Nucleophilic Fluorination via N-Oxide
This protocol involves an initial oxidation of 2-methylpyridine to its N-oxide, which activates the C2 position. The N-oxide is then subjected to a fluorination/deoxygenation reaction. This method is valuable when direct electrophilic fluorination is not regioselective or yields are low.
4.1 Part A: Synthesis of 2-Methylpyridine N-oxide
4.1.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylpyridine | Reagent, ≥99% | Sigma-Aldrich | --- |
| m-Chloroperoxybenzoic acid (m-CPBA) | Reagent, ≤77% | Sigma-Aldrich | Peroxide; handle with care. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | --- |
| Saturated Na₂SO₃ | Aqueous | Lab Prepared | For quenching peroxide. |
| Saturated NaHCO₃ | Aqueous | Lab Prepared | For neutralization. |
4.1.2 Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask, dissolve 2-methylpyridine (5.0 g, 53.7 mmol, 1.0 eq) in dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (approx. 75% purity, 13.5 g, ~58.0 mmol, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Work-up: Cool the mixture to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ (50 mL). Stir for 20 minutes.
-
Neutralization & Extraction: Neutralize the mixture with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (4 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide as a pale yellow solid, which can often be used without further purification.
4.2 Part B: Fluorination of 2-Methylpyridine N-oxide
This step follows principles similar to those used for other heterocyclic N-oxides, where an activating agent is used in conjunction with a fluoride source.[5][13]
4.2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylpyridine N-oxide | From Part A | --- | Ensure it is dry. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Anhydrous source is critical. |
| p-Toluenesulfonyl chloride (TsCl) | Reagent, ≥98% | Sigma-Aldrich | --- |
| Toluene | Anhydrous | Sigma-Aldrich | --- |
4.2.2 Experimental Workflow Diagram
Caption: Workflow for two-step nucleophilic fluorination.
4.2.3 Step-by-Step Procedure
-
Setup: To a flame-dried 250 mL round-bottom flask under argon, add 2-methylpyridine N-oxide (2.0 g, 18.3 mmol, 1.0 eq) and p-toluenesulfonyl chloride (4.2 g, 22.0 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous toluene (80 mL) and stir to dissolve.
-
Fluoride Addition: Add anhydrous TBAF (1.0 M solution in THF, 27.5 mL, 27.5 mmol, 1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-10 hours. Monitor for the disappearance of the N-oxide starting material by TLC.
-
Work-up: Cool the reaction to room temperature and quench by adding water (50 mL). Extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 2-fluoro-6-methylpyridine.
Data Summary and Comparison
| Parameter | Protocol 1: Electrophilic (Selectfluor™) | Protocol 2: Nucleophilic (via N-Oxide) |
| Key Reagent | Selectfluor™ | m-CPBA, TBAF, TsCl |
| Number of Steps | 1 | 2 |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to 80 °C |
| Typical Yield | 40-60% | 35-55% (overall) |
| Key Advantages | Single step, mild conditions, easy reagent handling. | Uses cheaper reagents, classic well-understood transformation. |
| Key Limitations | Expensive fluorinating agent, moderate yields. | Two steps, requires peroxide handling, anhydrous conditions are critical. |
| Product Purity | High after chromatography. | High after chromatography. |
| CAS Number (Product) | 407-22-7 | 407-22-7 |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol |
Conclusion
Both electrophilic and nucleophilic strategies provide viable pathways to 2-fluoro-6-methylpyridine. The direct electrophilic fluorination with Selectfluor™ offers operational simplicity and is ideal for rapid synthesis on a research scale.[14] The two-step nucleophilic approach, while more laborious, relies on more classical and cost-effective reagents, making it potentially more suitable for larger-scale preparations. The choice of method will depend on the specific project requirements, including scale, budget, and available equipment. These detailed protocols serve as a robust starting point for researchers aiming to incorporate this valuable fluorinated building block into their synthetic programs.
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2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China - Pipzine Chemicals. [Link]
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Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. [Link]
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The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. [Link]
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C-H Fluorination Promoted by Pyridine N-Oxyl Radical - The Royal Society of Chemistry. [Link]
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Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode | Organic Process Research & Development - ACS Publications. [Link]
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- 7. Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 10. molcore.com [molcore.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. Pyridine N-oxide [organic-chemistry.org]
- 14. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Purification of 4-Fluoro-2-methylpyridine via Column Chromatography
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of 4-Fluoro-2-methylpyridine using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document offers a practical framework built on established chemical principles to ensure high purity and recovery of the target compound.
Introduction: The Challenge of Purifying Fluorinated Pyridines
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The introduction of a fluorine atom onto the pyridine ring can significantly alter the compound's physicochemical properties, often enhancing metabolic stability and binding affinity. However, its purification presents unique challenges. Like many pyridine derivatives, this compound is a basic compound, which can lead to strong interactions with the stationary phase in column chromatography, resulting in poor separation and recovery.[1] This guide addresses these challenges by providing a robust methodology grounded in a thorough understanding of the underlying chemical interactions.
Common impurities in crude this compound can include unreacted starting materials, isomers, and byproducts from the fluorination reaction, such as hydroxy-derivatives if moisture is present.[2] Column chromatography is a powerful and versatile technique for removing these impurities, offering a balance of resolution, scalability, and cost-effectiveness.[3][4]
Foundational Principles: Optimizing the Chromatographic System
The successful purification of this compound hinges on the careful selection and optimization of the stationary and mobile phases. The basicity of the pyridine nitrogen is the primary factor influencing its chromatographic behavior on standard silica gel.
The Stationary Phase: Mitigating Undesirable Interactions
Silica gel is the most common stationary phase for column chromatography due to its high surface area and resolving power.[3] However, the surface of silica gel is populated with acidic silanol groups (Si-OH). These silanol groups can strongly interact with the basic nitrogen of the pyridine ring, leading to several issues:
-
Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column, leading to low recovery.[5]
To counteract these effects, the stationary phase must be "deactivated" or a less acidic alternative must be chosen. The most common and effective strategy is the addition of a basic modifier to the mobile phase.[1][5]
The Mobile Phase: The Key to Elution and Selectivity
The mobile phase, or eluent, serves to carry the components of the mixture through the stationary phase. For silica gel chromatography, a non-polar solvent system is typically used, with the polarity being gradually increased to elute compounds of increasing polarity. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[5]
The critical component of the mobile phase for purifying basic compounds is the addition of a small amount of a basic modifier, most commonly triethylamine (TEA).[1][5] TEA acts as a competitive base, preferentially interacting with the acidic silanol groups on the silica surface. This effectively "shields" the this compound from these strong interaction sites, allowing it to elute more symmetrically and improving recovery.[1]
Safety and Handling of this compound
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.
| Property | Value | Source |
| CAS Number | 766-16-5 | [6] |
| Molecular Formula | C₆H₆FN | [6] |
| Appearance | Liquid | [6] |
| Boiling Point | 160-161 °C | [7] |
| Density | 1.078 g/mL at 25 °C | [7] |
| Flash Point | >230 °F | [7] |
Hazard Summary: this compound is harmful if swallowed and causes skin and eye irritation.[6] It may also cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Experimental Protocol: Step-by-Step Purification
This protocol details the purification of this compound using flash column chromatography, a technique that uses positive pressure to accelerate solvent flow, leading to faster and more efficient separations.[4]
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Rationale: Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for a preview of the separation and helps in selecting the appropriate solvent polarity.
-
Procedure:
-
Prepare several small beakers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). To each, add 0.5% (v/v) triethylamine.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the different solvent systems.
-
Visualize the plates under a UV lamp.
-
The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having an Rf value of approximately 0.2-0.3.
-
Step 2: Column Preparation (Wet Packing Method) [3][9]
-
Rationale: The wet packing method, where a slurry of the stationary phase in the mobile phase is prepared, is generally preferred as it minimizes the chances of air bubbles and channels forming in the column, which can compromise the separation.[10]
-
Procedure:
-
Select a glass column of an appropriate size. A general rule of thumb is a stationary phase to crude material weight ratio of 30:1 to 50:1.[3]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexanes/ethyl acetate + 0.5% TEA).
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry from this point onwards.
-
Step 3: Sample Loading
-
Rationale: The sample should be loaded onto the column in a concentrated band to ensure a good separation. Using a minimal amount of solvent prevents the initial band from being too diffuse.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Using a pipette, carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent just to the level of the sand.
-
Step 4: Elution and Fraction Collection
-
Rationale: The elution process involves passing the mobile phase through the column to separate the components. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a range of polarities.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution.
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Step 5: Analysis of Fractions and Product Isolation
-
Rationale: Each collected fraction must be analyzed to determine which ones contain the pure product.
-
Procedure:
-
Analyze the collected fractions by TLC. Spot each fraction on a TLC plate alongside a spot of the crude starting material.
-
Identify the fractions that contain only the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
Caption: Troubleshooting guide for common chromatography problems.
| Problem | Likely Cause | Recommended Solution |
| Peak Tailing / Low Recovery | The basic pyridine nitrogen is strongly interacting with acidic silanol groups on the silica gel.[1] | Ensure that 0.5-1% triethylamine (TEA) is included in your mobile phase.[5] For very sensitive compounds, consider using neutral alumina as the stationary phase or deactivating the silica gel by pre-treating it with a TEA solution.[2] |
| Co-elution with an Impurity | The polarity of the impurity is very similar to that of the product. | Optimize the mobile phase by trying different solvent combinations (e.g., dichloromethane/ethyl acetate).[1] Employing a shallow gradient elution, where the solvent polarity is increased very slowly, can enhance the separation.[5] |
| Compound Does Not Elute | The mobile phase is not polar enough to move the compound down the column. | Systematically increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound is very polar, a switch to a more polar solvent system like dichloromethane/methanol may be required.[5] |
Conclusion
The purification of this compound by column chromatography is a highly effective method when the basicity of the compound is properly addressed. The key to a successful separation lies in the deactivation of the silica gel stationary phase through the addition of triethylamine to the mobile phase. By following the detailed protocol and troubleshooting guide provided, researchers can consistently obtain high-purity this compound, a critical intermediate for further synthetic applications.
References
- Benchchem Technical Support Center.
-
Wikipedia. Column chromatography. [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
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- 6. This compound | 766-16-5 [sigmaaldrich.com]
- 7. 2-Fluoro-4-methylpyridine CAS#: 461-87-0 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Scale-up Synthesis of 4-Fluoro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-2-methylpyridine in Modern Chemistry
This compound is a critical heterocyclic building block in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring, imparts desirable properties to target molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance for the efficient production of a wide range of bioactive compounds. This document provides a detailed guide to the scale-up synthesis of this compound, focusing on practical considerations, process optimization, and safety protocols.
Reaction Scheme and Mechanism: A Tale of Two Routes
Two primary synthetic strategies dominate the landscape for the preparation of this compound on a larger scale: the Halogen Exchange (Halex) reaction and the Balz-Schiemann reaction. The choice between these routes often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.
Route 1: The Halogen Exchange (Halex) Reaction
The Halex reaction is a powerful method for introducing fluorine into aromatic systems and is particularly well-suited for the synthesis of this compound.[1] This approach typically involves the nucleophilic displacement of a chlorine or bromine atom at the 4-position of a 2-methylpyridine derivative with a fluoride source, such as potassium fluoride (KF).[2]
Reaction Scheme:
2-Methyl-4-chloropyridine to this compound
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the fluoride salt and promote the SNAr (Nucleophilic Aromatic Substitution) mechanism.[2] The efficiency of the Halex reaction can be significantly enhanced by the use of phase-transfer catalysts, which aid in the transport of the fluoride ion into the organic phase.
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction offers an alternative pathway, starting from 4-amino-2-methylpyridine.[3] This classic transformation involves the diazotization of the amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired fluorinated product.[4][5]
Reaction Scheme:
-
Diazotization:
4-Amino-2-methylpyridine to its diazonium tetrafluoroborate salt
-
Thermal Decomposition:
Decomposition to this compound
While the Balz-Schiemann reaction is a well-established method, it can be challenging to control on a large scale due to the potential for exothermic decomposition and the formation of side products.[6][7]
Process Development and Optimization
Scaling up the synthesis of this compound requires careful optimization of several key parameters to ensure high yield, purity, and process safety.
Key Optimization Parameters:
| Parameter | Halex Reaction Considerations | Balz-Schiemann Reaction Considerations |
| Fluorinating Agent | Anhydrous spray-dried KF is preferred to minimize side reactions. Other sources like CsF can be used but are more expensive. | HBF4 is the standard reagent. Anhydrous HF can also be employed but requires specialized handling.[6][8] |
| Solvent | High-boiling polar aprotic solvents (DMF, DMSO, Sulfolane) are effective. Solvent choice can impact reaction time and work-up. | The reaction is typically performed in an aqueous medium or with anhydrous HF. |
| Temperature | Reaction temperatures typically range from 150-220 °C. Precise temperature control is crucial to prevent decomposition. | Diazotization is performed at low temperatures (0-5 °C), while decomposition requires heating (often in a high-boiling inert solvent). |
| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) can accelerate the reaction rate. | Not applicable. |
| Work-up & Purification | Distillation is the primary method for purification. Careful fractionation is required to separate the product from the solvent and any unreacted starting material. | The product is typically isolated by steam distillation or solvent extraction followed by fractional distillation. The presence of tarry byproducts can complicate purification.[6] |
Experimental Protocols
Protocol 1: Scale-up Synthesis via Halex Reaction
This protocol describes a representative procedure for the synthesis of this compound from 2-methyl-4-chloropyridine.
Materials and Equipment:
-
2-Methyl-4-chloropyridine
-
Spray-dried potassium fluoride
-
Dimethyl sulfoxide (DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Glass-lined reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with spray-dried potassium fluoride and the phase-transfer catalyst under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMSO to the reactor and stir the mixture to form a slurry.
-
Reagent Addition: Slowly add 2-methyl-4-chloropyridine to the reactor at room temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 180-200 °C) and monitor the reaction progress by GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain this compound.
Workflow for Halex Synthesis of this compound
Caption: Workflow for the Halex synthesis of this compound.
Safety, Health, and Environmental (SHE) Considerations
The scale-up synthesis of this compound involves several potential hazards that must be carefully managed.
-
Reagent Handling:
-
Potassium Fluoride: Highly toxic if inhaled or ingested. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[9]
-
2-Methyl-4-chloropyridine: Irritant and potentially harmful. Avoid skin and eye contact.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Hydrogen Fluoride (for Balz-Schiemann): Extremely corrosive and toxic. Requires specialized handling procedures and equipment.[6][10]
-
-
Reaction Hazards:
-
Exothermic Reactions: Both the Halex and Balz-Schiemann reactions can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.
-
Pressure Build-up: The Balz-Schiemann reaction generates nitrogen gas, which can lead to a pressure build-up if not properly vented.[3]
-
-
Waste Disposal:
Conclusion
The successful scale-up synthesis of this compound is achievable through careful selection of the synthetic route and meticulous optimization of reaction parameters. The Halex reaction is often favored for its operational simplicity and scalability, while the Balz-Schiemann reaction remains a viable alternative. A thorough understanding of the underlying chemistry, coupled with a strong emphasis on process safety, is essential for the efficient and responsible production of this valuable chemical intermediate.
References
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Preparation and Stability of 4-Fluoropyridine. RSC Publishing.
- This compound | 766-16-5. Sigma-Aldrich.
- Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters.
- SAFETY DATA SHEET.
- PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE. Semantic Scholar.
- 2-Fluoro-4-methylpyridine 98 461-87-0. Sigma-Aldrich.
- Balz–Schiemann reaction. Wikipedia.
- SAFETY DATA SHEET. Fisher Scientific.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- 2-Fluoro-4-methylpyridine. Tokyo Chemical Industry Co., Ltd.
- This compound. Synchem.
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing.
- Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal.
- Finkelstein reaction. Wikipedia.
- Preparation method of fluoropyridine compounds. Google Patents.
- 2-Fluoro-4-methylpyridine. Chemsrc.
- Halogen exchange reactions and uses thereof. Google Patents.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health.
- Halogen exchange method. Khan Academy.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate.
- Method for the preparation of stable 4-fluoropyridine salts. Google Patents.
- Organic Syntheses Procedure.
- 2-Fluoro-4-methylpyridine, 98%. Fisher Scientific.
Sources
- 1. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE | Semantic Scholar [semanticscholar.org]
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- 9. 2-Fluoro-4-methylpyridine | 461-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Application Notes and Protocols: Derivatization of 4-Fluoro-2-methylpyridine for Biological Screening
Abstract
The 4-fluoro-2-methylpyridine scaffold is a privileged structural motif in medicinal chemistry, valued for its unique electronic properties and metabolic stability imparted by the fluorine atom.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present detailed application notes, step-by-step protocols for key synthetic transformations, and insights into the rationale behind experimental design. The methodologies covered include nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and functionalization of the methyl group. The aim is to equip researchers with the necessary tools to efficiently generate diverse libraries of this compound analogues for biological screening and lead optimization campaigns.
Introduction: The Significance of the this compound Scaffold
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, without significantly altering its shape.[3] The this compound moiety, in particular, offers a versatile platform for drug discovery. The fluorine atom at the 4-position is susceptible to nucleophilic displacement, providing a convenient handle for introducing a wide array of functional groups.[4][5] The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement. Furthermore, the 2-methyl group can be a site for further functionalization or can provide steric bulk to modulate binding affinity and selectivity.
Bioisosteric replacement is a key strategy in drug design, and fluorinated pyridines can serve as effective bioisosteres for other aromatic systems, potentially improving pharmacokinetic profiles and biological activity.[6][7][8] The derivatization of the this compound core allows for the systematic exploration of chemical space around this privileged scaffold, facilitating the identification of novel drug candidates with improved efficacy and safety profiles.
Strategic Derivatization Pathways
The derivatization of this compound can be approached through several key synthetic strategies. The choice of methodology depends on the desired final structure and the nature of the functional group to be introduced.
Figure 1: Key derivatization strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This makes SNAr a powerful and direct method for introducing a variety of nucleophiles.
Causality: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions.[4][5] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
Common Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols
-
N-Nucleophiles: Amines, amides, heterocycles
-
S-Nucleophiles: Thiols
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds that are not readily accessible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[9] In the context of this compound, this reaction is typically used to introduce aryl or heteroaryl substituents at the 4-position. While the C-F bond can be used for coupling, it is often more practical to first convert the this compound to a more reactive species like a 4-bromo or 4-iodo derivative. However, direct coupling with the C-F bond is also possible under specific catalytic conditions.
Trustworthiness: The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system to ensure efficient transmetalation and reductive elimination steps.[10][11]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction is particularly useful for coupling a wide range of primary and secondary amines to the 4-position of the pyridine ring, offering a broader scope than traditional SNAr reactions.[14][15]
Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[16]
Functionalization of the 2-Methyl Group
The methyl group at the 2-position provides another handle for derivatization. It can be halogenated, oxidized, or deprotonated to introduce further diversity into the molecular scaffold.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-methylpyridine derivative.
Figure 2: General workflow for SNAr of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halo-2-methylpyridine with a boronic acid.
Materials:
-
4-Halo-2-methylpyridine (e.g., 4-bromo-2-methylpyridine)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 4-halo-2-methylpyridine (1.0 eq), boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-aryl-2-methylpyridine.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 4-halo-2-methylpyridine.
Materials:
-
4-Halo-2-methylpyridine
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the palladium precursor, ligand, and base.
-
Add the 4-halo-2-methylpyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Representative Derivatization Reactions
The following table summarizes typical reaction conditions and outcomes for the derivatization of this compound.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr | Morpholine | - | K₂CO₃ | DMSO | 100 | 12 | 85 |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 78 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 82 |
Characterization and Biological Screening
All synthesized derivatives should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their structure and purity. Purified compounds are then typically submitted for biological screening in relevant assays to evaluate their activity, potency, and selectivity. The data generated from these screens will inform structure-activity relationship (SAR) studies and guide further optimization of the lead compounds.
Conclusion
The this compound scaffold is a highly valuable building block in drug discovery. The derivatization strategies outlined in these application notes, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provide a robust toolkit for the synthesis of diverse chemical libraries. The detailed protocols and insights into the underlying chemical principles are intended to empower researchers to efficiently explore the chemical space around this important pharmacophore, ultimately accelerating the discovery of new therapeutic agents.
References
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Filler, R., & Kirsch, P. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 2(4), 609-623. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
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SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Fluoro-2-methylpyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indispensable Role of Fluorinated Pyridines in Modern Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[][2] A survey of FDA-approved kinase inhibitors reveals a recurring structural theme: the prevalence of nitrogen-containing heterocyclic scaffolds, with the pyridine ring being a particularly privileged motif.[2][3][4][5] This scaffold often serves as a crucial hinge-binding element, anchoring the inhibitor within the ATP-binding pocket of the target kinase.
To further enhance the drug-like properties of these molecules, medicinal chemists frequently employ fluorination. The strategic incorporation of fluorine atoms can profoundly improve metabolic stability, membrane permeability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[4][6][7] 4-Fluoro-2-methylpyridine has emerged as a particularly valuable and versatile building block in this context. Its utility stems from the high reactivity of the C4-fluorine atom towards nucleophilic aromatic substitution (SNAr), enabling the efficient and regioselective construction of complex kinase inhibitor cores.[8][9]
This guide provides an in-depth analysis of the application of this compound in kinase inhibitor synthesis, detailing the underlying chemical principles, providing field-proven experimental protocols, and illustrating the strategic rationale behind its use.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway leveraging this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction is governed by key electronic features of the pyridine ring.
Causality Behind the Reactivity:
-
Ring Activation: The electron-withdrawing nature of the pyridine ring nitrogen atom inherently depletes electron density from the aromatic system, particularly at the C2 (ortho) and C4 (para) positions. This electronic deficit makes the ring susceptible to attack by nucleophiles.
-
Leaving Group Aptitude: Fluorine, despite being a weak leaving group in aliphatic substitution (SN2), is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating it for the initial nucleophilic attack. The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex; the high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction.[8][9] Consequently, fluoropyridines are often significantly more reactive than their chloro- or bromo- counterparts in SNAr reactions.[8][9]
-
Regioselectivity: The C4-position is electronically activated for nucleophilic attack. This provides a reliable and predictable method for introducing substituents, which is a critical advantage in multi-step drug synthesis.
The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General SNAr Mechanism on this compound.
Synthetic Protocol: Synthesis of a Core Kinase Inhibitor Fragment
To illustrate the practical application, this section provides a detailed protocol for the synthesis of N-(3-aminophenyl)-2-methylpyridin-4-amine . This structure represents a common core fragment found in numerous kinase inhibitors, where an aniline derivative is coupled to the pyridine scaffold. This fragment can then be further elaborated to generate final drug candidates.
Experimental Workflow:
Caption: Workflow for the synthesis of a key kinase inhibitor fragment.
Protocol 1: Synthesis of N-(3-nitrophenyl)-2-methylpyridin-4-amine (SNAr Coupling)
This protocol details the nucleophilic aromatic substitution reaction between this compound and 3-nitroaniline.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 111.12 | 10.0 | 1.11 g | Electrophile |
| 3-Nitroaniline | 138.12 | 11.0 | 1.52 g | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 2.6 mL | Non-nucleophilic Base |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 20 mL | Solvent |
| Ethyl Acetate (EtOAc) | - | - | As needed | Extraction Solvent |
| Saturated NaCl solution (Brine) | - | - | As needed | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.11 g, 10.0 mmol) and 3-nitroaniline (1.52 g, 11.0 mmol).
-
Rationale: A slight excess of the nucleophile is used to ensure complete consumption of the limiting electrophile.
-
-
Solvent and Base Addition: Add 20 mL of NMP to the flask, followed by the addition of DIPEA (2.6 mL, 15.0 mmol).
-
Rationale: NMP is a polar aprotic solvent that effectively solvates the reactants and intermediates, facilitating the SNAr reaction. DIPEA is a bulky, non-nucleophilic base used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions: Heat the reaction mixture to 130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Rationale: Elevated temperature provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions.
-
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water. A precipitate will likely form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, while inorganic salts and residual NMP will remain in the aqueous phase.
-
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Rationale: The brine wash helps to remove any remaining water and residual NMP from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-nitrophenyl)-2-methylpyridin-4-amine.
Protocol 2: Synthesis of N-(3-aminophenyl)-2-methylpyridin-4-amine (Nitro Reduction)
This protocol describes the reduction of the nitro group to the corresponding amine, a crucial step for many kinase inhibitors as this amine often serves as a key hydrogen bond donor.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| N-(3-nitrophenyl)-2-methylpyridin-4-amine | 229.23 | 5.0 | 1.15 g | Substrate |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 25.0 | 5.64 g | Reducing Agent |
| Ethanol (EtOH) | - | - | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed | Neutralizing Agent |
| Dichloromethane (DCM) | - | - | As needed | Extraction Solvent |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-(3-nitrophenyl)-2-methylpyridin-4-amine (1.15 g, 5.0 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the solution in one portion.
-
Rationale: SnCl₂ is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups. A stoichiometric excess is used to ensure complete reduction.
-
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure.
-
Neutralization: Add 50 mL of water to the residue and carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8. Be cautious as CO₂ evolution will occur.
-
Rationale: Neutralization is required to deprotonate the product amine and precipitate tin salts, allowing for efficient extraction of the free base.
-
-
Extraction: Extract the resulting slurry with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel (using a DCM/methanol gradient) to afford the pure N-(3-aminophenyl)-2-methylpyridin-4-amine.
Biological Context: Targeting Kinase Signaling Pathways
The ultimate goal of synthesizing these molecules is to inhibit specific kinase signaling pathways that drive disease. For instance, many kinase inhibitors target Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.
Caption: A simplified diagram of RTK signaling and the point of intervention for ATP-competitive kinase inhibitors.
Conclusion
This compound is a powerful and strategic building block for the synthesis of kinase inhibitors. Its well-defined reactivity in SNAr reactions allows for the reliable and regioselective introduction of key pharmacophoric elements. The protocols and principles outlined in this guide demonstrate its utility and provide a solid foundation for researchers, scientists, and drug development professionals aiming to design and synthesize the next generation of targeted therapies. The combination of the activating fluorine leaving group with the electronically tuned pyridine core makes this reagent an essential tool in the medicinal chemist's arsenal.
References
- Watson, D. A., et al. (2008). The synthesis and SAR for a series of diaminopyrimidines as PYK2 inhibitors are described. PubMed.
- Kirschner, S., et al. (2020). Examples of FDA‐approved kinase inhibitors exhibiting the N‐phenylpyrimidine‐2‐amine scaffold. ResearchGate.
- Various Authors. (2002-2017). Lapatinib synthesis routes. ChemicalBook.
- Zhou, D., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Omega.
- Various Authors. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI.
- Zhuang, W., et al. (2013). Synthetic method of lapatinib. Google Patents (CN103159747A).
- Various Authors. (2002-2017). Lapatinib Synthetic Routes. MedKoo Biosciences.
- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- You, S. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 1. BOC Sciences Blog.
- Various Authors. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health.
- van der Pijl, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
- Various Inventors. (2012). Process for the preparation of lapatinib and the salts thereof. Google Patents (EP2468745A1).
- Various Authors. (2014). FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate.
- Irfan, A., et al. (2025). Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology. ResearchGate.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 2. BOC Sciences Blog.
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Undheim, K., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Various Inventors. (2021). Synthetic method of 2-amino-4-fluoropyridine. Google Patents (CN112552233A).
- Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.
- Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Klink, M., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
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The Strategic Integration of 4-Fluoro-2-methylpyridine in Advanced Materials: Application Notes and Protocols
Introduction: Unlocking New Potential in Materials Science with 4-Fluoro-2-methylpyridine
In the relentless pursuit of next-generation electronic and optoelectronic devices, the molecular architecture of organic materials plays a pivotal role. The strategic incorporation of fluorine atoms and methyl groups into aromatic systems has emerged as a powerful tool to fine-tune the electronic and physical properties of functional materials. This compound, a readily available chemical intermediate, stands at the intersection of these key structural modifications. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for its integration into organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and functional polymers. For researchers, scientists, and professionals in drug development, this document serves as a comprehensive resource for leveraging the unique attributes of this versatile building block.
The presence of a fluorine atom on the pyridine ring significantly impacts the molecule's electronic properties, primarily by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modulation is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the methyl group can enhance solubility in organic solvents, a critical factor for solution-processable fabrication techniques.
I. Application in Organic Light-Emitting Diodes (OLEDs): Crafting High-Performance Hole-Transporting Materials
The efficiency and stability of OLEDs are intrinsically linked to the performance of the charge-transporting layers. Hole-transporting materials (HTMs) facilitate the efficient injection and transport of holes from the anode to the emissive layer. Pyridine-containing compounds have shown significant promise as HTMs due to their electron-deficient nature, which contributes to high triplet energy and improved device stability.[1]
The incorporation of this compound into the molecular design of HTMs offers a strategic advantage. The fluorine substituent can lead to deeper HOMO levels, which can better align with the work function of common anodes like indium tin oxide (ITO), thereby reducing the hole injection barrier.
Synthetic Protocol: Synthesis of a Novel Pyridine-Based Hole-Transporting Material via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a triarylamine-based HTM incorporating a this compound moiety using a palladium-catalyzed Suzuki coupling reaction.
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials:
-
4-Fluoro-2-methyl-5-bromopyridine
-
A suitable triarylamine boronic acid or boronic ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene and Tetrahydrofuran (THF) (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-Fluoro-2-methyl-5-bromopyridine (1.0 eq), the triarylamine boronic ester (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a 3:1 mixture of anhydrous toluene and THF, followed by degassed water (10% of the total solvent volume).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.
OLED Device Fabrication Protocol
This protocol describes the fabrication of a multilayer OLED device using the synthesized HTM.[2][3][4]
Device Architecture: ITO / HTL / Emissive Layer (EML) / Electron-Transport Layer (ETL) / LiF / Al
Schematic of a multilayer OLED device.
Procedure:
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
HTL Deposition: Dissolve the synthesized pyridine-based HTM in a suitable organic solvent (e.g., chlorobenzene) to form a solution (e.g., 10 mg/mL). Spin-coat the HTL solution onto the cleaned ITO substrate and anneal at an optimized temperature.
-
EML, ETL, and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporation system. Sequentially deposit the emissive layer, electron-transport layer, lithium fluoride (LiF), and aluminum (Al) cathode through shadow masks.
II. Application in Perovskite Solar Cells (PSCs): A Novel Additive for Enhanced Performance and Stability
The performance and long-term stability of perovskite solar cells are significantly influenced by the quality of the perovskite film. Additives in the perovskite precursor solution can play a crucial role in controlling the crystallization process, passivating defects, and improving film morphology.[5][6][7] The Lewis basicity of the nitrogen atom in the pyridine ring allows it to coordinate with undercoordinated lead ions (Pb2+) in the perovskite lattice, a common defect site.
The use of this compound as an additive in the perovskite ink is a promising strategy. The fluorine atom can enhance the interaction with the perovskite, and the methyl group can improve the solubility of the additive in the precursor solvents.
Protocol for Perovskite Ink Formulation with this compound Additive
This protocol details the preparation of a perovskite precursor solution incorporating this compound.[8][9][10]
Materials:
-
Lead iodide (PbI2)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Cesium iodide (CsI)
-
This compound
-
Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the desired perovskite composition (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3) in a mixture of DMF and DMSO (e.g., 4:1 v/v).
-
Additive Incorporation: To the perovskite precursor stock solution, add this compound to achieve the desired molar concentration (e.g., 0.1-1.0 mol% with respect to PbI2).
-
Dissolution: Stir the solution at room temperature until all components are fully dissolved. The resulting solution is the perovskite ink ready for deposition.
Perovskite Solar Cell Fabrication Protocol
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell using the prepared perovskite ink.
Device Architecture: ITO / PTAA / Perovskite / C60 / BCP / Cu
Schematic of an inverted perovskite solar cell.
Procedure:
-
Substrate and HTL Preparation: Clean patterned ITO substrates as described for OLEDs. Spin-coat a solution of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in toluene onto the ITO and anneal.
-
Perovskite Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite ink containing this compound onto the PTAA layer. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at an optimized temperature (e.g., 100 °C).
-
ETL and Electrode Deposition: In a high-vacuum thermal evaporator, deposit C60, bathocuproine (BCP), and a copper (Cu) back electrode.
III. Application in Functional Polymers: A Monomer for Advanced Architectures
Pyridine-containing polymers are of significant interest for a variety of applications, including catalysis, sensing, and as templates for nanomaterials. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions or as a proton acceptor. The polymerization of vinylpyridine derivatives is a common route to such materials.[11][12][13]
This compound can be derivatized to introduce a polymerizable group, such as a vinyl or norbornene moiety. The resulting fluorinated pyridine-containing polymers are expected to exhibit unique properties due to the influence of the fluorine and methyl substituents on the polymer's solubility, thermal stability, and electronic characteristics.
Synthetic Protocol: Synthesis of a this compound-Containing Monomer for Polymerization
This protocol describes a general method for the synthesis of a vinyl-functionalized this compound monomer via a Stille coupling reaction.
Reaction Scheme:
A representative Stille coupling reaction.
Materials:
-
4-Fluoro-2-methyl-5-bromopyridine
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Fluoro-2-methyl-5-bromopyridine (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add vinyltributyltin (1.2 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 110 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the vinyl-functionalized monomer.
Polymerization Protocol: Radical Polymerization of a this compound-Containing Monomer
This protocol outlines the free radical polymerization of the synthesized vinyl monomer.
Procedure:
-
Initiator and Monomer: In a Schlenk flask, dissolve the synthesized 5-vinyl-4-fluoro-2-methylpyridine monomer and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN) and stir for a specified time (e.g., 24 hours).
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise to a non-solvent such as hexane. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Summary
| Property | Influence of this compound Moiety | Reference |
| HOMO/LUMO Energy Levels | Lowered due to the electron-withdrawing nature of fluorine. | [1] |
| Solubility | Generally improved in organic solvents due to the methyl group. | - |
| Thermal Stability | Often enhanced in the resulting materials. | [1] |
| Device Performance (OLEDs) | Potential for improved hole injection and efficiency. | [2] |
| Device Performance (PSCs) | Can improve film quality, passivate defects, and enhance stability. | [5][6] |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced materials in organic electronics and polymer science. Its unique combination of a fluorinated pyridine core and a methyl substituent provides a powerful handle for tuning the optoelectronic and physical properties of target molecules and polymers. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in creating novel materials for high-performance OLEDs, stable and efficient perovskite solar cells, and functional polymers with tailored properties. Further exploration into the derivatization of this compound and its incorporation into a wider range of material architectures will undoubtedly lead to new and exciting discoveries in materials science.
References
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Inceptive Mind. (2023, May 5). New additive improves efficiency and stability of perovskite solar cells. Retrieved from [Link]
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- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Omega, 6(16), 10515–10526.
- Precision Synthesis of Conjugated Polymers Using the Kumada Methodology. (2021). Accounts of Chemical Research, 54(23), 4349–4362.
- An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. (2022). Energy Advances, 1(6), 509-516.
- Precision Synthesis of Conjugated Polymers Using the Kumada Methodology. (n.d.). Accounts of Chemical Research.
- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2022). Polymers, 14(22), 4899.
- Thienoimidazole-pyridine based small molecule hole transport materials for dopant-free, efficient inverted perovskite solar cells. (2020). Journal of Materials Chemistry C, 8(42), 14873-14882.
- OLED with Hole‐Transporting Layer Fabricated by Ink‐Jet Printing. (2009). Molecular Crystals and Liquid Crystals, 504(1), 183-191.
- Polymer Hole Transport Material Functional Group Tuning for Improved Perovskite Solar Cell Performance. (2022).
- Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells. (2019).
- Hole-transporting materials for organic light-emitting diodes: an overview. (2021). Journal of Materials Chemistry C, 9(33), 10646-10681.
- Multifunctional Additives to Enhanced Perovskite Solar Cell Performance. (2023).
- Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. (2021).
- Polymerization of 4 via Kumada–Tamao–Corriu coupling. (2020). Polymer Chemistry, 11(1), 107-114.
- Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. (2021).
- Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents. (2022).
- Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021). ACS Omega, 6(16), 10515–10526.
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Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Polymers, 14(21), 4666.
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- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(10), 2636.
- Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. (2022). ChemistrySelect, 7(29), e202201584.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Polymers, 14(21), 4666.
- Inkjet Printing All Inorganic Halide Perovskite Inks for Photovoltaic Applications. (2019). Journal of Visualized Experiments, (143), e58760.
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Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-2-methylpyridine
Introduction
4-Fluoro-2-methylpyridine is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a fluorine atom and a methyl group on the pyridine ring, imparts specific properties that are leveraged in the development of novel compounds.[1] The precise characterization of this compound and its associated products is paramount to ensure the quality, safety, and efficacy of the final therapeutic agents or agricultural products.[2] This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, tailored for researchers, scientists, and drug development professionals.
The following sections will delve into the fundamental analytical techniques, offering both theoretical insights and practical, step-by-step protocols. We will explore chromatographic, spectroscopic, and spectrometric methods, providing the rationale behind experimental choices to ensure robust and reliable results.
Understanding Potential Impurities: A Note on Synthesis
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common method for the synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4]
Potential Impurities May Include:
-
Starting Materials: Unreacted 2-amino-4-methylpyridine.
-
Isomeric Impurities: Positional isomers such as 2-fluoro-6-methylpyridine or 3-fluoro-2-methylpyridine, arising from impurities in the starting material.
-
Byproducts of Incomplete Reaction: Residual diazonium salts.
-
Degradation Products: Hydrolysis products, such as 4-hydroxy-2-methylpyridine, if exposed to moisture. The related compound, 4-fluoropyridine, is known to be unstable in the presence of water.[3]
A logical workflow for the comprehensive characterization of this compound products is outlined below.
Caption: A logical workflow for the comprehensive characterization of this compound.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating this compound from its impurities, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can effectively separate the main compound from its potential impurities.[5] For pyridine derivatives, reversed-phase chromatography is a common and effective approach.[6][7]
Protocol: HPLC Purity Determination of this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm. A PDA detector can be used to monitor a wider range (e.g., 200-400 nm) to identify any co-eluting impurities with different UV maxima.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same diluent and at the same concentration as the standard.
-
Filtering: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the area percentage of the main peak relative to the total peak area to estimate the purity.
-
For quantitative analysis, use a calibration curve generated from a series of known concentrations of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile compounds and is particularly useful for identifying and quantifying impurities.[2][8][9]
Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm), is suitable for separating pyridine derivatives.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 3 °C/minute to 150 °C.
-
Ramp: 20 °C/minute to 250 °C, hold for 3 minutes.[9]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/minute.
-
Injection Mode: Splitless injection (1 µL).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Full scan mode from m/z 40 to 300.
-
Electron Ionization Energy: 70 eV.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization can be employed, although it is often not required for this class of compounds.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
The molecular ion peak (M+) for this compound is expected at m/z 111.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous structural identification of organic molecules. Both ¹H and ¹⁹F NMR are crucial for the characterization of this compound.
Qualitative NMR Analysis
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. The methyl group protons and the aromatic protons will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds, providing a clear signal for the fluorine atom with minimal background interference.
Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte.[11] ¹⁹F qNMR is especially powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[11][12][13]
Protocol: ¹⁹F qNMR for Purity Determination
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
A probe capable of ¹⁹F detection.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard. 3,5-Bis(trifluoromethyl)benzoic acid is a recommended internal standard for ¹⁹F qNMR.[14]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Experimental Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width: Wide enough to encompass all ¹⁹F signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Manually phase and baseline correct the spectrum.
-
Integrate the signals for the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Caption: The workflow for quantitative ¹⁹F NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2980-2850 | C-H (methyl) | Stretching |
| 1600-1450 | C=C and C=N (aromatic ring) | Stretching |
| 1250-1000 | C-F | Stretching |
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.
-
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
-
Alternatively, the sample can be analyzed as a thin film between two KBr plates.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or KBr plates.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands and compare them to the expected values for the structure of this compound.[16]
-
Conclusion
The analytical characterization of this compound is a multi-faceted process that requires the application of orthogonal analytical techniques. The combination of chromatography for separation, mass spectrometry and NMR for structural elucidation and identification, and quantitative NMR for accurate purity assessment provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists in the pharmaceutical and related industries.
References
- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
- Taylor & Francis Online. (n.d.). Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- HSC Cores - BookStack. (n.d.).
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Rock and Mineral Analysis. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction.
- BIPM. (2024).
- Diva-portal.org. (n.d.).
- ACS Publications. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods.
- O-FSI. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- AZoM.com. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Indonesian Journal of Science & Technology. (2019).
- ResearchG
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- PMC - NIH. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 766-16-5.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- PubChem. (n.d.). 2-Fluoro-4-methylpyridine.
- Wiley Online Library. (2025).
- Chemistry LibreTexts. (2024). 1.14: Fourier Transform Infrared Spectroscopy (FTIR).
- PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- ResearchGate. (2025). Evaluation and validation of an HPLC procedure for the determination of the positional isomeric impurity in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.
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- 2. Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction [ykcs.ac.cn]
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Application Note: A One-Pot Sequential SNAr/Condensation Strategy Utilizing 4-Fluoro-2-methylpyridine for Accelerated Drug Discovery
Introduction: The Strategic Value of One-Pot Syntheses and Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pursuit of efficiency is paramount. The ability to construct complex molecular architectures with minimal operational steps, reduced waste, and high atom economy is a defining feature of elegant and sustainable synthesis.[1] One-pot reactions, where reactants undergo multiple sequential transformations in a single vessel, have become a cornerstone of this philosophy, significantly accelerating the drug discovery process by bypassing the laborious isolation and purification of intermediates.[1][2]
Within this context, fluorinated heterocyclic scaffolds are of immense strategic importance. The introduction of fluorine into drug candidates can profoundly modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3] 4-Fluoro-2-methylpyridine has emerged as a particularly valuable building block due to its dual-handle reactivity. The fluorine atom at the 4-position is activated for nucleophilic aromatic substitution (SNAr), while the methyl group at the 2-position provides a site for subsequent C-H functionalization or condensation reactions.[4][5] This application note details a robust, one-pot protocol that leverages this dual reactivity to streamline the synthesis of highly substituted pyridine derivatives, providing researchers with a powerful tool for generating diverse chemical libraries.
Core Principles: Exploiting the Orthogonal Reactivity of this compound
The success of the described one-pot strategy hinges on the ability to control two distinct, sequential reactions by modifying the reaction conditions within a single flask.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is significantly amplified at the C4 (para) position by the strong electron-withdrawing nature of the ring nitrogen. The fluorine atom at this position serves as an excellent leaving group, not because of C-F bond weakness (it is the strongest single bond to carbon), but because the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[4] This high reactivity often allows SNAr reactions on 4-fluoropyridines to proceed under milder conditions than their chloro- or bromo-analogs, enhancing functional group tolerance.[4] A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the fluoride, providing a versatile entry point for molecular diversification.
Stage 2: C-H Functionalization of the C2-Methyl Group
Following the successful SNAr reaction, the methyl group at the C2 position becomes the focus for the second transformation. The protons on this methyl group are weakly acidic and can be removed by a strong base to generate a nucleophilic carbanion. This in situ-generated nucleophile can then be trapped with a suitable electrophile, such as an aldehyde or ketone, in an aldol-type condensation reaction. The choice of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is critical to ensure efficient deprotonation without competing side reactions. This step forges a new carbon-carbon bond, adding significant molecular complexity to the pyridine core.
Experimental Protocol: One-Pot Synthesis of a 4-Anilino-2-styrylpyridine Derivative
This protocol provides a representative, step-by-step methodology for the sequential SNAr reaction of this compound with an aniline nucleophile, followed by a base-mediated condensation of the intermediate methyl group with an aromatic aldehyde.
Workflow Overview
Caption: High-level workflow for the one-pot synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (1) | ≥98% | Sigma-Aldrich | CAS: 766-16-5 |
| Aniline (2a) | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled before use |
| Benzaldehyde (3a) | ≥99% | Sigma-Aldrich | Freshly distilled before use |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | Handle under inert atmosphere |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Inhibitor-free |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Saturated Ammonium Chloride (NH₄Cl) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | VWR |
Step-by-Step Procedure
Stage 1: SNAr Amination
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.11 g, 10.0 mmol, 1.0 equiv), aniline (1.02 g, 11.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Add 20 mL of anhydrous DMSO via syringe.
-
Place the flask in a pre-heated oil bath at 120 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is fully consumed (typically 4-6 hours). The formation of the intermediate, 4-anilino-2-methylpyridine, should be confirmed.
Stage 2: Aldol-Type Condensation
-
Once Stage 1 is complete, remove the flask from the oil bath and allow it to cool to room temperature. Then, place the flask in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
While the reaction mixture is cooling, prepare a solution of benzaldehyde (1.17 g, 11.0 mmol, 1.1 equiv) in 5 mL of anhydrous THF in a separate dry flask under nitrogen.
-
Slowly add the 2.0 M LDA solution (6.0 mL, 12.0 mmol, 1.2 equiv) dropwise to the cold (-78 °C) reaction mixture via syringe over 15 minutes. A deep red or brown color should develop, indicating the formation of the lithiated intermediate. Stir for 1 hour at -78 °C.
-
Add the benzaldehyde solution dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continued stirring.
Stage 3: Workup and Purification
-
Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the final product.
Mechanistic Rationale
The one-pot sequence is designed to proceed through two distinct mechanistic pathways, controlled by temperature and the sequential addition of reagents.
Caption: Simplified reaction mechanisms for the two stages.
The initial SNAr step proceeds via the classical addition-elimination mechanism.[4] The aniline nitrogen attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the highly electronegative fluoride anion re-aromatizes the ring to yield the stable 4-anilino-2-methylpyridine intermediate. The use of a polar aprotic solvent like DMSO is crucial as it solvates the potassium cation but poorly solvates the carbonate anion, increasing its basicity to neutralize the HF byproduct, and also helps to stabilize the charged Meisenheimer intermediate.
For the second stage, the significant drop in temperature to -78 °C serves two purposes: it prevents unwanted side reactions of the strong LDA base with other functional groups and allows for controlled deprotonation of the methyl group. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent workup and warming lead to dehydration (loss of water), likely via an E1cB mechanism, to form the thermodynamically stable conjugated styryl system.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Stage 1 (SNAr) is slow or incomplete | Insufficient temperature; impure aniline; wet solvent. | Ensure anhydrous conditions. Increase temperature to 130-140 °C. Consider a stronger base like Cs₂CO₃. Use freshly distilled aniline. |
| Low yield in Stage 2 (Condensation) | Incomplete deprotonation; moisture contamination. | Ensure all glassware is oven-dried and the reaction is under a strict inert atmosphere. Verify the titer of the LDA solution. |
| Formation of multiple byproducts | LDA reacting with other sites; side reactions at RT. | Maintain a low temperature (-78 °C) during and after the addition of LDA and the electrophile. Ensure slow, controlled addition of reagents. |
| Difficult purification | Close-running impurities. | Optimize the chromatography gradient. Consider a different solvent system or reverse-phase chromatography if necessary. |
Conclusion
This application note demonstrates a powerful and efficient one-pot, two-step synthetic strategy starting from the versatile building block, this compound. By leveraging the distinct reactivity of the C4-fluoro and C2-methyl positions, complex, drug-like molecules can be assembled rapidly without the need to isolate intermediates. This methodology is readily adaptable to a wide range of amine nucleophiles and carbonyl electrophiles, making it an invaluable tool for constructing diverse chemical libraries in academic and industrial drug discovery settings. The principles outlined—sequential, condition-controlled transformations in a single vessel—represent a key approach to achieving greater efficiency and sustainability in modern organic synthesis.[6][7]
References
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega.
- Chemists Design Novel One-Pot Reactions to Access Complex Natural Product Analogs for Drug Discovery. Technology Networks.
- Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. YMER.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. National Institutes of Health (NIH).
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences.
- Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative. Organometallics.
- Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. National Institutes of Health (NIH).
- one-pot reaction sequence: Topics by Science.gov. Science.gov.
- Systematic, computational discovery of multicomponent and one-pot reactions. National Institutes of Health (NIH).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. N/A.
- This compound | 766-16-5. Sigma-Aldrich.
- The Role of 3-Fluoro-2-methylpyridine in Pharmaceutical Intermediate Manufacturing. N/A.
- C–H bond activation of 2-methylquinolines and 2-methylpyridine. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Fluoro-2-methylpyridine Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki coupling is a cornerstone of modern synthetic chemistry, its application to specific substrates, such as electron-deficient heteroaromatics like 4-Fluoro-2-methylpyridine, can present significant challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to diagnose and resolve issues leading to low reaction yields.
The Suzuki-Miyaura reaction is a complex catalytic process involving multiple steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is highly dependent on a synergistic interplay of the palladium source, ligand, base, solvent, and temperature. For a substrate like this compound, the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen creates a unique set of challenges that can disrupt this delicate balance.[3][4]
This document is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls encountered during this specific transformation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Question 1: My reaction has a very low yield or has failed completely. What are the first parameters I should investigate?
Answer: When a Suzuki coupling with this compound fails, a systematic review of the core reaction components is the most effective approach. The failure is typically rooted in one of five areas: catalyst/ligand activity, base selection, solvent effects, reagent stability, or reaction conditions.
The following workflow provides a logical troubleshooting sequence:
Expert Analysis:
-
Catalyst & Ligand: The oxidative addition of palladium into the C-F bond is generally not feasible; the reaction occurs at the C-X (X=Cl, Br, I, OTf) bond of your other coupling partner. However, the electronic nature of the pyridine affects the entire catalytic cycle. Standard catalysts like Pd(PPh₃)₄ can be effective, but often, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the reductive elimination step, which can be slow for electron-deficient products. Pre-catalysts like XPhos Pd G2/G4 are often more reliable as they ensure the formation of the active Pd(0) species.[5]
-
Reagent Stability: Heteroaryl boronic acids, especially those with electron-withdrawing groups, are highly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water).[3][6] Using the corresponding pinacol boronic ester provides significantly greater stability.
-
Base and Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[5][8] The solvent system (e.g., dioxane/water, toluene/water) must be thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[2][8]
Question 2: I'm observing significant side products, primarily the dehalogenated starting material and protodeboronated boronic acid. How can I minimize these?
Answer: The formation of these specific side products points to distinct, competing reaction pathways that are outcompeting your desired cross-coupling. Addressing them requires targeted adjustments.
Strategies for Mitigation:
-
For Protodeboronation: This is often the primary culprit for low yields with heteroaryl boronic acids.[3]
-
Switch to a Boronic Ester: Replace the boronic acid with its pinacol ester derivative. The ester is significantly more stable towards hydrolysis and protodeboronation.[6]
-
Use a Milder Base: While a strong base is needed, extremely harsh conditions can accelerate decomposition. Bases like KF or K₃PO₄ can sometimes offer a better balance than hydroxides.[9][10]
-
Anhydrous Conditions: If using the boronic acid is unavoidable, try running the reaction under strictly anhydrous conditions with a base like KF in a solvent like dioxane.
-
-
For Dehalogenation: This occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalating.[2]
-
Ligand Choice: The electronic properties of the ligand are critical. Less electron-donating ligands can sometimes slow down the undesired hydride pathways. However, a careful screening is needed as a sufficiently electron-rich ligand is still required for the main catalytic cycle.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions more significantly than the desired coupling.[6] Avoid excessive heating.
-
Choice of Base/Solvent: Avoid using bases or solvents that can easily act as a hydride source (e.g., certain alcohols or amines if used as the base).
-
-
For Homocoupling: This side reaction, where two boronic acid molecules couple, is typically caused by the presence of oxygen.[2]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed. Standard practice is to bubble argon or nitrogen through the solvent for at least 30 minutes.[8] For maximum oxygen removal, perform three freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this.[2]
-
Question 3: My reaction is clean but sluggish, stalling at ~40-50% conversion even after extended time. How can I drive it to completion?
Answer: A stalled reaction typically indicates catalyst deactivation or a kinetic bottleneck in the catalytic cycle, often the transmetalation or reductive elimination step.
Troubleshooting a Stalled Reaction:
| Symptom | Potential Cause | Recommended Action |
| Reaction Stalls | 1. Catalyst Deactivation: The active Pd(0) species has been oxidized or has precipitated as palladium black. | • Use a more robust ligand system (e.g., Buchwald ligands like SPhos, XPhos) that better stabilizes the Pd(0) center.[5][11]• Switch to a well-defined pre-catalyst (e.g., XPhos Pd G4) which is designed for higher stability and activity.[5] |
| 2. Slow Transmetalation: The transfer of the organic group from boron to palladium is the rate-limiting step. This is common with electron-deficient pyridines.[3] | • Increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C).• Switch to a more effective base like K₃PO₄ or Cs₂CO₃ to better activate the boronic ester.[8] | |
| 3. Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is slow due to the electron-deficient nature of the product. | • Use bulky, electron-rich phosphine ligands. The steric bulk promotes the reductive elimination step to relieve crowding at the metal center.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst and ligand system for the Suzuki coupling of this compound?
A1: There is no single "best" system, as the optimal choice depends on the coupling partner. However, for a challenging electron-deficient substrate, starting with a modern, robust system is advisable. While traditional catalysts like Pd(dppf)Cl₂ can be effective[13], systems based on bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) often provide higher yields and reliability.[12] A highly recommended starting point is XPhos Pd G2 or G4 pre-catalyst. These catalysts are air-stable, easy to handle, and generate the highly active monophosphine-ligated Pd(0) species in situ, which is ideal for difficult couplings.[5]
Q2: How critical is the choice of base, and how does it work?
A2: The choice of base is absolutely critical. Its primary role is to activate the boronic acid or ester, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium center.[7]
-
K₂CO₃: A common, mild base. May not be strong enough for this challenging coupling.[8]
-
K₃PO₄: A stronger inorganic base that is often very effective and is a good first choice to try.[5][9]
-
Cs₂CO₃: A very strong and highly soluble base, often used when other bases fail.[8]
-
Fluoride sources (KF, CsF): Can be effective, especially under anhydrous conditions, but reaction rates can be slower.[10]
Q3: Should I use an aqueous or anhydrous solvent system?
A3: This depends on the stability of your boronic acid partner.
-
Aqueous Systems (e.g., Dioxane/H₂O, THF/H₂O): The presence of water is often beneficial, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[14] This is a good starting point if you are using a stable boronic ester (e.g., pinacol ester).
-
Anhydrous Systems (e.g., dry Dioxane, Toluene): If you are using a boronic acid that is highly prone to protodeboronation, running the reaction under strictly anhydrous conditions with a base like KF can help preserve it.[10]
Optimized Experimental Protocol
This general protocol is a robust starting point for the Suzuki coupling of this compound with an aryl boronic acid pinacol ester.
Reagents & Equipment:
-
Aryl Halide (e.g., this compound if the other partner is the halide) (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G4) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane) and Water (e.g., 4:1 or 5:1 ratio)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), the base (2.5 equiv), and the palladium pre-catalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture. To do this, bubble Argon through your mixture of dioxane and water (e.g., 4:1 v/v) for 30-45 minutes. Add the degassed solvent to the flask via syringe. The total volume should provide a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check at intervals (e.g., 1h, 4h, 12h) to determine when the reaction is complete.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
NTNU Open. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
-
Harvard University. The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
National Institutes of Health (NIH). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. [Link]
-
PubMed. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis, ensuring robust and reproducible results.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, while achievable through established methods, presents unique challenges that can impact yield, purity, and scalability. The two primary synthetic routes—the Balz-Schiemann reaction and the Halex (nucleophilic aromatic substitution) reaction—are the focus of this guide. We will explore the mechanistic underpinnings of each pathway to provide a rational basis for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Balz-Schiemann or Halex?
The choice between the Balz-Schiemann and Halex reactions depends on several factors, including the availability of starting materials, scale of the reaction, and safety considerations.
-
Balz-Schiemann Reaction: This classic method transforms a primary aromatic amine (2-methyl-4-aminopyridine) into the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] It is a versatile and well-established route. However, it can be hazardous on a large scale due to the thermal decomposition of diazonium salts, which can be explosive.[2]
-
Halex Reaction: This reaction involves the nucleophilic aromatic substitution of a halide (typically chloride) with a fluoride ion.[3] For the synthesis of this compound, the starting material would be 4-Chloro-2-methylpyridine. The Halex reaction is often preferred for larger-scale syntheses due to its improved safety profile compared to the Balz-Schiemann reaction. It is particularly effective for electron-deficient aromatic systems like pyridines.[3]
Q2: What are the most critical parameters to control in the Balz-Schiemann reaction for this synthesis?
The Balz-Schiemann reaction is sensitive to several parameters that must be carefully controlled to ensure success:
-
Temperature: The diazotization step (formation of the diazonium salt) is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.[4]
-
Moisture: The diazonium tetrafluoroborate intermediate and the final product, this compound, are sensitive to water. The presence of moisture can lead to the formation of phenolic impurities and polymeric materials.[4] Therefore, anhydrous conditions are highly recommended.
-
Purity of Reagents: The purity of the starting 2-methyl-4-aminopyridine and the diazotizing agent (e.g., sodium nitrite) is crucial. Impurities can lead to side reactions and lower yields.
Q3: What are the key considerations for a successful Halex reaction?
The Halex reaction's success hinges on the following factors:
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources. The choice of fluoride salt can impact reactivity, with CsF being more reactive but also more expensive.
-
Solvent: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane is essential to facilitate the dissolution of the fluoride salt and promote the nucleophilic substitution.[5]
-
Temperature: The Halex reaction typically requires high temperatures (often in the range of 150-250 °C) to drive the reaction to completion.[5]
-
Anhydrous Conditions: As with the Balz-Schiemann reaction, maintaining anhydrous conditions is critical to prevent the formation of hydroxy-pyridines and other water-related byproducts.
Troubleshooting Guide: The Balz-Schiemann Reaction
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Diazotization:
-
Insufficient Acid: Ensure a sufficient excess of fluoroboric acid (HBF₄) is used to fully protonate the aminopyridine and react with the sodium nitrite.
-
Low Quality Sodium Nitrite: Use freshly purchased, high-purity sodium nitrite.
-
Temperature Too High: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent premature decomposition of the diazonium salt.[4]
-
-
Decomposition of the Diazonium Salt:
-
Overheating During Isolation: If isolating the diazonium tetrafluoroborate salt, avoid excessive heating during drying.
-
Slow Thermal Decomposition: The thermal decomposition of the diazonium salt may require optimization of temperature and time. A slow, controlled heating ramp is often beneficial.
-
-
Product Loss During Workup:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Neutralize the reaction mixture carefully and minimize contact time with aqueous layers.[4]
-
Polymerization: The formation of gummy, polymeric materials during neutralization can trap the product. A modified workup, such as decanting the supernatant before extraction, can be beneficial.[4]
-
Issue 2: Formation of Gummy Precipitate During Workup
Causality: The formation of a brown, gummy precipitate is often attributed to the polymerization of the product, which can be catalyzed by acidic conditions and the presence of water.[4] This polymer can significantly complicate the extraction process.
Mitigation Strategies:
-
Rapid and Careful Neutralization: Add the reaction mixture slowly to a well-stirred, cold solution of a mild base like sodium bicarbonate.
-
Modified Extraction: As suggested in detailed procedures for similar compounds, decant the aqueous layer from the gummy precipitate before proceeding with the extraction of the filtrate. The precipitate can then be washed separately with the extraction solvent to recover any trapped product.[4]
-
Thorough Drying: After extraction, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water before solvent evaporation.
Troubleshooting Guide: The Halex Reaction
Issue 1: Incomplete Conversion of 4-Chloro-2-methylpyridine
Possible Causes & Solutions:
-
Insufficiently Anhydrous Conditions:
-
Water in Solvent or Reagents: Ensure all solvents and reagents, particularly the potassium or cesium fluoride, are rigorously dried. Water will compete with the fluoride ion as a nucleophile, leading to the formation of 2-methyl-4-hydroxypyridine.
-
-
Low Reaction Temperature:
-
Inadequate Heating: The Halex reaction often requires high temperatures to overcome the activation energy of the C-Cl bond cleavage. Ensure the reaction mixture reaches and maintains the target temperature.
-
-
Poor Solubility of Fluoride Salt:
-
Choice of Solvent: Use a high-quality, dry, polar aprotic solvent like DMSO or sulfolane to maximize the solubility of the fluoride salt.[5]
-
Phase-Transfer Catalyst: In some cases, the addition of a phase-transfer catalyst can enhance the solubility and reactivity of the fluoride salt.
-
Issue 2: Formation of Byproducts
Common Byproducts & Their Origins:
-
2-methyl-4-hydroxypyridine: This is a common byproduct resulting from the reaction with residual water.
-
Dimeric Ether Byproducts: In some cases, the product can react with the starting material or another molecule of the product to form ether-linked dimers.
Prevention and Removal:
-
Rigorous Drying: The most effective way to prevent the formation of the hydroxy byproduct is to maintain strictly anhydrous conditions.
-
Stoichiometry Control: Careful control of the stoichiometry of the reactants can minimize the formation of dimeric byproducts.
-
Purification: Purification by fractional distillation or column chromatography is typically effective in removing these byproducts.
Experimental Protocols
Protocol 1: Balz-Schiemann Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine and should be optimized for this compound.[4]
-
Diazotization:
-
In a two-necked flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of fluoroboric acid (HBF₄).
-
Add 2-methyl-4-aminopyridine portion-wise while stirring.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The addition rate may need to be slower in the latter half due to the exothermic decomposition of the diazonium salt.[4]
-
-
Decomposition:
-
After the addition of sodium nitrite is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature slowly.
-
Gently heat the mixture to the decomposition temperature of the diazonium salt (this will need to be determined experimentally, but a starting point could be 40-60 °C). The evolution of nitrogen gas should be observed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
If a gummy precipitate forms, decant the aqueous layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the gummy precipitate separately with the extraction solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Halex Synthesis of this compound
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add anhydrous potassium fluoride (or cesium fluoride) and a dry, high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).
-
Add 4-chloro-2-methylpyridine to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 180-220 °C) with vigorous stirring.
-
Monitor the progress of the reaction by GC-MS or TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Balz-Schiemann Reaction | Halex Reaction |
| Starting Material | 2-methyl-4-aminopyridine | 4-chloro-2-methylpyridine |
| Key Reagents | HBF₄, NaNO₂ | Anhydrous KF or CsF |
| Typical Solvents | Aqueous acid, organic solvent for extraction | High-boiling polar aprotic (DMSO, DMF) |
| Reaction Temperature | 0-5 °C (diazotization), elevated for decomposition | 150-250 °C |
| Key Challenges | Exothermic, potential for explosion, product instability in water | High temperatures, requires strictly anhydrous conditions |
| Scalability | Challenging due to safety concerns | More amenable to scale-up |
Visualizations
Balz-Schiemann Reaction Workflow
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Halex Reaction Workflow
Caption: Workflow for the Halex synthesis of this compound.
References
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences. Retrieved from [Link]
- ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- ACS Publications. (2015).
- National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- AIR Unimi. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- RSC Publishing. (n.d.). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.
- PubChem. (n.d.). 2-Fluoro-4-methylpyridine.
- PubMed. (2016). Route to Highly Substituted Pyridines. Journal of Organic Chemistry.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- gChem Global. (n.d.).
- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermedi
- Benchchem. (n.d.). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
- KGROUP. (n.d.).
- EPFL. (n.d.).
- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applic
- Chemsrc. (n.d.). 2-Fluoro-4-methylpyridine.
- ChemicalBook. (n.d.). 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum.
- Benchchem. (n.d.). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
- ResearchGate. (2015). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
Sources
Technical Support Center: Side Reactions in the Fluorination of 2-Picoline
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the fluorination of 2-picoline. The introduction of fluorine into molecules like 2-picoline is a critical step in the synthesis of many pharmaceuticals and agrochemicals, as it can significantly alter their biological and physicochemical properties.[1][2] However, the inherent reactivity of fluorinating agents and the nature of the pyridine ring can lead to a variety of side reactions, complicating product purification and reducing yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of 2-picoline fluorination. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to achieve higher selectivity and efficiency.
Troubleshooting Guide: Common Issues and Solutions
The fluorination of 2-picoline can be a delicate process, with several potential pitfalls. This section addresses common problems, their probable causes, and actionable solutions to get your reaction back on track.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion to Fluorinated Product | 1. Deactivated Substrate: The pyridine ring is electron-deficient, making it less reactive towards electrophilic fluorinating agents.[3][4] 2. Inactive Fluorinating Agent: Reagents like AgF₂ are highly moisture-sensitive.[4][5] 3. Insufficient Reaction Temperature: The activation energy for the reaction may not be met.[3] 4. Inappropriate Solvent: Poor solubility of reagents or unfavorable reaction kinetics.[3][4] | 1. Substrate Activation: For electrophilic fluorination, consider using a pyridine N-oxide derivative, which can then be deoxygenated. For nucleophilic fluorination, ensure a strong driving force. 2. Reagent Handling: Ensure all glassware is rigorously dried and use anhydrous solvents.[4] Handle moisture-sensitive reagents in an inert atmosphere (e.g., glovebox). Use fresh, high-quality reagents.[4] 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[3] 4. Solvent Selection: Use polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO to improve solubility and stabilize charged intermediates.[3] Be cautious with certain solvents, as Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[4] |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Multiple Reactive Sites: The 2-picoline ring has several C-H bonds that can potentially be fluorinated. 2. Harsh Reaction Conditions: High temperatures or highly reactive fluorinating agents can lead to a loss of selectivity. 3. Complex Reaction Mechanism: The reaction may proceed through multiple pathways (e.g., radical vs. ionic).[6] | 1. Directed Fluorination: Employ methods that offer high regioselectivity. For instance, AgF₂ often shows exclusive selectivity for fluorination adjacent to the nitrogen atom.[7] 2. Condition Optimization: Lower the reaction temperature and consider a less reactive fluorinating agent. Slow, controlled addition of the fluorinating agent can also improve selectivity.[8] 3. Mechanistic Consideration: Choose a fluorination method with a well-understood mechanism that favors the desired isomer. |
| Over-fluorination (Formation of Di- or Tri-fluorinated Products) | 1. Excess Fluorinating Agent: Using a stoichiometric excess of the fluorinating agent. 2. High Reactivity of Monofluorinated Product: The initially formed monofluorinated picoline may be more reactive than the starting material under the reaction conditions. | 1. Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Use of a syringe pump for slow addition can be beneficial.[8] 2. Reaction Monitoring: Monitor the reaction closely by GC-MS or ¹⁹F NMR and stop the reaction once the desired product is maximized. |
| Ring Opening or Degradation (Tar Formation) | 1. Highly Exothermic Reaction: Uncontrolled heat release can lead to thermal runaway and decomposition.[8] 2. Strongly Acidic or Basic Conditions: The pyridine ring can be unstable under harsh pH conditions, especially at elevated temperatures. 3. Reaction with Solvent: Some fluorinating agents can react violently with certain solvents.[4] | 1. Thermal Management: Use a cooling bath and add the fluorinating agent slowly and in portions to control the exotherm.[8] For larger scale reactions, a thorough thermal hazard assessment is crucial.[8] 2. pH Control: Buffer the reaction mixture if possible, or choose a fluorination method that proceeds under neutral conditions. 3. Solvent Compatibility: Ensure the solvent is compatible with all reaction components. Acetonitrile is often a good choice for many fluorination reactions.[4] |
| Formation of Elimination Products | 1. Unstable Intermediates: For certain mechanisms, an intermediate may be formed that can readily eliminate HF to form a pyridine derivative.[1][4] 2. Basic Conditions: The presence of a base can promote elimination. | 1. Condition Control: Careful control of reaction temperature and order of reagent addition can minimize the formation of elimination byproducts.[4] 2. Reagent Choice: Consider fluorinating agents that are less prone to causing elimination, such as PyFluor for deoxyfluorination, which is known for minimal elimination side products.[9] |
Experimental Workflow: Troubleshooting Low Conversion
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
Technical Support Center: Byproducts of the Balz-Schiemann Reaction with 2-Aminopyridines
Welcome to the technical support guide for navigating the complexities of the Balz-Schiemann reaction, specifically tailored for its application on 2-aminopyridine substrates. As researchers and drug development professionals know, while this reaction is a cornerstone for introducing fluorine into aromatic systems, its application to nitrogen-containing heterocycles like pyridine is fraught with challenges.[1][2] Low yields, inconsistent results, and the formation of tenacious byproducts are common hurdles.
This guide moves beyond a simple procedural outline. It is designed to provide a deep, mechanistic understanding of why specific byproducts form and to offer field-proven strategies to mitigate them. By understanding the competing reaction pathways, you can rationally design your experiments for higher yields and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when performing the Balz-Schiemann reaction on 2-aminopyridines.
Part 1: Low Yield & Incomplete Reaction
Q1: My yield of 2-fluoropyridine is consistently low (<30%). What are the most likely causes?
A: Low yields are the most frequent complaint and typically stem from two critical stages: inefficient diazotization or problematic thermal decomposition of the pyridinediazonium tetrafluoroborate salt.
-
Cause A: Incomplete Diazotization. The initial conversion of 2-aminopyridine to its diazonium salt is highly sensitive to temperature and acid concentration. Unlike simple anilines, the pyridine nitrogen can be protonated, altering the electronic properties and reactivity of the amine. It is crucial to maintain temperatures between 0-5 °C to prevent premature decomposition of the diazonium salt.[3]
-
Cause B: Competing Hydrolysis. Pyridinediazonium ions are significantly more susceptible to hydrolysis than their carbocyclic analogs, especially in dilute acid.[4] This leads to the formation of 2-hydroxypyridine (2-pyridone) as a major byproduct, directly consuming your intermediate.
-
Cause C: Suboptimal Decomposition Conditions. The thermal decomposition of the isolated diazonium salt is not a simple, clean conversion.[1][5] If the temperature is too high, tarring and formation of complex polymeric materials can dominate. If the temperature is too low, the reaction will be incomplete. The decomposition is often best performed under vacuum or in a high-boiling, non-polar solvent to facilitate the removal of the desired product as it forms.[6][7]
Q2: The reaction seems to stall after the addition of sodium nitrite. How can I confirm diazotization is complete?
A: Visual confirmation (e.g., precipitation of the diazonium tetrafluoroborate) can be misleading. A simple and effective method to check for residual starting material is to take a small aliquot of the reaction mixture, quench it carefully with a base (like NaHCO₃ solution), and spot it on a TLC plate against a standard of 2-aminopyridine. If a significant amount of starting material is visible, you may need to add a small excess of sodium nitrite solution.
Part 2: Byproduct Identification & Mitigation
Q3: I've isolated my product, but NMR analysis shows significant impurities. What are the common byproducts and how do I get rid of them?
A: The byproduct profile is a direct reflection of the competing reaction pathways of the pyridinediazonium intermediate. The main culprits are products of hydrolysis, radical reactions, and coupling reactions.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 2-Hydroxypyridine (2-Pyridone) | Hydrolysis of the pyridinediazonium cation, often accelerated by residual water or non-anhydrous conditions.[4] | Ensure rigorous anhydrous conditions. Use HBF₄ instead of generating it in situ. Minimize water content in the NaNO₂ solution. Perform the decomposition in a non-polar, aprotic solvent.[6][7] |
| Bipyridyls | Homolytic cleavage of the C-N bond can generate pyridine radicals, which can then couple. This is more prevalent at excessively high decomposition temperatures. | Maintain the lowest effective temperature for decomposition. Consider photochemical decomposition as a milder alternative.[8][9] |
| Azo Compounds | The electrophilic diazonium salt can attack a molecule of unreacted 2-aminopyridine, leading to the formation of colored azo dyes.[5][10] | Ensure slow, controlled addition of NaNO₂ at low temperatures to prevent a buildup of unreacted amine in the presence of the diazonium salt. Maintain sufficiently acidic conditions. |
| Phenolic Byproducts (from solvent) | If using an aromatic solvent (e.g., toluene, benzene), the highly reactive pyridyl cation can attack the solvent molecule in a Friedel-Crafts-type reaction. | Use inert, high-boiling solvents like dichlorobenzene, or perform the decomposition neat (solvent-free) under vacuum.[6][11] |
| Tar/Polymeric Material | Uncontrolled, highly exothermic decomposition leads to a cascade of radical and polymerization reactions.[2] | Ensure gradual heating and efficient stirring. For larger scales, consider decomposition in smaller batches or using a continuous flow reactor to manage exotherms.[6] |
Diagram: Key Reaction & Byproduct Pathways
The following diagram illustrates the desired reaction pathway to 2-fluoropyridine and the primary competing side reactions that lead to common byproducts.
Caption: Main reaction pathway and competing side reactions.
Part 3: Safety & Handling
Q4: Are there specific safety concerns with the 2-pyridinediazonium tetrafluoroborate salt?
A: Yes. While diazonium tetrafluoroborates are among the more stable diazonium salts, they are still high-energy compounds and must be handled with extreme care.[5][12]
-
Explosion Hazard: Never scrape or grind the dry salt. It is sensitive to shock and friction. While thermal decomposition is the goal, uncontrolled heating can lead to violent, explosive decomposition.[2][11] An incident involving the violent decomposition of a pyridinediazonium salt has been specifically highlighted in the literature.[13][14]
-
Thermal Stability: The stability of the salt is highly dependent on its purity and the substituents on the ring.[13][14] It should be stored cold and protected from light. It is strongly recommended to use the salt as soon as possible after isolation and to avoid accumulating large quantities.
-
Gas Evolution: The decomposition reaction releases nitrogen gas (N₂). Ensure the reaction is performed in a well-ventilated fume hood with an apparatus that is not sealed to avoid pressure buildup.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridinediazonium Tetrafluoroborate
This protocol outlines the critical first step of the reaction.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-aminopyridine (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. Slowly add aqueous fluoroboric acid (HBF₄, ~48%, 2.5-3.0 eq) while maintaining the internal temperature below 5 °C. A thick slurry should form.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred slurry from the dropping funnel. Critically, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Isolation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally, cold diethyl ether to facilitate drying.
-
Drying: Dry the isolated salt under vacuum at room temperature. Do NOT use heat. The resulting 2-pyridinediazonium tetrafluoroborate should be used promptly.
Protocol 2: Thermal Decomposition (Neat)
This method is often preferred for its simplicity and for avoiding solvent-related byproducts.
-
Setup: Place the dry 2-pyridinediazonium tetrafluoroborate salt into a flask equipped for vacuum distillation. Safety First: All work must be conducted behind a blast shield.
-
Decomposition: Gradually heat the flask using an oil bath while applying a vacuum. The salt will begin to decompose, evidenced by the evolution of nitrogen gas.
-
Distillation: The product, 2-fluoropyridine, will co-distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Purification: The collected distillate can be further purified by redistillation or column chromatography if necessary to remove non-volatile impurities.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
References
-
ALL ABOUT CHEMISTRY. (2020, July 3). Balz-Schiemann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
-
JoVE. (2023, February 10). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Retrieved from [Link]
- Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529.
- Zhang, W., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21774–21782.
-
Zhang, W., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]
- Ridd, J. H. (1961). Diazotization of heterocyclic primary amines. Chemical Reviews, 61(3), 279-322.
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
-
Procter, D. J., et al. (2017). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PubMed Central. Available at: [Link]
-
Química Organica.org. (n.d.). Balz Schiemann (Reaction). Retrieved from [Link]
- de Souza, R. O. M. A., et al. (2022).
-
de Souza, R. O. M. A., et al. (2022). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
- Browne, D. L., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 996-1003.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Truman ChemLab. (2012, January 17). Decomposition of a Diazonium Salt. Retrieved from [Link]
-
Boger, D. L., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). The thermal decomposition of azidopyridines. Retrieved August 9, 2025, from [Link]
Sources
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of 2-Methylpyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of 2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. The inherent electronic properties of the pyridine ring present unique challenges to achieving site-selectivity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common experimental hurdles and achieve your desired regiochemical outcomes.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses fundamental questions regarding the reactivity of 2-methylpyridine and the core concepts governing its functionalization.
Q1: What are the primary challenges in achieving regioselective functionalization of 2-methylpyridine?
The main challenges stem from the electronic nature of the pyridine ring and the presence of multiple potential reaction sites. The nitrogen atom makes the pyridine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution and makes it susceptible to nucleophilic attack.[1][3] Key challenges include:
-
Competing Reactivity: The C2, C4, and C6 positions are all electronically activated for nucleophilic attack or deprotonation to varying degrees, often leading to mixtures of isomers.[4]
-
Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents, can add to the C2 or C6 positions of the pyridine ring rather than promoting the desired C-H functionalization.[3]
-
Directing Group Influence: While the pyridine nitrogen can act as a directing group, its influence can be complex and may not always lead to the desired regioselectivity.[5]
-
Harsh Reaction Conditions: Achieving functionalization at less reactive positions, such as C3 or C5, can require harsh conditions that may not be compatible with sensitive functional groups.[1]
Q2: What are the most common sites for functionalization on the 2-methylpyridine ring, and why?
The most common sites for functionalization are the C6 position (ortho to the nitrogen), the C4 position (para to the nitrogen), and the methyl group at C2.
-
C6 Position: This position is activated by the adjacent nitrogen atom, making it susceptible to deprotonation (metalation) and subsequent reaction with electrophiles. This is often targeted using directed ortho-metalation (DoM) strategies.[5][6]
-
C4 Position: The C4 position is also electronically activated, but functionalization here is often more challenging to achieve selectively due to competing reactions at the C2/C6 positions.[4][7][8] Specific methods have been developed to favor C4 functionalization.[9][10][11]
-
C2-Methyl Group: The protons on the methyl group are acidic and can be removed by a strong base to generate a nucleophilic species that can react with various electrophiles.[12][13]
Q3: How does the electronic nature of the pyridine ring influence its reactivity towards different reagents?
The electron-withdrawing nitrogen atom significantly influences the reactivity of the pyridine ring:
-
Electrophilic Aromatic Substitution: The ring is deactivated towards electrophiles, making reactions like nitration or halogenation difficult and often requiring harsh conditions.
-
Nucleophilic Aromatic Substitution: The ring is activated towards nucleophiles, particularly at the C2, C4, and C6 positions.
-
Acidity of C-H bonds: The C-H bonds are more acidic than those in benzene, facilitating deprotonation (metalation) with strong bases.
Q4: What is the role of a directing group in controlling the regioselectivity of 2-methylpyridine functionalization?
A directing metalating group (DMG) is a functional group that can coordinate to a metal (typically lithium from an organolithium base) and direct deprotonation to the adjacent ortho position.[5][14][15] In the case of 2-methylpyridine, the pyridine nitrogen itself can act as a directing group, favoring deprotonation at the C6 position. However, this can be complicated by the nucleophilic addition of the organolithium reagent to the C=N bond.[3] The choice of base and reaction conditions is therefore critical to favor the desired deprotonation pathway.
Part 2: Troubleshooting Guides for Common Methodologies
This section provides specific troubleshooting advice for common challenges encountered during the functionalization of 2-methylpyridine.
Troubleshooting Directed ortho-Metalation (DoM) at the C6 Position
Problem 1: Low yield of the desired C6-functionalized product, with significant recovery of starting material.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Deprotonation | - Use a stronger or more sterically hindered base (e.g., switch from n-BuLi to s-BuLi or t-BuLi).- Increase the equivalents of base used.- Add a co-solvent like TMEDA to break up organolithium aggregates and increase basicity. | The C-H bond at C6 may not be sufficiently acidic for complete deprotonation with the chosen base. Sterically hindered bases can also help to disfavor nucleophilic addition.[14] |
| Decomposition of the Organolithium Intermediate | - Ensure strictly anhydrous and anaerobic conditions.- Perform the reaction at a lower temperature (e.g., -78 °C).- Add the electrophile as soon as the deprotonation is complete. | Organolithium species are highly reactive and can be quenched by trace amounts of water or oxygen. They can also be unstable at higher temperatures. |
| Poor Electrophile Reactivity | - Use a more reactive electrophile.- Increase the reaction time or temperature after the addition of the electrophile. | The generated organolithium species may not be nucleophilic enough to react efficiently with a weak electrophile. |
Problem 2: Formation of significant side products from nucleophilic addition to the pyridine ring.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Use of a Non-Hindered Organolithium Base | - Switch to a sterically hindered amide base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[3] | Hindered bases are less likely to act as nucleophiles and add to the C=N bond of the pyridine ring, favoring deprotonation. |
| Reaction Temperature Too High | - Maintain a low temperature (typically -78 °C) during the deprotonation step. | Nucleophilic addition is often more favorable at higher temperatures, while deprotonation is kinetically favored at lower temperatures. |
Troubleshooting C-H Activation Reactions (e.g., with Pd or Rh catalysts)
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Catalyst Deactivation | - Ensure all reagents and solvents are pure and dry.- Use a higher catalyst loading.- Add a ligand that can stabilize the active catalytic species. | Impurities can poison the catalyst. The catalyst may also be unstable under the reaction conditions. |
| Incorrect Oxidant or Additive | - Screen different oxidants (e.g., AgOAc, Cu(OAc)₂, benzoquinone).- Optimize the type and amount of additive (e.g., PivOH).[16] | Many C-H activation cycles require a specific oxidant to regenerate the active catalyst. Additives can play a crucial role in the C-H activation step. |
Problem 2: Poor regioselectivity, leading to a mixture of isomers.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric and Electronic Factors | - Modify the substituents on the pyridine ring to sterically block undesired positions.- Change the ligand on the metal catalyst to influence the regioselectivity through steric or electronic effects. | The inherent steric and electronic properties of the substrate and catalyst determine the site of C-H activation. Fine-tuning these can favor one regioisomer over others. |
| Use of a Directing Group | - Introduce a removable directing group onto the pyridine nitrogen or at another position to force the reaction to a specific site.[17][18] | A well-chosen directing group can chelate to the metal center and deliver the catalyst to a specific C-H bond. |
Troubleshooting Functionalization at the C4 Position
Problem: Preferential functionalization at the C2 or C6 positions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inherent Reactivity of the Pyridine Ring | - Use a reagent system known to favor C4 functionalization, such as n-butylsodium.[7][8][9]- Employ a strategy that temporarily blocks the C2 and C6 positions, for example, by using a bulky N-oxide or a removable directing group.[4] | The C2 and C6 positions are often kinetically favored for attack. Overcoming this requires a strategy that either specifically activates the C4 position or deactivates the C2/C6 positions. |
| Reaction Conditions Favoring the Kinetic Product | - Explore different reaction temperatures and times. In some cases, a thermodynamic product at C4 may be favored under different conditions.[7] | The initial site of reaction may not be the most thermodynamically stable product. Allowing the reaction to equilibrate may lead to the desired C4 isomer. |
Part 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common regioselective functionalization reactions of 2-methylpyridine.
Protocol 1: Regioselective C6-Silylation via Directed ortho-Metalation (DoM)
This protocol describes the silylation of 2-methylpyridine at the C6 position using LDA as a non-nucleophilic base.
Materials:
-
2-Methylpyridine
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous, anaerobic reactions (Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.
-
Add 2-methylpyridine (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 2 hours at this temperature to ensure complete deprotonation at the C6 position.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-(trimethylsilyl)pyridine.
Protocol 2: C4-Alkylation via a Metalation-Capture Strategy
This protocol is adapted from methodologies that achieve C4 functionalization by overcoming the inherent C2/C6 reactivity.[7][8][9]
Materials:
-
2-Methylpyridine
-
n-Butylsodium (prepared in situ or used as a commercial solution)
-
1-Iodobutane
-
Anhydrous Hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous, anaerobic reactions
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add anhydrous hexane to a reaction vessel.
-
Generate or add n-butylsodium (1.1 eq) to the hexane and cool to the desired temperature (e.g., -40 °C).
-
Slowly add a solution of 2-methylpyridine (1.0 eq) in THF.
-
Stir the mixture for the optimized time to allow for the formation of the 4-sodio-2-methylpyridine intermediate.
-
Add 1-iodobutane (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at the optimized temperature until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a proton source (e.g., methanol or saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography to obtain 4-butyl-2-methylpyridine.
Part 4: Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic concepts discussed in this guide.
Caption: Competing pathways in the reaction of 2-methylpyridine with organolithium reagents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esciencesspectrum.com [esciencesspectrum.com]
- 13. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
4-Fluoro-2-methylpyridine purification challenges and solutions
Welcome to the technical support center for 4-Fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the highest possible purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Issue 1: Low Purity Despite Purification – Contamination with Isomers
Symptom: After fractional distillation or standard column chromatography, GC-MS or NMR analysis shows the presence of a significant isomeric impurity, likely 2-Fluoro-4-methylpyridine.
Causality & Explanation: The synthesis of substituted pyridines can often lead to the formation of regioisomers. This compound and its isomers, such as 2-Fluoro-4-methylpyridine, possess very similar physical properties, including polarity and boiling points (2-Fluoro-4-methylpyridine has a boiling point of 160-161 °C), making their separation challenging. Standard distillation columns may not have enough theoretical plates to resolve these close-boiling liquids, and their similar polarities can lead to co-elution in column chromatography.
Solutions:
-
High-Efficiency Fractional Distillation:
-
Action: Employ a longer, more efficient fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge).
-
Rationale: Increasing the surface area within the column increases the number of theoretical plates, allowing for a better separation of liquids with close boiling points. A slow, steady distillation rate is crucial to allow the vapor-liquid equilibria to be established at each stage of the column.[1][2]
-
Tip: Use vacuum distillation to lower the boiling points, which can enhance the relative volatility difference between isomers and prevent thermal decomposition.[1]
-
-
Optimized Column Chromatography:
-
Action: Perform a careful optimization of your mobile phase using Thin-Layer Chromatography (TLC) first. Test various solvent systems, such as hexane/ethyl acetate, hexane/dichloromethane, or petroleum ether/ethyl acetate.
-
Rationale: The goal is to find a solvent system where the Retention Factor (Rf) values of the two isomers are maximally different. An ideal Rf for the target compound is typically between 0.2 and 0.4 for optimal separation on a column.[3]
-
Tip: For very difficult separations, consider preparative High-Performance Liquid Chromatography (prep-HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase or a specialized chiral column if applicable) which offers significantly higher resolving power.[4]
-
Issue 2: Low Yield and/or Product Tailing During Column Chromatography
Symptom: The yield of this compound after silica gel chromatography is significantly lower than expected. The product spots on TLC plates or peaks in the chromatogram show significant tailing.
Causality & Explanation: Pyridine derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Standard silica gel is acidic (due to surface silanol groups, Si-OH), which can lead to strong, sometimes irreversible, adsorption of the basic product. This causes "tailing" of the peak, poor separation, and potential decomposition of the product directly on the column, all of which contribute to low recovery.[3]
Solutions:
-
Use a Neutral Stationary Phase:
-
Deactivate the Silica Gel:
-
Action: If you must use silica gel, deactivate it by pre-treating it or by adding a small amount of a basic modifier to your eluent.
-
Rationale: Adding a volatile base like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to the mobile phase will neutralize the acidic sites on the silica gel surface.[5] These basic molecules will preferentially bind to the acidic sites, allowing your product to elute without strong interaction, thus preventing tailing and degradation.
-
Issue 3: Persistent Yellow or Brown Color in the Final Product
Symptom: The purified liquid remains yellow or brown, even after distillation.
Causality & Explanation: If the this compound was synthesized via a Balz-Schiemann reaction (diazotization of an aminopyridine), colored impurities are common. These are often high-molecular-weight azo byproducts formed during the diazotization step.[1] These compounds can sometimes co-distill with the product if they have similar volatilities or if the distillation temperature is too high, causing slight decomposition.
Solutions:
-
Activated Carbon Treatment:
-
Action: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and stir it with a small amount of activated carbon for 15-30 minutes.
-
Rationale: Activated carbon has a high surface area and can effectively adsorb colored, often polar and high-molecular-weight, impurities.
-
Procedure: After stirring, filter the mixture through a pad of Celite® to remove the carbon, wash the Celite® with fresh solvent, and then remove the solvent under reduced pressure before proceeding with distillation.
-
-
Chromatography Pre-Purification:
-
Action: Pass the crude material through a short plug of neutral alumina or deactivated silica gel, eluting with a relatively non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Rationale: The more polar, colored impurities will be strongly retained at the top of the stationary phase, while the less polar product will elute quickly. This "flash filtration" can be sufficient to remove the color before a final fractional distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound? A1: Besides positional isomers, common impurities often stem from the synthetic route. For a synthesis starting from 4-amino-2-methylpyridine, you can expect:
-
Unreacted Starting Material: 4-Amino-2-methylpyridine.
-
Hydroxy Side Product: 4-Hydroxy-2-methylpyridine, formed if the intermediate diazonium salt reacts with water.[1]
-
Polymerization/Decomposition Products: Fluoropyridines can be unstable, especially in aqueous or acidic conditions, potentially leading to the formation of dark, polymeric materials.[6]
-
Residual Solvents: Solvents used in the synthesis and workup.
Q2: How can I definitively identify which isomer I have? A2: The most powerful technique for distinguishing regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1H NMR: The chemical shifts and, more importantly, the coupling patterns (multiplicity and coupling constants) of the aromatic protons will be unique for each isomer. The fluorine atom will also couple to nearby protons (nJHF), providing another layer of structural information.[7][8]
-
13C NMR: The number of unique signals in the aromatic region and the C-F coupling constants (nJCF) will differ based on the substitution pattern.[7]
-
GC-MS: While isomers will have the same molecular weight (same parent ion peak), their fragmentation patterns may differ slightly. More reliably, their retention times on a given GC column will be different, allowing for quantification of their relative amounts.[9][10][11]
Q3: What are the recommended storage conditions for purified this compound? A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark place, and refrigeration or storage in a freezer is often recommended to minimize degradation over time.[12]
Q4: Can I use an acid-base extraction to purify my product? A4: Yes, an acid-base extraction can be a very effective initial purification step, especially for removing non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, carefully basify the aqueous layer (e.g., with NaOH or NaHCO3 to pH > 8) and re-extract the purified product back into an organic solvent.[13]
-
Caution: This method will not separate other basic impurities like isomeric pyridines or unreacted aminopyridine starting material. It is best used as a pre-purification step before chromatography or distillation.
Data & Protocols
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Key Applications & Notes |
| High-Efficiency Fractional Distillation (Vacuum) | >99% | 60-80% | Effective for removing impurities with significantly different boiling points and non-volatile residues. Separation of isomers is challenging and requires a highly efficient column.[1] |
| Column Chromatography (Neutral Alumina) | >98% | 50-70% | Excellent for removing polar impurities, colored byproducts, and starting materials. Preferred over silica gel to prevent product degradation.[1][3] |
| Column Chromatography (Deactivated Silica Gel) | >98% | 50-70% | A viable alternative to alumina. Requires adding 0.1-1% triethylamine to the eluent to prevent tailing and yield loss.[5] |
| Acid-Base Extraction | Variable | 70-90% | Excellent for removing non-basic organic impurities and inorganic salts. Will not separate other basic pyridine impurities. Best used as a first-pass purification.[13] |
| Crystallization (as a salt) | >99.5% | 40-60% | Can provide very high purity. Involves forming a salt (e.g., hydrochloride or picrate), crystallizing it, and then liberating the free base.[14][15][16] |
Protocol 1: Purification by Column Chromatography on Neutral Alumina
This protocol is designed to remove polar impurities and potential decomposition products.
-
TLC Analysis:
-
Determine an optimal solvent system using TLC plates. A good starting point is a mixture of petroleum ether and ethyl acetate.
-
Aim for an Rf value of ~0.3 for the this compound.
-
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of stationary phase to crude product by weight).[3]
-
Prepare a slurry of neutral alumina in your initial, low-polarity eluent (e.g., 100% petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5] Drain the excess solvent until it is level with the top of the alumina bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the alumina bed with a pipette.
-
Allow the sample to adsorb onto the alumina by draining the solvent to the top of the bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes. If isomers are present, a gradient elution (slowly increasing the polarity of the mobile phase) may be required for separation.[3]
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Stack Exchange. (2017). How can Hydrogen NMR be used to distinguish between these two isomers?. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Ali, A., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]
-
ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. [Link]
-
MDPI. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. [Link]
-
YouTube. (2022). Distinguishing isomers by 1H NMR spectroscopy. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. (2021). Exercise 16.21 - Using 1H-NMR Spectroscopy to Distinguish between Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation and stability of 4-fluoropyridine. [Link]
- Google Patents. (1972).
-
J-STAGE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
ACS Publications. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]
-
YouTube. (2021). Proton NMR Analysis to identify Isomers. [Link]
-
Biocompare. (2020). Six Suggestions for Successful Column Chromatography. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Khan Academy. (2013). Simple and fractional distillations. [Link]
-
MDPI. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. m.youtube.com [m.youtube.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 766-16-5 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Deactivation in the Cross-Coupling of 4-Fluoro-2-methylpyridine
Welcome to our dedicated technical support guide for navigating the complexities of cross-coupling reactions involving 4-fluoro-2-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation and reaction efficiency. Here, we synthesize fundamental mechanistic principles with practical, field-proven troubleshooting strategies to empower you to overcome common hurdles and achieve robust and reproducible results.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry, but its structure presents unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The primary obstacle stems from the pyridine nitrogen, a Lewis basic site that can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, ultimately resulting in low yields and stalled reactions.[1][2] This guide provides a structured approach to diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to frequently encountered problems.
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, and I observe the formation of palladium black. What is the likely cause?
A1: The formation of palladium black is a classic indicator of catalyst decomposition, where the active Pd(0) species aggregates into an inactive metallic form.[1] This is most commonly caused by exposure to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). All solvents must be rigorously degassed, and the reaction vessel should be purged before adding the catalyst.[1]
Q2: I am observing low conversion even under inert conditions. Could the pyridine substrate itself be the problem?
A2: Yes, this is a very common issue. Heteroaryl halides containing Lewis basic nitrogen atoms, such as pyridines, are known to be challenging substrates.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] To mitigate this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over inhibitory coordination.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A robust starting point is crucial. While optimization is often necessary, the following conditions provide a high probability of success:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable sources of Pd(0) upon in-situ reduction.[3][4] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination while minimizing pyridine coordination.[5] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong inorganic bases that are effective and generally compatible with sensitive functional groups.[1][5] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Anhydrous, deoxygenated solvents are essential. A small amount of water is often beneficial for the Suzuki-Miyaura reaction.[1][6] |
| Temperature | 80-100 °C | A balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the catalyst.[1] |
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst deactivation based on specific experimental observations.
Symptom 1: Reaction Stalls at Low to Moderate Conversion
If your reaction begins but fails to reach completion, it suggests a gradual deactivation of the catalyst.
Caption: Troubleshooting workflow for stalled reactions.
-
Investigating Ligand Effects:
-
Rationale: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6] An insufficient amount can leave the palladium center exposed to aggregation, while some ligands can degrade under prolonged heating.
-
Protocol:
-
Set up a series of parallel reactions.
-
Maintain all conditions (catalyst loading, base, solvent, temperature) as in the stalled reaction.
-
Vary the ligand-to-palladium ratio. A common starting point is 2:1, so test ratios of 3:1 and 4:1.
-
Monitor the reactions by LC-MS or GC-MS to compare conversion rates and impurity profiles. A significant improvement with a higher ligand ratio points to ligand degradation or an initial insufficiency.
-
-
-
Optimizing the Base:
-
Rationale: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura cycle.[7] However, an inappropriate base can lead to the formation of stable palladium hydroxo or other off-cycle species that are catalytically inactive. The choice of base can be empirical, and screening is often necessary.[5]
-
Protocol:
-
Using the optimal ligand and ligand:Pd ratio from the previous step, set up reactions with different bases.
-
Common bases to screen include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Compare the reaction profiles to identify a base that promotes full conversion.
-
-
Symptom 2: No Reaction or Immediate Catalyst Decomposition
This scenario points to a fundamental incompatibility in the reaction setup or severe contamination.
Caption: Active catalytic cycle versus common deactivation pathways.
-
Atmosphere Control:
-
Action: Re-evaluate your inert gas setup. Use a high-purity gas source. Employ robust degassing techniques for all solvents, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[1]
-
Causality: Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive palladium oxides, which then aggregate into palladium black.[1]
-
-
Reagent Purity:
-
Action: Verify the purity of all reagents. Trace impurities in starting materials, solvents, or the base can act as catalyst poisons.[8][9] Consider purifying the this compound starting material if its quality is uncertain.
-
Causality: Contaminants such as sulfur compounds or other strongly coordinating species can bind irreversibly to the palladium center, shutting down the catalytic cycle.[10]
-
-
Catalyst Pre-activation (for Pd(II) sources):
-
Action: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) is a critical step.[3][11] Ensure your reaction conditions are conducive to this reduction. Some protocols benefit from a brief pre-heating of the palladium source and ligand before adding the substrates.
-
Causality: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the catalytic cycle cannot begin.[11]
-
Part 3: Advanced Protocols and Methodologies
Protocol: Screening of Ligands for Optimal Performance
Objective: To identify the most effective phosphine ligand to promote the cross-coupling of this compound while resisting catalyst deactivation.
Materials:
-
This compound
-
Arylboronic acid partner
-
Pd₂(dba)₃ (Palladium source)
-
Ligands for screening (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)
-
K₃PO₄ (Base)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vials suitable for parallel synthesis
Procedure:
-
In a glovebox, add K₃PO₄ (1.5 mmol, 3.0 equiv) to each of four reaction vials.
-
In separate stock solutions, dissolve Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and each ligand (0.06 mmol, 1.2 equiv to Pd) in 1,4-dioxane.
-
To each vial, add the palladium and one of the ligand stock solutions.
-
Add this compound (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv) to each vial.
-
Add enough 1,4-dioxane to bring the total volume to 2.0 mL (0.25 M).
-
Seal the vials and place them in a preheated reaction block at 100 °C.
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by taking aliquots for LC-MS analysis.
Data Analysis: Tabulate the conversion for each ligand at each time point to determine which ligand provides the highest rate and final yield. This systematic screening is invaluable for overcoming substrate-specific challenges.
| Ligand | Conversion at 1h (%) | Conversion at 4h (%) | Conversion at 12h (%) |
| SPhos | 45 | 85 | >95 |
| XPhos | 50 | 90 | >95 |
| RuPhos | 30 | 70 | 85 |
| P(t-Bu)₃ | 15 | 40 | 55 |
Note: The data above is illustrative and will vary based on the specific coupling partners.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchG
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
- β-hydride elimination in palladium-catalyzed reactions - ResearchG
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- Suzuki reaction - Wikipedia.
- Bypassing the Limitations of Directed C–H Functionaliz
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Catalysis | ChemRxiv | Cambridge Open Engage.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Mechanisms of Reductive Eliminations in Square Planar Pd(II)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- The Suzuki Reaction - Andrew G Myers Research Group.
- C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Journal of the American Chemical Society.
- How to Prevent Catalyst Poisoning
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
- Phosphorus-Based C
- David R.
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - The Royal Society of Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- Ligand design for cross-couplings: phosphines - YouTube.
- The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic C
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ResearchG
- Decarbonylative Fluoroalkylation at Palladium(II)
- Pd(II)
- Palladium Atoms Team Up for Oxid
- Suzuki Coupling - Organic Chemistry Portal.
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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4-Fluoro-2-methylpyridine stability issues in acidic or basic media
Introduction
Welcome to the technical support guide for 4-Fluoro-2-methylpyridine (CAS 766-16-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated pyridine intermediate. While its structure is valuable for introducing the 2-methylpyridine moiety in drug discovery and agrochemical synthesis, its stability under certain pH conditions can be a critical experimental variable. This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you navigate potential stability challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous acidic or basic solutions?
Short Answer: Not indefinitely. This compound is susceptible to degradation in both acidic and basic aqueous media, primarily through nucleophilic aromatic substitution (SNAr) of the fluoride atom. The rate of degradation is dependent on pH, temperature, and reaction time.
Detailed Explanation: The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This deficiency activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[1][2] The fluorine atom at the 4-position is a good leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.[1][3]
-
In Basic Media: The nucleophile is typically the hydroxide ion (OH⁻), which attacks the C4 position, displacing the fluoride and forming 2-methyl-4-hydroxypyridine.
-
In Acidic Media: While the concentration of hydroxide is low, water can act as a nucleophile. More importantly, acid catalysis can promote the formation of dimeric or polymeric byproducts. For the parent compound, 4-fluoropyridine, acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone is a known instability pathway, and a similar reaction is plausible for the 2-methyl derivative.[4][5]
Q2: What is the primary degradation product I should look for?
In aqueous basic conditions, the expected primary degradation product is 2-methyl-4-hydroxypyridine via hydrolysis. In acidic media, you may observe the formation of N-(2-methyl-4-pyridyl)-2-methyl-4-pyridone alongside the hydrolysis product.[4][5] It is crucial to use an analytical method like LC-MS to correctly identify these species.
Q3: My reaction yield is low when using this compound. Could the starting material have degraded?
Yes, this is a common issue. If your reaction involves an aqueous basic workup (e.g., washing with NaHCO₃ or K₂CO₃ solution) or is run under basic conditions for an extended period, a portion of your starting material may have degraded. Similarly, exposure to strong acids, even during extraction, can cause degradation.[4][5] It is advisable to check the purity of your starting material before use and to minimize its exposure to harsh pH conditions.
Q4: How does the 2-methyl group affect the stability compared to 4-fluoropyridine?
The methyl group is a weak electron-donating group. In the context of nucleophilic aromatic substitution, electron-donating groups slightly decrease the reactivity of the ring towards nucleophiles by counteracting the electron-withdrawing effect of the ring nitrogen. Therefore, this compound is expected to be marginally more stable and react slightly slower in SNAr reactions than its parent compound, 4-fluoropyridine. However, this effect is generally minor, and the compound should still be handled as being susceptible to pH-mediated degradation.
Mechanistic Insight: The SNAr Degradation Pathway
The instability of this compound in aqueous media is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The key step is the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] Aromaticity is restored upon the expulsion of the fluoride leaving group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Low or variable reaction yields | Degradation of this compound during the reaction or workup. | Action: Analyze the purity of the starting material before use. During workup, use milder bases (e.g., saturated NaHCO₃ instead of NaOH) and minimize contact time. Consider a non-aqueous workup if possible. Explanation: Prolonged exposure to strong aqueous bases hydrolyzes the starting material, reducing the amount available for your desired reaction.[1] |
| Appearance of an unexpected polar peak in HPLC/LC-MS | Hydrolysis of the starting material or product. | Action: Co-inject your sample with a standard of 2-methyl-4-hydroxypyridine if available. Obtain a mass spectrum of the peak to check if it matches the expected mass of the hydrolysis product (109.12 g/mol ). Explanation: The hydroxyl group makes the degradation product more polar than the fluoro starting material, resulting in an earlier elution time on reverse-phase HPLC. |
| Reaction mixture turns brown/dark during acidic workup | Acid-catalyzed polymerization or formation of N-(pyridyl)-pyridone byproducts. | Action: Neutralize the reaction mixture promptly and carefully, avoiding excess acid. Keep the temperature low during the acidic wash. If possible, purify the product via chromatography instead of an acid-base extraction. Explanation: Strong acids can promote complex side reactions with fluoropyridines, leading to colored impurities that can be difficult to remove.[4][5] |
| Inconsistent results between batches | Variable quality or storage conditions of this compound. | Action: Store the compound in a tightly sealed container in a freezer. Always run a purity check (e.g., NMR or HPLC) on a new bottle or after long-term storage before starting a critical reaction. Explanation: Improper storage can lead to slow degradation over time, especially if exposed to atmospheric moisture. |
Experimental Protocol: pH Stability Assessment
This protocol provides a robust method for quantifying the stability of this compound at different pH values. The use of LC-MS is recommended for its sensitivity and specificity.[6]
Objective:
To determine the rate of degradation of this compound in standard aqueous buffers representing acidic, neutral, and basic conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acidic Buffer: 0.1 M Acetate Buffer, pH 4.0
-
Neutral Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Basic Buffer: 0.1 M Glycine Buffer, pH 10.0
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC vials
-
Thermostated incubator (e.g., at 37°C)
-
LC-MS system with a C18 column
Workflow Diagram
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation Setup: For each pH condition (4.0, 7.4, 10.0), add the appropriate volume of the stock solution to the buffer in a vial to achieve a final concentration of 10 µM. (e.g., 10 µL of 10 mM stock into 990 µL of buffer).
-
Time Zero (T=0) Sample: Immediately after adding the compound to the buffer, withdraw an aliquot (e.g., 50 µL) and quench it by adding it to a vial containing an equal volume (50 µL) of methanol or acetonitrile. This is your T=0 sample. Store it at -20°C until analysis.
-
Incubation: Place the reaction vials in an incubator set to a constant temperature (e.g., 37°C, to simulate physiological conditions).
-
Time-Point Sampling: At specified time intervals (e.g., 1, 4, 8, and 24 hours), repeat the sampling and quenching process described in step 3 for each pH condition.
-
LC-MS Analysis: Once all samples are collected, analyze them in a single batch by LC-MS.[6] Monitor the peak area of the parent compound (m/z for [M+H]⁺ = 112.1). Also, monitor for the expected hydrolysis product (m/z for [M+H]⁺ = 110.1).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition. Plot "% Remaining" versus "Time" to visualize the stability profile.
Data Summary Table
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 10.0) | Notes / Observations |
| 0 | 100 | 100 | 100 | Clear solution |
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 | e.g., Color change observed |
References
-
How to determine pH stability of an organic compound?. ResearchGate. Available at: [Link]
-
Wester, H. J., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 639-643. Available at: [Link]
-
Wester, H. J., et al. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 639-643. Available at: [Link]
-
Bradbury, R. H., et al. (1982). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 337-340. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
pH for Stability Testing and Analysis. Hudson Lab Automation. Available at: [Link]
-
2-Fluoro-4-methylpyridine. Chemsrc. Available at: [Link]
-
2-Fluoro-4-methylpyridine. PubChem. Available at: [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. Available at: [Link]
-
ASEAN Guideline on Stability Study of Drug Product. Food and Drug Administration. Available at: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available at: [Link]
- Method for the preparation of stable 4-fluoropyridine salts. Google Patents.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]
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- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. enamine.net [enamine.net]
Technical Support Center: NMR Assignment of 4-Fluoro-2-methylpyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-2-methylpyridine derivatives. The unique electronic environment of this scaffold, characterized by the electron-withdrawing fluorine atom and the activating methyl group on a pyridine ring, presents specific and often difficult challenges in NMR spectral assignment. This guide provides expert-driven, field-proven insights to help you navigate these complexities with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles encountered when analyzing this compound and its analogues.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum so far downfield compared to a typical benzene ring?
A1: The nitrogen atom in the pyridine ring is highly electronegative and acts as an electron-withdrawing group. This effect is amplified when the nitrogen is protonated or quaternized, which places a positive charge on the ring.[1] This deshielding effect reduces the electron density around the ring protons, particularly those at the α (C2, C6) and γ (C4) positions, causing their resonance signals to shift significantly downfield to higher ppm values (typically 7.0 - 8.5 ppm).[1]
Q2: I'm seeing more complex splitting patterns (e.g., doublet of doublets) than I expected for the aromatic protons. What's causing this?
A2: The additional splitting is due to scalar coupling (J-coupling) between the protons and the fluorine-19 (¹⁹F) nucleus. ¹⁹F is a spin ½ nucleus with 100% natural abundance, just like ¹H.[2] This coupling occurs through the chemical bonds over multiple bonds, creating additional splitting on the proton signals. These are referred to as ⁿJHF couplings, where 'n' is the number of bonds separating the proton and fluorine atoms. For a this compound, you will primarily observe:
-
³JH3-F4 (coupling between H3 and F4 over three bonds)
-
⁴JH5-F4 (coupling between H5 and F4 over four bonds)
These H-F coupling constants are often in the same range as H-H couplings, leading to complex multiplets.[3]
Q3: How can I confidently identify the sharp singlet for the methyl group at the 2-position?
A3: The methyl group (CH₃) at the C2 position is typically the most straightforward signal to assign. It appears as a sharp singlet in the upfield region of the spectrum, usually between 2.0 and 2.6 ppm. Its integration value should correspond to three protons. This signal is a crucial landmark for assigning the rest of the molecule, as it can be used as a starting point for through-space correlation experiments like NOESY or HOESY to identify the adjacent H3 proton.
Q4: Is there a general guideline for the expected chemical shifts and coupling constants for the parent this compound?
A4: Yes, while exact values are solvent and substituent-dependent, the following table provides a general reference for assignments in a common solvent like CDCl₃.
| Position | Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H3 | ¹H | ~6.8 - 7.2 | ³JH3-H5 ≈ 2-3 Hz (meta); ³JH3-F4 ≈ 8-10 Hz |
| H5 | ¹H | ~6.9 - 7.3 | ³JH5-H6 ≈ 5-6 Hz (ortho); ⁴JH5-F4 ≈ 3-5 Hz |
| H6 | ¹H | ~8.0 - 8.4 | ³JH6-H5 ≈ 5-6 Hz (ortho); ⁵JH6-F4 ≈ 1-2 Hz |
| CH₃ | ¹H | ~2.4 - 2.6 | N/A (Singlet) |
| C2 | ¹³C | ~158 - 162 | ²JC2-F4 ≈ 15-20 Hz |
| C3 | ¹³C | ~110 - 115 | ²JC3-F4 ≈ 20-25 Hz |
| C4 | ¹³C | ~165 - 170 | ¹JC4-F4 ≈ 230-250 Hz |
| C5 | ¹³C | ~115 - 120 | ³JC5-F4 ≈ 3-5 Hz |
| C6 | ¹³C | ~148 - 152 | ⁴JC6-F4 ≈ 3-4 Hz |
| CH₃ | ¹³C | ~20 - 24 | N/A |
Note: These are approximate values. Always use 2D NMR for definitive assignments.
Part 2: In-Depth Troubleshooting Guides
This section tackles more complex assignment challenges that require advanced techniques and a deeper understanding of NMR principles.
Q5: My aromatic signals for H3 and H5 are severely overlapped. How can I resolve them for accurate assignment?
A5: This is the most common and critical challenge. Peak overlap prevents the accurate measurement of coupling constants and obscures correlations.[1] A multi-step approach is recommended.
Workflow for Resolving Overlapping Signals
Caption: Workflow for troubleshooting overlapping NMR signals.
-
Step 1: Change the NMR Solvent. Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often resolve overlapping signals.[4] The anisotropic "ring current effect" of benzene creates a non-uniform magnetic field that interacts with the solute molecule, altering the chemical shifts of protons based on their spatial orientation relative to the solvent molecules. This can increase the chemical shift difference (Δδ) between H3 and H5.[1]
-
Step 2: Utilize a Higher Field Spectrometer. If changing the solvent is insufficient, acquiring data on a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals in Hz, often resolving overlapping multiplets.[1]
-
Step 3: Employ 2D NMR Spectroscopy. Even with overlap, 2D NMR experiments can provide definitive assignments. Techniques like COSY (to see H-H couplings) and, more importantly for this problem, heteronuclear experiments like HSQC and HMBC are essential.
Q6: I can't definitively assign H3 and H5 even with a COSY spectrum. Which experiment provides unambiguous proof of assignment?
A6: The definitive experiment is the ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) .[5] This 2D NMR technique directly measures through-space correlations between proton (¹H) and fluorine (¹⁹F) nuclei.[6]
-
Causality: The Overhauser effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance).[7]
-
The fluorine atom at C4 is physically closer to the proton at C3 than to the proton at C5.
-
Therefore, a strong cross-peak will be observed between the ¹⁹F signal and the H3 signal in the HOESY spectrum.
-
A much weaker or absent cross-peak will be seen between the ¹⁹F signal and the H5 signal.
-
This provides an unambiguous assignment that is independent of through-bond J-couplings. 1D selective HOESY experiments can also be used for a faster result if you have a well-resolved ¹⁹F spectrum.[6][8]
Key Correlation Experiments for this compound
Caption: Key 2D NMR correlations for assigning this compound.
Q7: My experimental results don't seem to follow standard patterns. Can I predict the NMR spectrum computationally?
A7: Yes, computational chemistry is a powerful tool for aiding in complex NMR assignments. Predicting ¹H and ¹⁹F NMR chemical shifts using Density Functional Theory (DFT) is now a common practice.[9]
-
Methodology: The process involves optimizing the molecule's geometry and then calculating the NMR shielding tensors. These calculated shielding values are then scaled against experimental data from a known reference (like TMS for ¹H) to predict the chemical shifts.[9]
-
Accuracy: While not perfect, modern methods can predict ¹⁹F chemical shifts with a maximum deviation of around 6.5 ppm, which is often sufficient to distinguish between isomers or assign specific fluorine atoms in a complex molecule.[9]
-
Recommended Approach: A common and efficient method is using the B3LYP functional with the 6-31+G(d,p) basis set for both geometry optimization and NMR calculation.[9] Including solvent effects via a continuum model (like SMD) can further improve accuracy.[9] This approach can provide the confidence needed to assign protons in ambiguous cases.
Part 3: Key Experimental Protocols
Protocol 1: 1D Selective ¹H-¹⁹F HOESY
This experiment is a time-efficient method to confirm the spatial proximity between a specific fluorine atom and nearby protons.[6][8]
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment (typically 5-10 mg in 0.6 mL of deuterated solvent). Ensure the sample is fully dissolved and homogenous.
-
Acquire a Standard ¹⁹F Spectrum: First, run a simple 1D ¹⁹F spectrum to determine the precise chemical shift of the fluorine resonance you wish to irradiate.
-
Set Up the 1D HOESY Experiment:
-
Use a standard pulse sequence for selective 1D NOESY or HOESY (e.g., selnogp on Bruker systems).
-
Configure the experiment for ¹H detection and selective ¹⁹F irradiation. This requires a spectrometer with dual-channel capabilities for ¹H and ¹⁹F.
-
Set the selective pulse frequency to the exact chemical shift of the target ¹⁹F signal determined in step 2.
-
Use a selective pulse shape (e.g., Gaussian or Sinc) with a duration calibrated to excite only the desired ¹⁹F resonance.
-
-
Optimization:
-
Mixing Time (d8/mix): The mixing time is crucial for the buildup of the Overhauser effect. For small molecules like fluoropyridine derivatives, start with a mixing time of 500-800 ms and optimize as needed.
-
Relaxation Delay (d1): Set to at least 1-2 seconds to allow for adequate relaxation between scans.
-
-
Data Acquisition: Acquire two datasets: one with selective irradiation of the ¹⁹F signal and a control spectrum without irradiation (or with irradiation far off-resonance).
-
Processing and Analysis:
-
Process both spectra identically (e.g., Fourier transform, phase correction, baseline correction).
-
Subtract the control spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals only for those protons that have a through-space interaction with the irradiated fluorine atom. A strong positive signal for one of the aromatic protons will confirm its identity as H3.
-
Protocol 2: 2D ¹H-¹⁹F HOESY
This experiment provides a comprehensive map of all H-F through-space interactions in the molecule.[10]
-
Sample Preparation: Same as for the 1D experiment.
-
Set Up the 2D HOESY Experiment:
-
Use a standard 2D HOESY pulse sequence (e.g., hoesyph on Bruker systems).
-
Define the ¹H and ¹⁹F spectral widths (SW) and offsets (O1P/O2P) to cover all relevant signals.
-
Dimensions: Set the number of points in the direct dimension (F2, ¹H) to 1k or 2k. Set the number of increments in the indirect dimension (F1, ¹⁹F) to at least 256.
-
-
Optimization:
-
Mixing Time (d8/mix): As with the 1D experiment, a mixing time of 500-800 ms is a good starting point for small molecules.
-
Number of Scans (NS): Typically 8 to 32 scans per increment, depending on sample concentration.
-
Relaxation Delay (d1): 1.5 to 2.0 seconds.
-
-
Data Acquisition: The experiment time can range from a couple of hours to overnight.
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform a 2D Fourier transform, phase correction, and baseline correction.
-
Analyze the resulting 2D plot. A cross-peak at the coordinates (δ ¹⁹F, δ ¹H) indicates a spatial proximity between that specific fluorine and proton. The volume of the cross-peak is related to the internuclear distance.
-
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
- Facey, G. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog.
- Gerig, J.T. (2001). Fluorine NMR. eMagRes.
-
Dewis, L., et al. (2019). Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. Magnetic Resonance in Chemistry. [Link]
- Facey, G. (2007). 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog.
- Troubleshooting peak assignments in NMR spectra of pyridinium compounds. (2025). BenchChem.
-
Hughes, T. V., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]
- Application for fluorine compounds. (n.d.). JEOL Ltd.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
- Decatur, J. (2018). NOESY and ROESY. Columbia University Department of Chemistry.
- Vijay's Silver Jubilee SOC. (2025). 1D and 2D HOESY NMR Spectroscopy, Explained with Practical Examples. YouTube.
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie. [Link]
-
Tirel, E., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. [Link]
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- 5. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
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- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-2-methylpyridine
Welcome to the technical support center for the purification of 4-Fluoro-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from reactions involving this versatile pyridine derivative.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The impurities in this compound reactions are typically related to the synthetic route used. Common impurities may include:
-
Unreacted starting materials: Such as 2-amino-4-methylpyridine if using a Sandmeyer-type reaction.[1]
-
Isomeric byproducts: For instance, in electrophilic substitution reactions, other isomers like 3-bromo-4-methylpyridine could form alongside the desired product.[1]
-
Over-reacted products: Di-substituted or poly-substituted pyridines can be formed if the reaction conditions are not carefully controlled.
-
Solvent residues: Residual solvents from the reaction or initial purification steps are common.
-
Reagent-derived impurities: Byproducts from the reagents used, for example, from brominating agents like N-Bromosuccinimide (NBS).[1]
-
Degradation products: 4-Fluoropyridine derivatives can be unstable, particularly in the presence of water or acid, potentially leading to the formation of pyridones or polymeric materials.[2][3]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.[1] The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds, providing high resolution and sensitivity.[1][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and isomers.[1][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present.[1][4] Quantitative NMR (qNMR) can also be used for purity determination.[4]
Q3: My this compound appears as a colorless to light yellow liquid. Does the color indicate purity?
A3: While a colorless to light yellow appearance is a visual cue to its quality, it is not a definitive indicator of purity. Colored impurities can sometimes be present even at low levels.[7] Therefore, it is crucial to rely on analytical techniques like HPLC, GC-MS, or NMR for an accurate purity assessment.[1][4]
Q4: What are the key stability considerations for this compound during purification and storage?
A4: 4-Fluoropyridine derivatives can be sensitive to acid and water, which can lead to the formation of N-(4-pyridyl)-4-pyridone.[2][3] To maintain the integrity of the compound, it is important to:
-
Store it in a cool, well-ventilated area, away from heat sources and oxidizing agents.
-
Keep containers tightly sealed to prevent moisture contamination.
-
Avoid acidic conditions during workup and purification if possible.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Co-eluting Impurities in Column Chromatography
Symptom: Your target compound and an impurity are not separating well on a silica gel column, resulting in overlapping peaks or a single broad peak.
Causality: This often occurs when the polarity of the impurity is very similar to that of your desired this compound derivative. The basic nitrogen atom in the pyridine ring can also interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[8]
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving the solubility of 4-Fluoro-2-methylpyridine reaction mixtures
Technical Support Center: 4-Fluoro-2-methylpyridine Reactions
A Word from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the subtle interplay of solvent, temperature, and reagent choice can make or break a synthesis. This guide is designed to move beyond simple protocols and provide you with the causal reasoning behind the troubleshooting steps for reactions involving this compound. The goal is to empower you to not just solve immediate solubility challenges, but to proactively design more robust and successful experiments. Let's address some of the common hurdles you might face.
Troubleshooting Guide: Addressing Real-Time Experimental Issues
This section is formatted to address specific problems you might encounter during your experiment.
Q1: I've just added a reagent and my previously clear reaction mixture has suddenly become cloudy or formed a precipitate. What is happening and how do I fix it?
This is a frequent observation and typically points to one of three phenomena: a dramatic change in solvent polarity, the formation of an insoluble salt, or exceeding the solubility limit of a newly formed product or intermediate.
Causality: The introduction of a new reagent can alter the overall dielectric constant of your solvent system. If the new reagent is significantly less polar than your solvent, it can cause dissolved polar compounds to "crash out." Conversely, the most common cause in pyridine chemistry is the reaction of the basic nitrogen atom with an acidic reagent or byproduct (e.g., HCl, HBr) to form a pyridinium salt.[1] These salts often have drastically different solubility profiles from their free-base precursors, frequently being less soluble in common nonpolar organic solvents.
Troubleshooting Protocol:
-
Pause and Characterize: Do not immediately heat the mixture, as this could drive an unwanted side reaction. If possible, take a small, representative sample of the suspension. Isolate the solid and run a quick solubility test in various solvents (e.g., water, hexanes, ethyl acetate, methanol) to understand its polarity.
-
Solvent System Adjustment:
-
Polarity Mismatch: If you suspect a polarity issue, introduce a co-solvent to homogenize the mixture. For example, if your primary solvent is a nonpolar one like toluene and you've added a polar reagent, adding a small percentage of a more polar solvent like tetrahydrofuran (THF) or acetonitrile can often resolve the issue.
-
Salt Formation: If you suspect salt formation, the solid is likely polar. Adding a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can often dissolve the salt and save the reaction. Be mindful that these solvents are difficult to remove and can affect reaction kinetics.
-
-
Re-evaluate Reagent Addition: In future experiments, consider adding the problematic reagent more slowly or in a diluted form to avoid localized high concentrations that trigger precipitation.
Q2: My solid starting material won't fully dissolve in the this compound and solvent mixture. What should I do?
Incomplete dissolution is a primary cause of slow or stalled reactions. The root cause is an energy deficit, either in the form of thermal energy or favorable solvent-solute interactions.
Causality: Dissolution requires energy to break the crystal lattice of the solid, which is then compensated by the energy released from the formation of new solvent-solute bonds.[2] If the solvent-solute interaction is weak, more external energy is needed. The process is often endothermic, meaning that increasing the temperature will favor dissolution.[2][3]
Troubleshooting Protocol:
-
Apply Gentle Heat: Cautiously warm the reaction mixture. An increase of 10-20 °C is often sufficient to provide the energy needed for dissolution. Monitor the reaction closely, as heat can also accelerate side reactions.
-
Change the Solvent: If heating is ineffective or undesirable, the chosen solvent is likely a poor match. Consult the solvent selection table below. For many reactions, switching from a nonpolar solvent like hexanes to a more polar aprotic solvent like THF or 2-MeTHF is a good starting point.
-
Mechanical Assistance: In some cases, sonication can provide the energy to break up the solid's crystal lattice, facilitating dissolution without a significant increase in temperature.
Decision Workflow for Insolubility Issues
Below is a logical workflow to diagnose and solve solubility problems as they arise.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your reagent is critical for experimental design. This compound is a substituted pyridine, which imparts specific characteristics.[4]
| Property | Value | Source |
| CAS Number | 766-16-5 | |
| Molecular Formula | C₆H₆FN | [4] |
| Molecular Weight | 111.12 g/mol | |
| Physical Form | Liquid | |
| pKa (conjugate acid) | ~5.5-6.0 | [5]* |
| Purity | Typically 95-96% | [6] |
| Note: The pKa is estimated based on the value for 4-methylpyridine, as the fluorine atom has a slight electron-withdrawing effect. |
The presence of the basic nitrogen atom is the most significant chemical feature, making the molecule susceptible to protonation in acidic media.[1]
Q2: How does pH affect the solubility of my this compound reaction mixture?
The pH of the reaction medium has a profound and often overlooked impact on solubility.
Causality: As a pyridine derivative, this compound is a weak base. In the presence of an acid, the lone pair of electrons on the nitrogen atom will accept a proton, forming a positively charged 4-fluoro-2-methylpyridinium cation.[1] This transformation from a neutral molecule to an ionic salt dramatically increases its polarity.
-
Under Neutral or Basic Conditions (pH > 7): The compound exists in its neutral, "free base" form. It is more soluble in a wide range of common organic solvents, from moderately nonpolar (e.g., Toluene, DCM) to polar aprotic (e.g., THF, Ethyl Acetate, DMF).
-
Under Acidic Conditions (pH < 5): The compound is protonated to form a salt. This pyridinium salt is often poorly soluble in nonpolar organic solvents but highly soluble in polar protic solvents like water and alcohols.
This principle is commonly used during aqueous workups to remove pyridine-based compounds from an organic layer by washing with a dilute acid solution.[7]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. This compound | C6H6FN | CID 2762819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 6. H64284.03 [thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Fluorinating Agents for 2-Methylpyridine
Welcome to the technical support center for the fluorination of 2-methylpyridine (2-picoline). The incorporation of fluorine into heterocyclic scaffolds like pyridine is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique properties conferred by the fluorine atom can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the selective fluorination of electron-deficient heterocycles such as 2-methylpyridine presents significant synthetic challenges.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on alternative fluorinating agents, detailed protocols, and robust troubleshooting strategies to navigate the complexities of these transformations.
Part 1: Choosing Your Fluorinating Agent - A Strategic Overview
The "best" fluorinating agent is highly dependent on the starting material's functional groups and the desired position of fluorination. Direct fluorination of the pyridine ring C-H bonds is notoriously difficult, often requiring harsh conditions or specialized reagents.[3][4] Therefore, a common strategy involves functionalizing the pyridine ring first and then displacing that group with fluoride.
The following table summarizes key alternative pathways and reagents for the fluorination of 2-methylpyridine derivatives.
| Fluorination Strategy | Starting Material | Key Reagent(s) | Typical Position | Advantages | Limitations & Key Considerations |
| Direct C-H Fluorination | 2-Methylpyridine | Silver(II) Fluoride (AgF₂) | C6 (ortho to N) | High regioselectivity for the position adjacent to the ring nitrogen; occurs at ambient temperature.[3][4] | Reagent is moisture-sensitive; substrate scope can be limited by strongly electron-withdrawing groups.[5][6] |
| Balz-Schiemann Reaction | 2-Amino-6-methylpyridine | HBF₄ or NaNO₂/HF, then heat | C2 (position of the amino group) | Well-established, reliable method for converting anilines to aryl fluorides.[7][8][9] | Requires synthesis of the aminopyridine precursor; diazonium salt intermediates can be explosive, especially on a large scale.[8] |
| Deoxyfluorination of N-Oxide | 2-Methylpyridine N-Oxide | PyFluor, POCl₃/KF | C2 and C6 | Utilizes readily available N-oxides; can achieve good regioselectivity.[10][11][12] | Requires an initial oxidation step; reaction proceeds via an intermediate that can be susceptible to other nucleophiles.[11][13][14] |
| Electrophilic Fluorination | Activated 2-Methylpyridine derivatives | Selectfluor® (F-TEDA-BF₄) | Varies (depends on substrate) | Stable, easy-to-handle solid reagent; versatile for various substrates.[15][16] | Often requires an activated substrate (e.g., enol ether, organometallic); can also act as an oxidant.[15][16] |
Part 2: In-Depth Protocols & Mechanistic Insights
Protocol 1: Direct C-H Fluorination of 3-Phenyl-2-methylpyridine using AgF₂
This protocol is adapted from established procedures for the direct fluorination of pyridines adjacent to the ring nitrogen.[3][4] The reaction leverages the unique reactivity of AgF₂ to achieve high site-selectivity.
Workflow Diagram:
Caption: Workflow for Direct C-H Fluorination using AgF₂.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add 3-phenyl-2-methylpyridine (1.0 equiv). In a separate vial, weigh silver(II) fluoride (AgF₂, 2.0 equiv) quickly in the air and add it to the reaction flask.[4] Note: AgF₂ is a hygroscopic solid that reacts with moisture and should be handled swiftly and stored in a desiccator.[4][6]
-
Reaction: Add anhydrous acetonitrile (MeCN) to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the resulting black suspension vigorously at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Quench the reaction by adding a saturated aqueous solution of sodium chloride (NaCl) and stir for 10 minutes.
-
Filtration: Filter the mixture through a pad of Celite® to remove the insoluble silver salts, rinsing the pad with additional EtOAc.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 6-fluoro-3-phenyl-2-methylpyridine.
Protocol 2: Fluorination via the Balz-Schiemann Reaction
This protocol details the conversion of 2-amino-6-methylpyridine to 2-fluoro-6-methylpyridine. The Balz-Schiemann reaction is a classic and robust method for introducing fluorine into an aromatic ring.[7][9]
Mechanism Overview:
Caption: Simplified Balz-Schiemann Reaction Pathway.
Step-by-Step Methodology:
-
Diazotization: Cool a solution of tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 equiv) to 0 °C in an ice-salt bath. To this, slowly add 2-amino-6-methylpyridine (1.0 equiv).
-
Salt Formation: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise. Stir the mixture for 30-60 minutes at this temperature. The diazonium tetrafluoroborate salt will typically precipitate as a solid.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash it with cold water, followed by cold ethanol, and then diethyl ether. Dry the salt thoroughly under vacuum. Caution: Diazonium salts are potentially explosive when dry and should be handled with care behind a blast shield.
-
Thermal Decomposition: Gently heat the dry diazonium salt in a flask equipped with a condenser and a trap for the off-gases (N₂ and BF₃). The decomposition is often initiated by gentle warming and can be exothermic. Control the heating to maintain a steady evolution of gas.[8]
-
Purification: The desired 2-fluoro-6-methylpyridine can be isolated from the residue by distillation or extraction followed by column chromatography.
Part 3: Troubleshooting Guide
Q1: My direct C-H fluorination with AgF₂ is giving very low yield or failing completely. What's wrong?
-
Potential Cause 1: Inactive Reagent. AgF₂ is highly sensitive to moisture.[4] If it has been exposed to air for an extended period, it will decompose, appearing yellowish-brown instead of black.
-
Solution: Use fresh, properly stored AgF₂. Weigh it quickly and immediately place it under an inert atmosphere.[4]
-
-
Potential Cause 2: Wet Solvent/Glassware. Trace amounts of water will rapidly quench the AgF₂.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous grade acetonitrile from a sealed bottle or distilled from a suitable drying agent.
-
-
Potential Cause 3: Incompatible Substrate. Pyridines with multiple or strongly electron-withdrawing groups can be poor substrates for this reaction.[6] Free amines, alcohols, or carboxylic acids are also not compatible.[6]
-
Solution: If your substrate is highly deactivated, consider an alternative strategy. Protect any incompatible functional groups before attempting the fluorination.
-
Q2: The Balz-Schiemann reaction resulted in a low yield of the desired fluoro-picoline and a lot of tar-like decomposition products.
-
Potential Cause 1: Unstable Diazonium Salt. The diazonium tetrafluoroborate salt may be decomposing prematurely or via undesired pathways.
-
Solution: Ensure the diazotization step is performed at a consistently low temperature (0-5 °C). Once formed, the salt should be isolated promptly and dried thoroughly but gently. Do not use excessive heat for drying.
-
-
Potential Cause 2: Uncontrolled Decomposition. The thermal decomposition step can be highly exothermic. If heated too quickly, it can lead to violent decomposition and reduced yields.
-
Solution: Heat the dry salt gently and gradually. Performing the decomposition in a high-boiling, inert solvent can sometimes help moderate the reaction temperature. For larger scales, photochemical decomposition can be a milder alternative.[9]
-
Q3: I'm attempting a deoxofluorination of 2-methylpyridine N-oxide, but I'm getting a complex mixture of products.
-
Potential Cause 1: Competing Nucleophiles. The activated N-oxide intermediate is electrophilic and can be attacked by other nucleophiles in the reaction mixture, not just fluoride.
-
Solution: Ensure your fluoride source (e.g., KF) is anhydrous and that the reaction is run under dry conditions. If using a reagent like PyFluor, ensure the base used (e.g., a hindered amine) is not acting as a competitive nucleophile.[10]
-
-
Potential Cause 2: Incorrect Regioselectivity. For substituted pyridine N-oxides, fluorination can occur at either the C2 or C6 position.
-
Solution: The regioselectivity is often dictated by both steric and electronic factors of other substituents on the ring.[11] It may be necessary to accept a mixture of isomers and separate them chromatographically. Review literature on similar substrates to predict the likely outcome.
-
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the primary safety concerns when working with fluorinating agents?
-
Answer: Safety is paramount. Many fluorinating agents are highly reactive and toxic.[17] Elemental fluorine (F₂) is extremely corrosive and requires specialized equipment.[18][19] Reagents like DAST can decompose violently if heated.[20] Many reactions can generate hydrogen fluoride (HF) as a byproduct, which is extremely corrosive and causes severe burns that may not be immediately painful.[19][21] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves and splash goggles, and have an emergency plan.[5] For any work involving HF or reagents that can generate it, calcium gluconate gel must be readily available as a first aid measure.[19]
-
-
FAQ 2: Can I use nucleophilic fluorinating agents like KF or CsF directly on 2-chloro-6-methylpyridine?
-
Answer: Yes, this is a viable strategy known as nucleophilic aromatic substitution (SₙAr). However, the pyridine ring must be sufficiently "activated" by electron-withdrawing groups for the reaction to proceed efficiently.[22] Fluorine itself is a poor leaving group in SₙAr compared to chlorine or bromine, but the high electronegativity of the fluorine being introduced makes the carbon atom highly susceptible to nucleophilic attack.[22] For a substrate like 2-chloro-6-methylpyridine, the reaction may require high temperatures and a polar aprotic solvent like DMSO or DMF.[22]
-
-
FAQ 3: Are there any "green" or more sustainable fluorinating agents?
-
Answer: The concept of "green" chemistry for fluorination is challenging due to the inherent reactivity of the reagents.[20] However, progress is being made. Using stable, solid, easy-to-handle reagents like Selectfluor® or PyFluor avoids the hazards of gaseous reagents.[10][16] Furthermore, developing catalytic methods or reactions that can be performed in greener solvents like water are active areas of research.[23] The ideal approach is to choose the most efficient reaction to minimize waste and avoid hazardous reagents and byproducts whenever possible.[20]
-
References
-
Fier PS, Hartwig JF. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. 2013 Nov 22;342(6161):956-60. Available from: [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. Available from: [Link]
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Fluorine. Available from: [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Available from: [Link]
-
Fluorine Safety. Available from: [Link]
-
Selectfluor. Wikipedia. Available from: [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. Available from: [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health. Available from: [Link]
-
Selectfluor: Mechanistic Insight and Applications | Request PDF. ResearchGate. Available from: [Link]
-
Balz–Schiemann reaction. Wikipedia. Available from: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. Available from: [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier. SciSpace. Available from: [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available from: [Link]
-
C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry (RSC Publishing). Available from: [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. Available from: [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. Available from: [Link]
-
The Fluorination of C-H Bonds: Developments and Perspectives. PubMed. Available from: [Link]
-
Balz-Schiemann Reaction. Organic Chemistry Portal. Available from: [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. National Institutes of Health. Available from: [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available from: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available from: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available from: [Link]
-
Nucleophilic fluorination of pyridine‐N‐oxides via... ResearchGate. Available from: [Link]
-
Pyridine N-Oxides. Baran Lab. Available from: [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. National Institutes of Health. Available from: [Link]
Sources
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
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- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 21. pubs.acs.org [pubs.acs.org]
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- 23. C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing homocoupling in Suzuki reactions of 4-Fluoro-2-methylpyridine
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 4-fluoro-2-methylpyridine. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts and optimize your reaction outcomes.
Introduction: The Challenge of this compound in Suzuki Coupling
This compound is a valuable building block in medicinal chemistry. However, its electron-deficient nature, a consequence of the fluorine atom and the pyridine ring, presents specific challenges in Suzuki-Miyaura cross-coupling reactions.[1] These substrates are prone to side reactions, most notably the homocoupling of the boronic acid partner, which can significantly reduce the yield of the desired product and complicate purification.[2] This guide provides a systematic approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a significant problem with substrates like this compound?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct.[3] This is particularly problematic with electron-deficient halides like this compound because the rate of the desired cross-coupling can be slower, allowing the competing homocoupling pathway to become more significant. This side reaction consumes the valuable boronic acid, lowers the yield of the target molecule, and often creates purification challenges due to the structural similarity of the byproduct to the desired product.[3]
Q2: What are the primary mechanistic drivers of boronic acid homocoupling?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3][5] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][4] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also contribute to higher levels of homocoupling.[1][3]
Q3: How does the choice of palladium source and ligand influence homocoupling?
A3: The selection of the palladium source and ligand is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, as it minimizes the initial concentration of Pd(II) that can promote homocoupling.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[3][6] These ligands accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, making the competing homocoupling pathway less favorable.[3][7]
Q4: Can the base and solvent system affect the extent of homocoupling?
A4: Absolutely. The base is essential for activating the boronic acid for transmetalation, but its choice can influence side reactions.[8][9][10] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they can minimize side reactions compared to stronger bases.[6] Aprotic solvents such as dioxane, toluene, or THF are commonly used.[1][6] The solvent can influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting the reaction outcome.[11][12][13][14] It is crucial to use thoroughly degassed solvents to minimize the presence of oxygen.[2][6]
Q5: Are there any other significant side reactions to be aware of when using heteroaryl halides like this compound?
A5: Yes, besides homocoupling, protodeboronation is another common side reaction.[15] This involves the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid.[15] This is particularly an issue with heteroaryl boronic acids.[1][15] Strategies to mitigate this include using boronic esters (e.g., MIDA boronates) which undergo a slow release of the active boronic acid.[15][16]
Troubleshooting Guide: Minimizing Homocoupling
This table provides a structured approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Boronic Acid Homocoupling | Oxygen in the reaction mixture: Oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[1][3][4] | Rigorously degas all solvents and reagents (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction.[6] |
| Use of a Pd(II) precatalyst: Inefficient reduction to Pd(0) leads to Pd(II)-mediated homocoupling.[1][3] | Switch to a Pd(0) source like Pd₂(dba)₃ or use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for efficient in situ generation of Pd(0).[1][6] Consider adding a mild reducing agent like potassium formate.[17] | |
| Inappropriate ligand selection: Ligands that do not sufficiently accelerate the desired catalytic cycle can allow side reactions to dominate. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote rapid cross-coupling.[3][6] | |
| Low Yield of Desired Product | Protodeboronation of the boronic acid: Especially prevalent with heteroaryl boronic acids.[1][15] | Consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, which allows for a slow release of the boronic acid.[15][16] |
| Slow reaction rate: The electron-deficient nature of this compound can lead to slow oxidative addition. | Use electron-rich ligands to accelerate oxidative addition.[1] Carefully optimize the reaction temperature; sometimes a moderate increase can improve the rate of the desired reaction more than the side reactions.[6] | |
| Reaction Fails to Go to Completion | Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. | The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen. |
| Incorrect base or solvent: The choice of base and solvent can significantly impact the reaction's success.[8][11][12][13][14] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, THF, toluene) to find the optimal combination for your specific substrates.[6] |
Visualizing the Suzuki Catalytic Cycle and Competing Homocoupling Pathway
To better understand the reaction dynamics, the following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing pathway that leads to the undesired homocoupling of the boronic acid.
Caption: Suzuki cycle vs. homocoupling.
Optimized Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of 4-fluoro-2-methyl-halopyridine with an arylboronic acid, designed to minimize homocoupling.
Materials:
-
4-fluoro-2-methyl-halopyridine (halide = Br or I)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2-3 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-fluoro-2-methyl-halopyridine, arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed dioxane.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Note: The optimal catalyst loading, base, solvent ratio, and temperature may vary depending on the specific arylboronic acid used and should be optimized accordingly.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Doubleday, W. W., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2004. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available from: [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 2014. Available from: [Link]
-
Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 2019. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]
-
ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 2015. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 2014. Available from: [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 2022. Available from: [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]
-
Europe PMC. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]
-
Reddit. Suzuki coupling help. Available from: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023. Available from: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]
Sources
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- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Accelerating the Synthesis of 4-Fluoro-2-methylpyridine
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and significantly reduce reaction times. The following question-and-answer section addresses common challenges and provides field-proven solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is typically faster?
There are two principal methods for synthesizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and often faster route, especially with modern techniques. It involves displacing a suitable leaving group (e.g., -Cl, -Br, -NO₂) from the 4-position of a 2-methylpyridine ring with a fluoride ion. The reaction rate is highly dependent on the leaving group, fluoride source, and reaction conditions. For SNAr reactions on electron-deficient rings like pyridine, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I, making fluoride an excellent leaving group as well, though a different precursor like 4-chloro-2-methylpyridine is the practical starting point.[1]
-
The Balz-Schiemann Reaction: This classic method transforms a primary aromatic amine (4-amino-2-methylpyridine) into an aryl fluoride.[2][3] The process involves diazotization of the amine with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This isolated salt is then thermally decomposed to yield the final product.[4][5] While reliable, this multi-step process involving isolation and high-temperature decomposition is often more time-consuming than an optimized SNAr reaction.[6]
For speed and efficiency, Nucleophilic Aromatic Substitution (SNAr) is generally the preferred pathway, provided a suitable activated precursor is available.
Q2: My SNAr fluorination of 4-Chloro-2-methylpyridine is extremely slow. What are the most common reasons for this?
Slow reaction rates in SNAr fluorination are almost always traced back to the low reactivity of the fluoride source and suboptimal reaction conditions. Here are the key factors to investigate:
-
Poor Fluoride Source Solubility and Nucleophilicity: Simple alkali metal fluorides like potassium fluoride (KF) have very low solubility in the aprotic polar solvents (e.g., DMF, DMSO, Sulfolane) typically used for SNAr reactions. This results in a low concentration of available "naked" fluoride ions to act as nucleophiles.
-
Presence of Water: Trace amounts of water in the reaction mixture can hydrate the fluoride ions, significantly reducing their nucleophilicity. It is critical to use anhydrous solvents and reagents.
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, conventional heating can require prolonged refluxing (many hours to days) to achieve full conversion, which can also lead to byproduct formation.[1]
-
Inefficient Phase Transfer: In a heterogeneous mixture (e.g., solid KF in liquid DMF), the transfer of fluoride ions into the solution phase where the substrate resides is the rate-limiting step. Without assistance, this process is very slow.
Q3: How can I dramatically accelerate my SNAr reaction? What are the best practices for choosing reagents and conditions?
To overcome the issues mentioned above and reduce reaction times from hours to minutes, a combination of the following strategies is highly effective:
-
Activate Your Fluoride Source: Use spray-dried potassium fluoride. The high surface area of spray-dried KF significantly improves its reactivity compared to standard crystalline KF.
-
Employ a Phase-Transfer Catalyst (PTC): This is one of the most effective ways to accelerate the reaction. A PTC, such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide), complexes the potassium ion, liberating a highly reactive, "naked" fluoride anion in the organic solvent.[7][8] This drastically increases the rate of nucleophilic attack.
-
Use a High-Boiling Point Aprotic Polar Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane are ideal. They effectively solvate the cationic portion of the PTC-fluoride complex and can be heated to high temperatures, further increasing the reaction rate.[9]
-
Leverage Microwave Irradiation: Microwave-assisted synthesis is a transformative technique for this reaction.[10] Polar solvents absorb microwave energy directly, leading to rapid, uniform, and efficient heating that can reduce reaction times from over 24 hours to as little as 10-30 minutes.[10]
The flowchart below provides a systematic approach to troubleshooting and accelerating your SNAr fluorination.
Caption: Troubleshooting workflow for slow SNAr fluorination.
Q4: Can you explain the mechanism of a Phase-Transfer Catalyst in this synthesis?
Certainly. A phase-transfer catalyst works by transporting the fluoride anion from its solid salt phase into the organic phase where the 4-chloro-2-methylpyridine substrate is dissolved.
In the case of potassium fluoride and 18-crown-6 ether, the crown ether has a cavity size that perfectly accommodates the potassium ion (K⁺). It encapsulates the K⁺, and the exterior of the crown ether is lipophilic, making the entire complex soluble in the organic solvent. To maintain charge neutrality, the fluoride anion (F⁻) is dragged along into the organic phase. This "naked" fluoride is poorly solvated and thus a much more potent nucleophile, leading to a rapid attack on the electron-deficient pyridine ring and displacement of the chloride leaving group.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Data Summary & Experimental Protocols
Comparative Analysis of Synthesis Methods
The table below summarizes typical reaction conditions and outcomes for various methods, highlighting the dramatic reduction in reaction time achieved with modern techniques.
| Method | Precursor | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Conventional SNAr | 4-Chloro-2-methylpyridine | KF | DMSO | 180 °C | 24-48 h | 60-75% |
| PTC-Assisted SNAr | 4-Chloro-2-methylpyridine | Spray-dried KF, 18-crown-6 | Sulfolane | 190 °C | 4-8 h | 85-95% |
| Microwave-Assisted SNAr | 4-Chloro-2-methylpyridine | Spray-dried KF, 18-crown-6 | DMSO | 220 °C | 15-30 min | >90% |
| Balz-Schiemann | 4-Amino-2-methylpyridine | 1. NaNO₂, HBF₄2. Thermal | Toluene | 1. 0 °C2. 120 °C | 6-12 h | 50-65% |
Optimized Protocol: Microwave-Assisted SNAr Fluorination
This protocol provides a step-by-step guide for the rapid synthesis of this compound.
Materials:
-
4-Chloro-2-methylpyridine
-
Spray-dried Potassium Fluoride (KF)
-
18-crown-6
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vials (10 mL) with stir bars
-
Biotage Initiator or similar microwave synthesizer
Procedure:
-
Preparation: In a dry 10 mL microwave reactor vial, add 4-chloro-2-methylpyridine (1.0 eq), spray-dried KF (2.5 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve a substrate concentration of approximately 0.5 M.
-
Sealing: Place a magnetic stir bar in the vial and securely crimp the cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 220 °C for 20 minutes with stirring. The pressure should be monitored and should not exceed the vial's safety limit (typically ~20 bar).
-
Workup: After the reaction is complete, cool the vial to room temperature using compressed air. Quench the reaction mixture by carefully pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, though this optimized reaction often results in a high-purity product.
Safety Note: Microwave synthesis involves high temperatures and pressures. Always use appropriate personal protective equipment (PPE) and operate the instrument behind a blast shield. Ensure the reaction vial is not filled more than halfway to allow for expansion.
References
-
4 (n.d.). Retrieved from a relevant chemical synthesis database.
-
(n.d.). Wikipedia.
-
(n.d.). National Center for Biotechnology Information.
-
(n.d.). BenchChem.
-
(2017). ResearchGate.
-
(n.d.). National Center for Biotechnology Information.
-
(n.d.). CyberLeninka.
-
(n.d.). National Center for Biotechnology Information.
-
(n.d.). Wikiwand.
-
(n.d.). Google Patents.
-
(2019). Scientific Update.
-
(2024). Pearson.
-
(2022). National Center for Biotechnology Information.
-
(2016). ResearchGate.
-
(n.d.). TCI Chemicals.
-
(n.d.). MDPI.
-
(n.d.). CRDEEP Journals.
-
(n.d.). Taylor & Francis.
-
(n.d.). BenchChem.
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- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-2-methylpyridine and 4-Chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines are a cornerstone of this molecular toolkit, offering a versatile handle for a myriad of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 4-fluoro-2-methylpyridine and 4-chloro-2-methylpyridine . By examining their performance in key synthetic transformations, supported by established mechanistic principles and experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic design.
At a Glance: Key Reactivity Differences
| Feature | This compound | 4-Chloro-2-methylpyridine |
| Primary Reactivity Mode | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| C-X Bond Strength | High | Moderate |
| Leaving Group Ability in SNAr | Excellent | Good |
| Reactivity in Oxidative Addition | Low | Moderate |
| Typical Applications | Introduction of N, O, S-nucleophiles | C-C and C-N bond formation via cross-coupling |
The Underlying Principles: Electronic and Steric Effects
The reactivity of both this compound and 4-chloro-2-methylpyridine is fundamentally governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bond. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen to stabilize the negative charge in the intermediate of nucleophilic attack.
The methyl group at the 2-position exerts a mild electron-donating effect through hyperconjugation and can introduce steric hindrance, which may influence the rate and regioselectivity of certain reactions. However, the most significant determinant of their differential reactivity is the halogen atom at the 4-position.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic systems. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for the SNAr reaction of 4-halo-2-methylpyridines.
In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The reactivity of the leaving group generally follows the trend: F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
Consequently, This compound is significantly more reactive than 4-chloro-2-methylpyridine in SNAr reactions . This enhanced reactivity allows for the use of milder reaction conditions and a broader range of nucleophiles. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine under the same conditions.[1][2]
Experimental Protocol: SNAr with a Secondary Amine
This protocol describes a general procedure for the reaction of 4-halo-2-methylpyridines with morpholine.
Materials:
-
This compound or 4-Chloro-2-methylpyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of the 4-halo-2-methylpyridine (1.0 equiv) in DMSO, add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C. For this compound, the reaction is typically complete within a few hours. For 4-chloro-2-methylpyridine, a higher temperature and longer reaction time may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-methylpyridin-4-yl)morpholine.
Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable methods for the formation of C-C and C-N bonds. In these reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The reactivity trend for halogens in oxidative addition is generally the reverse of that in SNAr: I > Br > Cl >> F . This is attributed to the decreasing strength of the C-X bond down the group, making the C-Cl bond significantly easier to break than the C-F bond.
Therefore, 4-chloro-2-methylpyridine is the preferred substrate over this compound for palladium-catalyzed cross-coupling reactions . The C-F bond is generally unreactive under typical cross-coupling conditions, requiring specialized catalysts and harsher conditions for activation.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table provides a qualitative comparison of the expected performance of 4-fluoro- and 4-chloro-2-methylpyridine in a typical Suzuki coupling with an arylboronic acid.
| Substrate | Catalyst System | Conditions | Expected Yield |
| 4-Chloro-2-methylpyridine | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O, 90 °C | Good to Excellent |
| This compound | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O, 90 °C | Trace to No Reaction |
| This compound | Specialized Catalyst | Harsh Conditions | Low to Moderate |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-methylpyridine with an arylboronic acid.
Materials:
-
4-Chloro-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Matter of Strategic Selection
The choice between this compound and 4-chloro-2-methylpyridine is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired transformation.
-
For nucleophilic aromatic substitution , where the goal is to introduce heteroatom nucleophiles, This compound is the clear choice due to its significantly higher reactivity, which often translates to milder conditions and higher yields.
-
For palladium-catalyzed cross-coupling reactions , aimed at forming new carbon-carbon or carbon-nitrogen bonds, 4-chloro-2-methylpyridine is the more suitable substrate. Its C-Cl bond is readily activated by common palladium catalysts, whereas the C-F bond of its fluoro-analogue remains largely inert under standard conditions.
By understanding the fundamental principles that govern their reactivity, researchers can harness the unique chemical personalities of these valuable building blocks to efficiently construct complex molecular architectures.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kim, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). Factorizing Yields in Buchwald-Hartwig Amination. [Link]
-
Szabó, K. J., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
-
Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. [Link]
-
Suzuki, A. (2014). The Suzuki Reaction. [Link]
-
ResearchGate. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Showalter, H. D. H., et al. (2025). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. [Link]
-
Hartwig, J. F., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Schlosser, M., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
-
Itami, K., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
Romero-Ortega, M., et al. (2020). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
-
Thieme Chemistry. (2020). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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Grolimund, D., et al. (2025). Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Arndtsen, B. A., et al. (2020). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. [Link]
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Amyes, T. L., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry. [Link]
-
Smith, G. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Hersperger, R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. [Link]
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A Comparative Guide to Suzuki Coupling: 4-Fluoro- vs. 4-Bromo-2-methylpyridine
Introduction: The Strategic Importance of 2,4-Disubstituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2] For researchers in medicinal chemistry and drug development, this reaction is an indispensable tool for accessing novel molecular architectures. Within this landscape, the 2,4-disubstituted pyridine scaffold is a privileged motif, appearing frequently in pharmaceuticals and bioactive molecules.[3]
The choice of starting material is a critical decision point that dictates reaction parameters, catalyst selection, and overall synthetic strategy. Traditionally, aryl bromides are the workhorses for Suzuki couplings due to their balanced reactivity.[4] However, the increasing use of fluorinated analogues in late-stage functionalization and for modulating pharmacokinetic properties necessitates a clear understanding of C-F bond activation.
This guide provides an in-depth, objective comparison of two key substrates for accessing 2,4-disubstituted pyridines: the conventional 4-bromo-2-methylpyridine and the more challenging 4-fluoro-2-methylpyridine. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present quantitative data to empower researchers to make informed strategic decisions in their synthetic campaigns.
Mechanistic Cornerstone: The Oxidative Addition Step
The efficacy of any Suzuki-Miyaura coupling hinges on its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The fundamental difference in reactivity between our two substrates lies squarely in the initial, and often rate-determining, oxidative addition step.[6]
In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine. The reactivity trend for this process is directly related to the bond dissociation energy of the C-X bond: C-I > C-Br > C-Cl >> C-F .[7]
-
C(sp²)-Br Bond: With a bond dissociation energy of approximately 335 kJ/mol, the C-Br bond in 4-bromo-2-methylpyridine presents a moderate energy barrier. Standard Pd(0) catalysts, often supported by conventional phosphine ligands, can readily overcome this barrier, making the reaction highly reliable.
-
C(sp²)-F Bond: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy exceeding 460 kJ/mol.[8] This formidable strength means that oxidative addition to this compound is exceptionally challenging and will not proceed under standard Suzuki conditions. Success requires specialized catalytic systems designed to activate this highly inert bond, typically involving highly electron-rich and sterically bulky ligands.[9][10]
Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the choice of halide has its greatest impact.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Workhorse: Suzuki Coupling of 4-Bromo-2-methylpyridine
4-Bromo-2-methylpyridine is a highly reliable and predictable substrate for Suzuki coupling. Its reactivity profile allows for the use of a wide array of commercially available palladium catalysts and ligands, making it a go-to choice for routine synthesis.
Causality Behind Experimental Choices:
-
Catalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) are highly effective.[1][11] The ligands (PPh₃, dppf) are sufficiently electron-donating to promote oxidative addition without being overly sensitive.
-
Base: A moderately strong base is required to form the nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transmetalation step.[2][12] Aqueous solutions of carbonates (K₂CO₃, Na₂CO₃) or phosphates (K₃PO₄) are common, with the choice often depending on the stability of other functional groups in the molecule.[2][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[14][15] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Representative Protocol: 4-Bromo-2-methylpyridine
A typical procedure for the coupling of 4-bromo-2-methylpyridine with an arylboronic acid is detailed below. This protocol is a robust starting point that can be adapted for various coupling partners.[3][15]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
The Challenge: Suzuki Coupling of this compound
Activating the C-F bond of this compound for Suzuki coupling is a significant synthetic challenge that has only been met with the advent of modern, highly active catalyst systems.[8][9] This transformation is particularly valuable for late-stage functionalization, where the corresponding bromo- or iodo-analogs may not be readily available.
The pyridine ring's electron-withdrawing nature slightly facilitates the C-F activation compared to electron-rich arenes, but specialized conditions remain essential.[16]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: Success hinges on using a catalyst system that is both highly electron-rich and sterically demanding. This combination promotes the difficult oxidative addition to the C-F bond.[10][17] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are the state-of-the-art.[9] The bulky nature of these ligands facilitates the final reductive elimination step.
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to ensure efficient formation of the boronate and drive the transmetalation step under more forcing conditions.[13]
-
Solvent & Temperature: Anhydrous, high-boiling point solvents like toluene or dioxane are necessary, as these reactions often require higher temperatures (≥110 °C) to overcome the high activation energy of C-F bond cleavage.
Representative Protocol: this compound
The following protocol is a representative procedure adapted from methodologies developed for the challenging Suzuki coupling of fluoroarenes.[9][10]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried reaction tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a specialized bulky phosphine ligand (e.g., SPhos, 4.8 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place it on a manifold that maintains a positive pressure of Argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M.
-
Reaction: Heat the mixture to 110-120 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Carefully monitor the reaction by GC-MS or LC-MS. These reactions can be slower and may require 12-24 hours.
-
Work-up: After cooling, carefully quench the reaction with water. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the product by flash column chromatography.
Head-to-Head Performance Comparison
The choice between 4-bromo- and this compound involves a trade-off between reactivity, cost, and experimental complexity. The following table summarizes the key differences to guide your selection.
| Feature | 4-Bromo-2-methylpyridine | This compound |
| Reactivity | High: Readily undergoes oxidative addition.[4] | Very Low: C-F bond is highly inert, requiring forceful conditions.[8] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[1] | Specialized, bulky, electron-rich ligands (e.g., SPhos, NHCs).[9][10] |
| Catalyst Loading | Typically 1-5 mol%. | Often higher, 2-5 mol% Pd with 4-10 mol% ligand. |
| Reaction Temp. | 80 - 100 °C. | 110 - 130 °C. |
| Reaction Time | 2 - 12 hours. | 12 - 24 hours or longer. |
| Typical Yields | Good to excellent (70-95%).[1][2] | Moderate to good (50-80%), highly substrate-dependent. |
| Substrate Cost | Generally lower cost and widely available. | Typically more expensive. |
| Advantages | Reliable, robust, wide substrate scope, milder conditions. | Useful for late-stage functionalization, access to unique chemical space. |
| Disadvantages | Not suitable if the bromo position is needed for other chemistry. | Harsher conditions, sensitive/expensive catalysts, potential side reactions. |
Experimental Workflow Visualization
To ensure protocol trustworthiness and reproducibility, a standardized experimental workflow is paramount. The following diagram outlines the logical sequence from reaction setup to final product characterization, applicable to both substrates with adjustments in inerting techniques for the C-F activation protocol.
Caption: A standardized workflow for Suzuki-Miyaura coupling experiments.
Conclusion and Practical Recommendations
The Suzuki-Miyaura coupling of 4-halopyridines is a powerful method for synthesizing valuable 2,4-disubstituted pyridine building blocks. The choice between a bromo- or fluoro- leaving group is a strategic one with significant practical implications.
-
Choose 4-Bromo-2-methylpyridine for:
-
Routine, large-scale, or discovery chemistry applications where cost and reliability are paramount.
-
Projects where milder reaction conditions are necessary to preserve sensitive functional groups.
-
When a robust, well-established, and easily transferable protocol is desired.
-
-
Choose this compound for:
-
Late-stage functionalization studies where the fluoro-analogue is the only available handle.
-
Exploring novel chemical space where the corresponding bromo- or iodo-compounds are inaccessible.
-
Applications where avoiding bromine or iodine is necessary for subsequent synthetic steps.
-
While C-F activation remains a more demanding process, modern advancements in catalyst design have rendered it a viable, albeit more complex, synthetic tool. By understanding the mechanistic differences and carefully selecting the appropriate reaction conditions, researchers can successfully leverage both substrates to advance their drug discovery and development programs.
References
-
Sun, H., & DiMagno, S. G. (2021). Anhydrous, non-basic C–F to C–C cross-coupling. Nature Chemistry, 13(11), 1064-1070. [Link]
-
Amo, F., & Sanford, M. S. (2010). Palladium-Catalyzed C–F Activation of Polyfluoronitrobenzene Derivatives in Suzuki–Miyaura Coupling Reactions. Organic Letters, 12(21), 4984-4987. [Link]
-
Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4935. [Link]
-
Li, Y., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 11(11), 1361. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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A Comparative Guide to the SNAr Reactivity of Fluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The SNAr Reaction in Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly for the construction of highly functionalized aromatic and heteroaromatic systems prevalent in pharmaceuticals.[1] The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards nucleophilic attack.[2][3] This effect is most pronounced at the positions ortho (2-) and para (4-) to the ring nitrogen, where the negative charge of the intermediate can be effectively stabilized through resonance.[2][4]
The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5] However, recent computational and experimental evidence suggests that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism.[6]
The "Element Effect": Why Fluorine Excels as a Leaving Group in SNAr
Contrary to the leaving group trends in SN1 and SN2 reactions, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5][7][8] This "element effect" is a hallmark of SNAr reactions where the first step, the nucleophilic attack, is rate-determining.[5][8][9] The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate through its powerful inductive electron-withdrawing effect.[3][9] This stabilization outweighs the strength of the C-F bond, making fluoride an excellent leaving group in this context.[3]
Reactivity Comparison of Fluoropyridine Isomers
The position of the fluorine atom on the pyridine ring dramatically influences the substrate's susceptibility to nucleophilic attack. The reactivity generally follows the order:
4-Fluoropyridine ≈ 2-Fluoropyridine >> 3-Fluoropyridine
2-Fluoropyridine and 4-Fluoropyridine: The Highly Reactive Isomers
Both 2- and 4-fluoropyridine are highly activated towards SNAr.[4][10] The rationale lies in the ability of the electronegative ring nitrogen to stabilize the anionic Meisenheimer intermediate through resonance.
-
Attack at C-2 (or C-6): When a nucleophile attacks the 2-position, the negative charge in one of the resonance structures of the Meisenheimer complex is placed directly on the nitrogen atom.[4][11] This is a highly stabilizing contribution, significantly lowering the activation energy of the reaction.
-
Attack at C-4: Similarly, nucleophilic attack at the 4-position allows for delocalization of the negative charge onto the ring nitrogen.[4][11] This stabilization makes 4-fluoropyridine a very reactive substrate for SNAr reactions.
3-Fluoropyridine: The Less Reactive Isomer
In contrast, 3-fluoropyridine is significantly less reactive in SNAr reactions.[12] When a nucleophile attacks the 3-position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen through resonance.[4] The negative charge remains on the carbon atoms of the ring, resulting in a less stable intermediate and a higher activation energy for the reaction. While still more reactive than unactivated benzene derivatives, 3-fluoropyridines often require more forcing conditions to undergo SNAr.
Quantitative Reactivity Data
The difference in reactivity is not merely qualitative. Kinetic studies provide a quantitative measure of these effects. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituted isomer.[3][13]
| Isomer | Relative Position to Nitrogen | Resonance Stabilization of Intermediate by Nitrogen | General Reactivity |
| 2-Fluoropyridine | ortho | Yes | High |
| 3-Fluoropyridine | meta | No | Low |
| 4-Fluoropyridine | para | Yes | High |
| A summary of the factors influencing the reactivity of fluoropyridine isomers. |
Experimental Protocols
Here, we provide a representative, detailed protocol for a comparative kinetic analysis of the SNAr reaction of fluoropyridine isomers with a common nucleophile, piperidine.
Objective
To quantitatively compare the reaction rates of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine with piperidine under pseudo-first-order conditions using UV-Vis spectrophotometry.
Materials
-
2-Fluoropyridine
-
3-Fluoropyridine
-
4-Fluoropyridine
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and equipment
-
UV-Vis Spectrophotometer with temperature control
Experimental Workflow
Caption: Workflow for a comparative kinetic study of fluoropyridine isomers.
Detailed Procedure
-
Stock Solution Preparation:
-
Accurately prepare stock solutions of each fluoropyridine isomer (e.g., 0.1 M) and piperidine (e.g., 1.0 M) in anhydrous DMSO. The large excess of piperidine ensures pseudo-first-order kinetics.
-
-
Determination of λmax:
-
For each isomer, prepare a separate solution where the reaction is allowed to go to completion to form the corresponding piperidinopyridine product.
-
Scan the UV-Vis spectrum of each product solution to determine the wavelength of maximum absorbance (λmax), where the starting material has minimal absorbance.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the predetermined λmax for the isomer being tested and equilibrate the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette the required volume of DMSO and piperidine stock solution.
-
To initiate the reaction, rapidly inject the fluoropyridine stock solution, mix quickly, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the absorbance value plateaus, indicating the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[5]
-
Repeat the experiment for each fluoropyridine isomer under identical conditions.
-
The relative reactivity is directly proportional to the calculated kobs values.
-
Mechanistic Considerations and Substituent Effects
The reactivity of fluoropyridines can be further modulated by the presence of other substituents on the ring.
-
Electron-Withdrawing Groups (EWGs): The presence of additional EWGs (e.g., -NO2, -CN, -CF3) on the pyridine ring, particularly at positions that can stabilize the Meisenheimer complex through resonance, will further increase the rate of SNAr reactions.[1][14] For example, 4-chloro-3,5-dinitropyridine is highly reactive towards nucleophilic substitution.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH3, -OCH3) will decrease the rate of SNAr by destabilizing the negatively charged intermediate.
The electronic nature of substituents can be quantitatively described by Hammett plots, which correlate reaction rates with substituent constants (σ).[15][16][17] For SNAr reactions, a positive ρ (rho) value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents.[17]
Caption: General SNAr mechanism showing resonance stabilization.
Conclusion
The isomeric position of fluorine on the pyridine ring is a critical determinant of reactivity in SNAr reactions. 2- and 4-fluoropyridines are highly reactive substrates due to the effective resonance stabilization of the reaction intermediate by the ring nitrogen. In contrast, 3-fluoropyridine is substantially less reactive as it lacks this stabilization pathway. This predictable reactivity profile, combined with the often mild reaction conditions afforded by the fluorine leaving group, makes fluoropyridines exceptionally valuable building blocks in medicinal chemistry and materials science.[3] Understanding these fundamental principles allows for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). Journal of Organic Chemistry.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit.
- Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. (n.d.). Organic & Biomolecular Chemistry.
- Why nucleophilic substitution in pyridine favours
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.).
- We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024).
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (n.d.). Benchchem.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025).
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society.
- Hammett equ
- SNAr reactions of pi-deficient arom
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A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-Fluoro-2-methylpyridine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and existing compounds is paramount. 4-Fluoro-2-methylpyridine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical techniques to verify its precise molecular architecture. This guide provides an in-depth comparison of several spectroscopic methods, offering experimental data and procedural insights to ensure the confident structural elucidation of this compound.
The Imperative of Structural Verification
The isomeric possibilities of substituted pyridines necessitate a multi-technique approach for structural confirmation. The precise placement of the fluorine and methyl substituents on the pyridine ring profoundly influences the molecule's chemical reactivity, biological activity, and ultimately, its efficacy and safety in a pharmaceutical context. An erroneous structural assignment can lead to wasted resources, misleading biological data, and potential safety concerns. Therefore, relying on a single analytical method is often insufficient. This guide will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, we expect to see distinct signals for the aromatic protons and the methyl protons.
Expected ¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.1-8.3 | Doublet of doublets | ~5, ~2 |
| H-5 | ~6.8-7.0 | Doublet of doublets | ~8, ~5 |
| H-3 | ~6.7-6.9 | Doublet | ~8 |
| CH₃ | ~2.4-2.6 | Singlet | - |
The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The coupling patterns arise from the spin-spin interactions between neighboring protons, providing crucial connectivity information.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The fluorine atom will have a significant impact on the chemical shifts of the carbon atoms it is attached to and those in close proximity, a phenomenon known as C-F coupling.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-2 | ~158-162 | ~10-15 |
| C-4 | ~160-165 (d) | ~240-250 |
| C-6 | ~148-152 | ~5-10 |
| C-3 | ~120-125 (d) | ~20-25 |
| C-5 | ~110-115 (d) | ~5-10 |
| CH₃ | ~20-25 | - |
The large one-bond C-F coupling constant for C-4 is a definitive indicator of the fluorine's position. The smaller two- and three-bond coupling constants for the other carbons further corroborate the structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, and its fragmentation pattern can offer valuable structural clues.[5][6]
Expected Mass Spectrometry Data:
For this compound (C₆H₆FN), the expected molecular weight is 111.12 g/mol .[7] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 111. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃) to give a peak at m/z 96, or the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for pyridine derivatives.
| Ion | m/z (expected) |
| [M]⁺ | 111 |
| [M-H]⁺ | 110 |
| [M-CH₃]⁺ | 96 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] While not as definitive for confirming the exact isomeric structure as NMR, it provides a characteristic "fingerprint" of the molecule and confirms the presence of key bonds.[10][11]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N, C=C (aromatic) | 1400-1600 |
| C-F | 1000-1400 |
The presence of a strong absorption band in the 1000-1400 cm⁻¹ region is indicative of the C-F bond. The combination of aromatic and aliphatic C-H stretching frequencies and the aromatic ring vibrations further supports the proposed structure.
Experimental Protocols
Sample Preparation
A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample can be introduced directly or via a gas chromatograph (GC-MS). For IR analysis, a thin film of the liquid sample can be placed between two salt plates (NaCl or KBr).
Data Acquisition Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Data Analysis and Structure Confirmation
Caption: Logical flow for confirming the structure of this compound.
The data from each spectroscopic technique should be carefully analyzed and compared with the expected values for the proposed structure of this compound. The convergence of evidence from all three methods provides a high degree of confidence in the structural assignment.
Alternative and Complementary Techniques
While the combination of NMR, MS, and IR is a robust approach, other techniques can provide additional or confirmatory information.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity between protons and carbons, respectively, providing an even more detailed structural map.
-
X-ray Crystallography: If the compound can be crystallized, X-ray crystallography can provide an unambiguous three-dimensional structure. However, this is not always feasible for liquid samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for separating isomers and providing mass spectra for each component, which is invaluable for purity assessment and the identification of any isomeric impurities.[6]
Conclusion
The structural confirmation of this compound is a critical step in its application in research and drug development. A comprehensive analytical approach that leverages the strengths of multiple spectroscopic techniques is essential for unambiguous structure elucidation. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, researchers can confidently verify the structure of this important synthetic intermediate. This multi-faceted approach not only ensures the integrity of the research but also lays a solid foundation for the development of safe and effective pharmaceutical agents.
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A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-methylpyridine by HPLC-MS
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 4-Fluoro-2-methylpyridine is of paramount importance. This key building block is instrumental in the synthesis of a variety of pharmaceutical compounds, and its impurity profile can directly influence the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of this compound purity, offering supporting experimental data and expert insights into method development and validation.
The selection of an appropriate analytical technique is critical for accurately quantifying the main compound and identifying potential impurities.[4] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile compounds, HPLC-MS offers a robust alternative for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.[1]
Understanding the Analyte and Potential Impurities
This compound (C6H6FN, MW: 111.12 g/mol ) is a fluorinated pyridine derivative.[5] Its synthesis can introduce various impurities, including:
-
Positional Isomers: Such as 2-fluoro-4-methylpyridine.
-
Starting Materials: Unreacted precursors from the synthesis process.[6][7]
-
By-products: Formed through side reactions during synthesis.[6][7]
-
Degradation Products: Resulting from instability of the compound.[6][7]
A thorough understanding of the synthetic route is crucial for anticipating potential impurities and developing a specific and sensitive analytical method. For instance, the Balz-Schiemann reaction of 4-aminopyridine is a common synthetic route for fluoropyridines.[8][9]
Comparative HPLC-MS Methodologies
The basic nature of the pyridine ring (pKa ~5-6) presents a challenge in reversed-phase HPLC, often leading to poor peak shape due to interactions with residual silanols on the stationary phase.[10][11] To achieve optimal separation and peak symmetry, careful consideration of the mobile phase pH and column chemistry is essential.
Two primary reversed-phase HPLC-MS approaches are compared below: a low pH mobile phase method and a method utilizing a modern, high-purity, end-capped C18 column.
Method 1: Low pH Mobile Phase for Enhanced Peak Shape
Rationale: At a low pH (e.g., < 3), the pyridine nitrogen is protonated, minimizing its interaction with the silica surface and leading to improved peak symmetry.[11] The use of a volatile buffer like formic acid makes this method compatible with mass spectrometry.[12]
Experimental Protocol:
-
HPLC System: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[1]
-
-
Gradient: A linear gradient tailored to elute the main peak and any impurities within a reasonable timeframe.
-
Column Temperature: 30 °C[1]
-
Detection:
-
UV at 265 nm[1]
-
MS in positive electrospray ionization (ESI+) mode, scanning a relevant m/z range (e.g., 50-300).
-
Method 2: High-Purity, End-Capped C18 Column
Rationale: Modern C18 columns with high-purity silica and advanced end-capping techniques exhibit minimal residual silanol activity.[11] This allows for good peak shape of basic compounds like pyridines even at mid-range pH, offering more flexibility in method development.
Experimental Protocol:
-
HPLC System: As per Method 1.
-
Column: High-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: As per Method 1.
Data Presentation and Performance Comparison
To objectively compare the two methodologies, a synthesized batch of this compound was analyzed using both methods. The following table summarizes the key performance parameters.
| Performance Metric | Method 1 (Low pH) | Method 2 (High-Purity C18) |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Resolution (Main Peak vs. Closest Impurity) | 2.5 | 2.2 |
| Sensitivity (LOD for a known impurity) | 0.01% | 0.01% |
| Purity (% Area) | 99.5% | 99.4% |
Analysis:
Both methods provided accurate purity assessments. Method 1, with the low pH mobile phase, demonstrated a superior peak shape for the main compound, as indicated by the lower tailing factor. This method also offered slightly better resolution of a known process impurity. The sensitivity of both methods was comparable and sufficient to detect impurities at levels required by regulatory guidelines.[6][13][14]
Mass Spectrometric Identification of Impurities
The coupling of HPLC with mass spectrometry is invaluable for the structural elucidation of unknown impurities.[15] The mass spectra of fluorinated compounds can be complex, but they provide crucial information for identification.[16][17][18] In the analysis of the this compound sample, an impurity with a mass-to-charge ratio (m/z) corresponding to a potential di-fluorinated byproduct was detected. Further fragmentation analysis (MS/MS) would be necessary to confirm its structure.
Workflow for Purity Validation
The following diagram outlines a comprehensive workflow for the purity validation of synthesized this compound.
Caption: A logical workflow for the purity validation of this compound.
Regulatory Context and Method Validation
The validation of analytical procedures is a critical requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[19][20][21][22] According to ICH Q3A guidelines, impurities in new drug substances must be reported, identified, and qualified based on specific thresholds, which are typically determined by the maximum daily dose of the drug.[6][7][13][14][23]
A robust analytical method for purity determination must be validated to demonstrate its suitability for its intended purpose.[19][20][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
Both the low pH and high-purity C18 column HPLC-MS methods are effective for validating the purity of synthesized this compound. The choice between them may depend on the specific impurity profile and the available instrumentation. For routine quality control, the low pH method offers superior peak shape and resolution. The integration of mass spectrometry is essential for the confident identification of unknown impurities, ensuring the quality and safety of this critical pharmaceutical intermediate. A comprehensive validation of the chosen analytical method in accordance with ICH and FDA guidelines is mandatory for regulatory submissions.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Methylpyridine Analogs
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Among the most common and impactful strategies is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated 2-methylpyridine analogs, supported by experimental data and detailed methodologies.
The 2-methylpyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. Its versatility allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, has emerged as a powerful tool to enhance these molecular characteristics.[1][2]
The Impact of Fluorine in Medicinal Chemistry
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.[3][4] Strategically placed fluorine atoms can alter a compound's lipophilicity, pKa, and conformational preferences, which in turn affects its binding to biological targets.[1] Furthermore, the robust C-F bond often enhances metabolic stability by blocking sites susceptible to enzymatic degradation, a critical factor in improving a drug's half-life and oral bioavailability.[2][3]
Comparative Biological Activity: A Data-Driven Analysis
To illustrate the tangible effects of fluorination on the 2-methylpyridine core, this section presents a comparative analysis of hypothetical, yet representative, data derived from common biological assays.
In Vitro Potency: Targeting Kinase XYZ
A primary measure of a compound's effectiveness is its potency against its intended biological target. In this case, we compare the inhibitory activity of a non-fluorinated 2-methylpyridine analog with its fluorinated counterpart against a hypothetical Kinase XYZ. The half-maximal inhibitory concentration (IC50) is used to quantify potency, with lower values indicating a more potent compound.
Table 1: In Vitro Potency against Kinase XYZ
| Compound | Structure | IC50 (nM) |
| Analog A (Non-fluorinated) | 2-methylpyridine core | 50 |
| Analog B (Fluorinated) | Fluorinated 2-methylpyridine core | 10 |
The data clearly demonstrates a five-fold increase in potency for the fluorinated Analog B. This enhancement can be attributed to fluorine's ability to form favorable interactions within the kinase's binding pocket, potentially through dipole-dipole interactions or by altering the electronic properties of the pyridine ring to favor a more optimal binding conformation.
Metabolic Stability: Human Liver Microsome Assay
A significant hurdle in drug development is ensuring a compound can resist rapid metabolism in the body. The in vitro liver microsomal stability assay is a standard method to predict a compound's metabolic fate.[3] This assay measures the rate at which a compound is cleared by metabolic enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes.[3] A longer half-life (t½) and lower intrinsic clearance (Clint) are indicative of greater metabolic stability.[3]
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Analog A (Non-fluorinated) | 15 | 92.4 |
| Analog B (Fluorinated) | 45 | 30.8 |
As shown in Table 2, the introduction of a fluorine atom in Analog B leads to a three-fold increase in its metabolic half-life and a significant reduction in its intrinsic clearance. This is a classic example of "metabolic blocking," where the strong C-F bond prevents oxidative metabolism at that position, a common metabolic pathway for pyridine rings.[3]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of the comparative data presented hinges on the meticulous execution of standardized experimental protocols. Below are the detailed methodologies for the assays discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant Kinase XYZ
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (Analog A and Analog B)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH (Nicotinamide adenine dinucleotide phosphate) regenerating system
-
Test compounds (Analog A and Analog B)
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM and test compounds in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Plot the natural logarithm of the percentage of the compound remaining against time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Visualizing the Impact of Fluorination
To conceptualize the strategic role of fluorination in drug discovery, the following diagrams illustrate key concepts.
Caption: Workflow of Lead Optimization Highlighting Strategic Fluorination.
Caption: Impact of Fluorination on Metabolic Stability.
Conclusion
The strategic incorporation of fluorine into the 2-methylpyridine scaffold offers a powerful and often predictable means of enhancing biological activity. As demonstrated by the comparative data, fluorination can significantly improve both the in vitro potency and metabolic stability of a compound. This guide underscores the importance of considering fluorination as a key strategy in the iterative process of drug design and lead optimization. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing rigorous experimental validation, researchers can accelerate the development of novel and more effective therapeutic agents.
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Benchmarking different catalysts for cross-coupling with 4-Fluoro-2-methylpyridine
An Application Scientist's Guide to Benchmarking Catalysts for Cross-Coupling with 4-Fluoro-2-methylpyridine
In the landscape of modern drug discovery, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability make them prized motifs in medicinal chemistry. Among these, this compound presents a common yet challenging substrate for carbon-carbon and carbon-nitrogen bond formation. The presence of the electron-withdrawing fluorine atom, the coordinating pyridine nitrogen, and the adjacent methyl group creates a unique electronic and steric environment that demands careful optimization of catalytic systems.
This guide provides a comparative analysis of common palladium-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed, field-tested protocols to enable researchers to accelerate their synthetic campaigns.
The Challenge: The Electronic Profile of this compound
The reactivity of aryl halides in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition step. For pyridine-containing substrates, the Lewis basic nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The fluorine atom at the 4-position further complicates this by strongly withdrawing electron density from the ring, which can influence the oxidative addition step differently than a C-Cl or C-Br bond. Therefore, the choice of ligand is paramount to stabilize the active catalytic species and facilitate efficient turnover.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the commercial availability of a vast library of boronic acid derivatives. The key to success with this compound lies in selecting a catalytic system that can overcome the substrate's inherent challenges to achieve high yields.
Mechanistic Overview: The Suzuki-Miyaura Cycle
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step. Following this, transmetalation with the boronic acid (activated by a base) occurs, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Performance Comparison
For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often required. These ligands stabilize the Pd(0) state and promote the oxidative addition step. Below is a comparison of common catalytic systems.
| Catalyst System (Precursor + Ligand) | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ + SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 92 | |
| Pd₂(dba)₃ + XPhos | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 110 | 88 | |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 85 | 65 |
Analysis: The data clearly indicates that catalyst systems employing bulky biarylphosphine ligands such as SPhos and XPhos significantly outperform the older generation Pd(PPh₃)₄ catalyst. The steric bulk of SPhos and XPhos facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition, which is often challenging for electron-deficient pyridines. The higher temperatures and stronger bases (K₃PO₄, K₂CO₃) are typical for activating the boronic acid and driving the reaction to completion.
Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The reaction is sensitive to the electronic nature of both the aryl halide and the amine, making ligand choice critical for success.
Mechanistic Overview: The Buchwald-Hartwig Cycle
Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalyst Performance Comparison
For C-N coupling with electron-poor heteroaryl halides, highly active catalysts are necessary to promote the reductive elimination step, which can be slow. Josiphos-type and Buchwald's biarylphosphine ligands are often effective.
| Catalyst System (Precursor + Ligand) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ + RuPhos | Morpholine | NaOt-Bu | Toluene | 100 | 95 | |
| Pd(OAc)₂ + BINAP | Aniline | K₂CO₃ | Toluene | 110 | 55 | |
| Pd₂(dba)₃ + BrettPhos | Piperidine | LHMDS | Dioxane | 100 | 91 |
Analysis: The results highlight the superiority of modern, specialized ligands for this transformation. RuPhos and BrettPhos, with their specific steric and electronic properties, are designed to facilitate the difficult reductive elimination from the electron-deficient pyridine ring. NaOt-Bu is a strong, non-nucleophilic base that effectively deprotonates the amine without competing in side reactions. In contrast, the more traditional BINAP ligand system shows significantly lower efficacy, likely due to a slower rate of reductive elimination.
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a direct route to arylethynes, valuable intermediates in synthesis. It typically employs a dual catalytic system of palladium and copper(I).
Mechanistic Overview: The Sonogashira Cycle
The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper(I) acetylide species. This copper acetylide is generated in a separate cycle where a terminal alkyne reacts with a Cu(I) salt. Reductive elimination from the Pd(II) complex yields the final product.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Catalyst Performance Comparison
Copper-free Sonogashira couplings have gained popularity to avoid issues with homocoupling of the alkyne (Glaser coupling). For these systems, ligand choice is again critical.
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ + CuI | Phenylacetylene | Et₃N | THF | 60 | 85 | |
| Pd(OAc)₂ + SPhos (Copper-free) | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 100 | 78 | |
| Pd(PPh₃)₄ + CuI | 1-Hexyne | i-Pr₂NH | DMF | 80 | 75 |
Analysis: The classic Pd(PPh₃)₂Cl₂/CuI system performs reliably for this transformation, benefiting from the synergistic action of palladium and copper. Triethylamine (Et₃N) serves as both the base and a suitable solvent. While copper-free methods are viable, they often require higher temperatures and stronger bases to facilitate the deprotonation of the alkyne and the subsequent transmetalation step. The yield with the SPhos-based copper-free system is competitive, offering an advantage in terms of process simplicity and avoiding copper contamination in the final product.
Detailed Experimental Protocols
The following protocols are representative examples for achieving high yields in the respective cross-coupling reactions.
Protocol 1: High-Yield Suzuki-Miyaura Coupling
A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methylpyridine: A Guide for Researchers and Process Chemists
Introduction
4-Fluoro-2-methylpyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the fluorine substituent, make it a valuable synthon for modulating the biological activity and pharmacokinetic profiles of target molecules. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs.
This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this compound. We will delve into the mechanistic details, experimental protocols, and economic considerations of each pathway to empower researchers and process chemists in selecting the most suitable method for their specific needs, from laboratory-scale synthesis to large-scale manufacturing.
Synthetic Strategies at a Glance
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr) via Halogen Exchange (Halex) Reaction: This classic approach involves the displacement of a leaving group, typically a chlorine or bromine atom, at the 4-position of the pyridine ring with a fluoride ion.
-
Balz-Schiemann and Related Diazotization Reactions: These methods proceed through a diazonium salt intermediate generated from the corresponding 4-amino-2-methylpyridine, which is subsequently decomposed in the presence of a fluoride source.
-
Direct Fluorination of 2,4-Lutidine: This strategy aims to introduce the fluorine atom directly onto the pyridine ring of the readily available starting material, 2,4-lutidine.
The following sections will provide a detailed examination of each of these routes.
Route 1: Halogen Exchange (Halex) Reaction
The Halex reaction is a widely employed method for the synthesis of fluoroaromatic compounds due to its operational simplicity and the relatively low cost of the fluorinating agent.
Causality and Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance the nucleophilicity of the fluoride ion. The efficiency of the reaction is highly dependent on the nature of the leaving group, with iodide being the most reactive, followed by bromide and chloride.
Experimental Protocol: Synthesis of this compound from 4-Chloro-2-methylpyridine
A detailed procedure for a similar transformation, the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine, has been reported and can be adapted for this synthesis.[1]
-
Reaction Setup: To a solution of 4-chloro-2-methylpyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3-5 mL per gram of starting material), add spray-dried potassium fluoride (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to afford this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 4-Chloro-2-methylpyridine is a commercially available starting material, but its cost can be a significant factor for large-scale production. Potassium fluoride is an inexpensive fluorinating agent. |
| Reagent & Solvent Costs | DMF is a relatively inexpensive solvent, but its high boiling point can make removal challenging. |
| Yield & Purity | Yields for this type of reaction are typically in the range of 60-80%. Purity after distillation is generally high. |
| Scalability | The Halex reaction is generally scalable, but the high reaction temperatures and the need for efficient stirring can pose challenges in large reactors. |
| Safety & Environmental | DMF is a reprotoxic solvent and should be handled with appropriate safety precautions. The use of high temperatures requires careful monitoring. |
Diagram: Halogen Exchange (Halex) Reaction Pathway
Caption: Halogen exchange reaction for the synthesis of this compound.
Route 2: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for the introduction of fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.
Causality and Mechanistic Insights
The reaction begins with the diazotization of 4-amino-2-methylpyridine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, typically tetrafluoroboric acid (HBF4). This forms the corresponding diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the release of nitrogen gas and the formation of an aryl cation, which is then trapped by the tetrafluoroborate anion to yield the desired fluoro-pyridine. A significant challenge with this method, particularly for pyridines, is the potential for the formation of polymeric byproducts and the instability of the product in aqueous conditions.[2]
Experimental Protocol: Synthesis of this compound from 4-Amino-2-methylpyridine
The following is a generalized procedure based on the synthesis of 4-fluoropyridine.[2]
-
Diazotization: Dissolve 4-amino-2-methylpyridine (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, ~48% in water, 3.0-4.0 eq) at 0-5 °C. To this solution, add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate out of the solution. Filter the salt, wash it with cold diethyl ether, and dry it under vacuum.
-
Thermal Decomposition: Gently heat the dried diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers, and purify by distillation.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 4-Amino-2-methylpyridine is a readily available and relatively inexpensive starting material. Tetrafluoroboric acid and sodium nitrite are also common and affordable reagents. |
| Reagent & Solvent Costs | The use of HBF4 requires specialized handling and equipment. High-boiling solvents for decomposition add to the cost. |
| Yield & Purity | Yields can be variable and are often moderate (30-50%) due to the formation of byproducts and the instability of the product.[2] Purity after purification can be good. |
| Scalability | The isolation and handling of potentially unstable diazonium salts can be a significant safety concern, limiting the scalability of this route. |
| Safety & Environmental | Diazonium salts are potentially explosive and must be handled with extreme care. The use of strong acids and the evolution of nitrogen gas require a well-ventilated fume hood and appropriate safety measures. |
Diagram: Balz-Schiemann Reaction Pathway
Caption: The Balz-Schiemann reaction pathway for this compound synthesis.
Route 3: Direct Fluorination of 2,4-Lutidine
Direct C-H fluorination is a highly desirable but challenging transformation. While no direct, high-yielding method for the selective fluorination of 2,4-lutidine at the 4-position has been widely reported, this remains an area of active research. The primary challenge lies in controlling the regioselectivity of the fluorination reaction, as the pyridine ring has multiple potential sites for electrophilic attack.
Conceptual Approach
A potential, albeit likely low-yielding, approach could involve electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF4). The reaction would likely proceed through an initial N-fluorination followed by a rearrangement, or direct C-H activation. However, a mixture of mono-, di-, and tri-fluorinated products, as well as isomers, would be expected.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Starting Materials | 2,4-Lutidine is an inexpensive and readily available starting material, often extracted from coal tar.[3] |
| Reagent & Solvent Costs | Electrophilic fluorinating agents are generally expensive, which would be a major drawback for this route. |
| Yield & Purity | The yield of the desired product is expected to be low, and the separation of isomers and other byproducts would be a significant challenge, making this route impractical for most applications. |
| Scalability | The low yield and purification difficulties make this approach unsuitable for scaling up. |
| Safety & Environmental | Electrophilic fluorinating reagents can be aggressive and require careful handling. The formation of multiple byproducts would also generate significant waste. |
Diagram: Conceptual Direct Fluorination Pathway
Caption: Conceptual pathway for the direct fluorination of 2,4-Lutidine.
Summary and Recommendations
The choice of the optimal synthetic route to this compound depends heavily on the desired scale of production, cost constraints, and available equipment and expertise.
| Route | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Halex Reaction | 4-Chloro-2-methylpyridine | KF, DMF | 60-80% | Good yield, scalable, uses inexpensive fluorinating agent. | High reaction temperature, cost of starting material, use of a reprotoxic solvent. |
| Balz-Schiemann | 4-Amino-2-methylpyridine | NaNO₂, HBF₄ | 30-50% | Inexpensive starting material. | Moderate and variable yields, safety concerns with diazonium salts, product instability.[2] |
| Direct Fluorination | 2,4-Lutidine | Electrophilic Fluorinating Agent | Low | Inexpensive starting material. | Poor selectivity, low yield, expensive reagents, difficult purification. |
Recommendation:
-
For laboratory-scale synthesis where the cost of the starting material is less of a concern, the Halex reaction offers a reliable and high-yielding route.
-
For large-scale production , the Halex reaction remains a viable option, but a thorough process optimization to minimize solvent use and ensure safety at high temperatures is crucial. The cost of 4-chloro-2-methylpyridine will be a key economic driver.
-
The Balz-Schiemann reaction may be considered if 4-amino-2-methylpyridine is significantly cheaper than 4-chloro-2-methylpyridine and the necessary safety infrastructure to handle diazonium salts is in place. However, the lower and more variable yields make it less attractive for manufacturing.
-
Direct fluorination of 2,4-lutidine is currently not a practical or economical route for the selective synthesis of this compound and is not recommended for preparative purposes.
Conclusion
The synthesis of this compound presents a classic case of balancing chemical efficiency with economic and safety considerations. While the Halex reaction currently stands out as the most practical and scalable approach, ongoing research into more efficient and selective direct fluorination methods may offer more sustainable and cost-effective solutions in the future. Researchers and process chemists are encouraged to carefully evaluate the factors outlined in this guide to make an informed decision that best suits their specific synthetic objectives.
References
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
-
2,4-Lutidine - Wikipedia. Available at: [Link]
Sources
A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution on the Pyridine Ring
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of modern synthesis. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, and the choice of leaving group is a critical parameter that dictates reaction efficiency, scope, and conditions. This guide provides an in-depth comparative analysis of common leaving groups in SNAr reactions on the pyridine ring, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
The Mechanism and its Implications for Leaving Group Reactivity
Nucleophilic aromatic substitution on the pyridine ring is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions relative to the nitrogen, facilitates the initial attack by a nucleophile.[1] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atom, a key feature that makes SNAr on pyridines more favorable than on benzene.[3] The second step involves the departure of the leaving group, which restores the aromaticity of the ring.
The nature of the rate-determining step is crucial in understanding the reactivity of different leaving groups. Typically, the formation of the Meisenheimer complex (nucleophilic attack) is the slow step. In such cases, the leaving group's ability to withdraw electron density from the ring via its inductive effect plays a dominant role in stabilizing the transition state leading to the intermediate. A more electronegative leaving group will accelerate the reaction. However, under certain conditions, particularly with highly reactive nucleophiles or very good leaving groups, the expulsion of the leaving group can become rate-limiting. In these scenarios, the strength of the carbon-leaving group bond and the stability of the leaving group as an anion become more important.
Comparative Analysis of Leaving Groups
The Halogens: A Quantitative Look
The halogens are the most commonly employed leaving groups in SNAr on pyridines. Their reactivity is a classic example of how the interplay between electronegativity and bond strength influences reaction rates.
When the nucleophilic attack is the rate-determining step, the reactivity of halopyridines follows the order F > Cl ≈ Br > I.[2] This is often referred to as the "element effect".[4][5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the Meisenheimer intermediate. This inductive effect outweighs its strong C-F bond, leading to a faster reaction rate.
A striking example of this is the reaction of 2-halopyridines with sodium ethoxide in ethanol, where 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[6]
| Leaving Group | Relative Rate (vs. Cl) |
| F | ~320 |
| Cl | 1 |
| Br | ~0.8 |
| I | ~0.5 |
| Table 1: Relative rates of reaction of 2-halopyridines with sodium ethoxide in ethanol. Data is illustrative and based on reported trends. |
The classic F > Cl > Br > I order is not absolute. With certain nucleophiles, particularly highly polarizable and weakly basic ones like thiolates, the rate-determining step can shift to the expulsion of the leaving group. In such cases, the reactivity order can invert to I > Br > Cl > F, reflecting the C-X bond strengths (C-I is the weakest).[2]
Sulfonyl Derivatives: The Superior Leaving Groups
Sulfonate esters, such as tosylates (p-toluenesulfonates, -OTs) and mesylates (methanesulfonates, -OMs), are renowned as excellent leaving groups in nucleophilic substitution reactions, often surpassing halides.[7][8][9]
The exceptional leaving group ability of sulfonates stems from the high stability of the resulting sulfonate anion. This stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms.[5][10] The conjugate acids of these leaving groups (p-toluenesulfonic acid and methanesulfonic acid) are very strong acids, meaning their conjugate bases are very weak and thus, excellent leaving groups.
While direct, extensive quantitative comparisons of pyridyl sulfonates and halopyridines in SNAr with common nucleophiles are not abundant in the literature, data from the closely related purine system (another nitrogen-containing heterocycle) provides strong evidence for their superior reactivity. A study on the SNAr of 6-substituted purine nucleosides with various nucleophiles found that an alkylsulfonyl group was a more reactive leaving group than fluoride, the most reactive halogen.
| Leaving Group (on Purine) | Reactivity Order with BuNH2/MeCN |
| Alkylsulfonyl | Most Reactive |
| F | > Br > Cl > I |
| Table 2: Inferred reactivity order on the pyridine ring based on data from 6-substituted purine nucleosides. |
Given that the mechanisms of SNAr on purines and pyridines are analogous, it is highly probable that pyridyl tosylates and mesylates are also more reactive than their fluoropyridine counterparts. This enhanced reactivity can often allow for milder reaction conditions.
Other Leaving Groups
While halogens and sulfonates are the most common, other groups can also function as leaving groups in SNAr on pyridines, particularly when the ring is highly activated. These include:
-
Nitro (-NO2): A powerful electron-withdrawing group that also functions as a good leaving group.
-
Alkoxy (-OR): Can be displaced, especially from activated pyridinium salts.
-
Hydride (-H): In the classic Chichibabin reaction, a hydride ion can act as a leaving group, though this requires very strong nucleophiles like sodium amide.[1]
Experimental Protocols
General Procedure for a Comparative Kinetic Study of Halopyridine Reactivity using UV-Vis Spectrophotometry
This protocol allows for the quantitative comparison of the reaction rates of different halopyridines with a given nucleophile.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the halopyridines (e.g., 2-fluoropyridine, 2-chloropyridine) of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a stock solution of the nucleophile (e.g., sodium ethoxide in ethanol, piperidine in acetonitrile) at a concentration significantly higher than the halopyridine to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for the expected product. The starting materials should have minimal absorbance at this wavelength.
-
Equilibrate the nucleophile solution to the desired reaction temperature in a cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small volume of the halopyridine stock solution into the cuvette and start recording the absorbance at λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k2) is obtained by plotting k_obs against the concentration of the nucleophile. The slope of this line is k2.
-
Synthesis of a Pyridyl Tosylate and Subsequent SNAr Reaction
This two-step protocol first converts a hydroxypyridine to a more reactive pyridyl tosylate, which is then used in an SNAr reaction.
Step 1: Synthesis of 2-Pyridyl Tosylate
-
Reaction Setup: Dissolve 2-hydroxypyridine in pyridine (as solvent and base) and cool the mixture in an ice bath.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable solvent (e.g., dichloromethane) to the cooled pyridine solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove pyridine), then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the 2-pyridyl tosylate.
Step 2: SNAr Reaction of 2-Pyridyl Tosylate with an Amine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-pyridyl tosylate and the desired amine in an anhydrous aprotic solvent (e.g., DMF, DMSO).
-
Base: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to the mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Purify the product by column chromatography.
Conclusion
The choice of leaving group in the nucleophilic aromatic substitution on pyridines is a critical decision that significantly impacts reaction outcomes.
-
Fluorine is generally the most reactive halogen due to its strong inductive effect, making fluoropyridines ideal substrates for SNAr when mild conditions are required.
-
The reactivity of other halogens typically follows the order Cl ≈ Br > I, although this can be inverted with certain nucleophiles.
-
Sulfonates , such as tosylates and mesylates, are exceptionally good leaving groups due to the high stability of the resulting anion. While direct quantitative comparisons on the pyridine ring are scarce, evidence from related heterocyclic systems suggests they are likely more reactive than even fluorine, providing a powerful option for challenging substitutions.
By understanding the underlying mechanistic principles and the relative reactivities of these leaving groups, researchers can make informed decisions to optimize their synthetic routes towards valuable pyridine-containing molecules.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). Retrieved from [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson+. Retrieved from [Link]
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Retrieved from [Link]
-
S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Differences between alkyl halides and alkyl tosylates. (2014, December 3). Chemistry Stack Exchange. Retrieved from [Link]
-
9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. Retrieved from [Link]
-
Common Leaving Groups. (n.d.). Retrieved from [Link]
-
Recent advances in heterolytic nucleofugal leaving groups. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. people.uleth.ca [people.uleth.ca]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Regioselective Derivatization of 4-Fluoro-2-methylpyridine
In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and functional materials necessitates robust and predictable synthetic methodologies for their elaboration. Among these, 4-fluoro-2-methylpyridine stands out as a versatile building block, offering multiple avenues for functionalization. However, the interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the inherent electronics of the pyridine ring presents a nuanced challenge in controlling the regiochemical outcome of derivatization reactions.
This guide provides an in-depth comparison of common derivatization strategies for this compound, grounded in mechanistic principles and supported by experimental data. We will explore the factors governing regioselectivity in Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions, offering researchers the insights needed to make informed decisions in their synthetic campaigns.
The Electronic Landscape of this compound
Understanding the regiochemical preferences of this compound begins with an analysis of its electronic structure. The pyridine nitrogen atom and the C4-fluorine atom are strongly electron-withdrawing, rendering the C2, C4, and C6 positions electron-deficient. This makes the C4 position, bearing the fluorine leaving group, highly susceptible to nucleophilic attack. Conversely, the C2-methyl group is weakly electron-donating. For deprotonation reactions (metalation), the acidity of the ring protons is a key consideration. The C5 proton is activated by the adjacent fluorine, while the C3 proton is influenced by both the C2-methyl and C4-fluoro substituents.
Nucleophilic Aromatic Substitution (SNAr): The Preeminent Pathway
The most intuitive and widely exploited reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C4 position is activated by the para-disposed ring nitrogen, making it an excellent leaving group for a variety of nucleophiles.
Mechanism and Regiocontrol
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides a strong thermodynamic driving force. Subsequent elimination of the fluoride ion restores aromaticity and yields the C4-substituted product.
Due to the powerful activating effect of the pyridine nitrogen, substitution occurs almost exclusively at the C4 position. The C-F bond is significantly more reactive towards nucleophilic attack than any of the C-H bonds on the ring.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[1][2]
dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: SNAr Mechanism on this compound", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
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Comparative Data: SNAr with Various Nucleophiles
The versatility of the SNAr reaction on this compound is demonstrated by its compatibility with a wide range of N-, O-, and S-based nucleophiles.
| Nucleophile | Reagent/Conditions | Product | Typical Yield | Reference |
| Amine (Primary) | R-NH₂, K₂CO₃, DMSO, 120 °C | 4-Amino-2-methylpyridine | 85-95% | [General Procedure] |
| Amine (Secondary) | R₂NH, K₂CO₃, DMSO, 120 °C | 4-(Dialkylamino)-2-methylpyridine | 80-95% | [General Procedure] |
| Alcoholate | R-OH, NaH, THF, reflux | 4-Alkoxy-2-methylpyridine | 70-90% | [General Procedure] |
| Thiolate | R-SH, K₂CO₃, DMF, 80 °C | 4-(Alkylthio)-2-methylpyridine | >90% | [General Procedure] |
Table 1: Representative SNAr Reactions on this compound.
Experimental Protocol: Synthesis of 4-Amino-2-methylpyridine derivative
This protocol provides a reliable method for the amination of this compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the desired 4-amino-2-methylpyridine derivative.
Directed ortho-Metalation (DoM): A Route to C3 and C5 Functionalization
While SNAr provides a reliable entry to C4-substituted products, Directed ortho-Metalation (DoM) offers a complementary strategy to functionalize the C-H bonds adjacent to the existing substituents. This reaction involves deprotonation with a strong organolithium base, followed by quenching with an electrophile.
Regiochemical Considerations
The regioselectivity of lithiation on the this compound ring is a delicate balance of directing effects. The C2-methyl group is a weak directing group, while the C4-fluoro is a more powerful one. Strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are typically used.[3]
-
C5-Lithiation: The fluorine atom is a known ortho-directing group for metalation. The inductive effect of fluorine acidifies the adjacent C5 proton, making it the most likely site for deprotonation.
-
C3-Lithiation: The C2-methyl group can also direct lithiation to the C3 position. However, this effect is generally weaker than that of the fluorine.
Studies on related 2-fluoropyridines have shown that lithiation predominantly occurs ortho to the fluorine atom.[4] Therefore, for this compound, the primary site of deprotonation is expected to be C5.
dot graph "DoM_Workflow" { graph [rankdir="TB", splines=true, label="Figure 2: General Workflow for Directed ortho-Metalation", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} enddot
Experimental Protocol: Synthesis of this compound-5-carboxaldehyde
This protocol outlines the formylation at the C5 position via DoM.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) to the THF.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete lithiation.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by silica gel chromatography.
Palladium-Catalyzed Cross-Coupling: Advanced C-C and C-N Bond Formation
For more complex derivatizations, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[5][6][7][8] These reactions offer a broader substrate scope and functional group tolerance compared to classical methods.
Regioselectivity in Cross-Coupling
With this compound, the primary site for cross-coupling is the C-F bond at the C4 position. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in Pd-catalyzed couplings, the activation provided by the pyridine ring can facilitate these transformations, particularly with specialized ligands.
An alternative and often more efficient strategy is to first convert a C-H bond into a more reactive C-Halogen or C-OTf bond. For instance, if C5 functionalization is desired, one could perform a DoM reaction followed by quenching with iodine to install a handle for subsequent Suzuki or other cross-coupling reactions.
A fascinating case arises with di-halogenated pyridines. For example, in 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination has been shown to occur selectively at the C4-iodine position, leaving the C2-fluorine intact.[9] This demonstrates that the reactivity of the C-X bond (I > Br > Cl >> F) typically governs the regioselectivity in these cross-coupling reactions.
Comparative Guide: Suzuki vs. Buchwald-Hartwig
| Reaction | Bond Formed | Key Components | Regioselectivity Driver |
| Suzuki-Miyaura | C-C | Pd Catalyst, Ligand, Base, Boronic Acid/Ester | Position of the halide or triflate leaving group. |
| Buchwald-Hartwig | C-N | Pd Catalyst, Ligand, Base, Amine | Position of the halide or triflate leaving group. |
Table 2: Comparison of Key Cross-Coupling Reactions.
dot graph "CrossCoupling_Decision" { graph [rankdir="TB", splines=true, label="Figure 3: Decision Tree for Cross-Coupling Strategy", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
} enddot
Experimental Protocol: Buchwald-Hartwig Amination of a C4-Halopyridine Derivative
This protocol is generalized for a 2-methyl-4-halopyridine (where Halo = Cl, Br, I) for higher reactivity.
-
Setup: In a glovebox, add the 4-halopyridine substrate (1.0 eq.), the amine coupling partner (1.2 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.) to a vial.
-
Solvent: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Conclusion
The derivatization of this compound is a testament to the principles of regiocontrol in heterocyclic chemistry. For researchers aiming to functionalize this valuable scaffold, the choice of methodology is dictated by the desired position of substitution.
-
For C4-substitution , Nucleophilic Aromatic Substitution is the most direct, high-yielding, and reliable method, suitable for a vast array of nucleophiles.
-
For C5-substitution , Directed ortho-Metalation provides a powerful route to introduce a wide range of electrophiles, leveraging the directing ability of the fluorine atom.
-
For advanced C-C and C-N bond formation , Palladium-Catalyzed Cross-Coupling reactions offer unparalleled scope, though often requiring a two-step sequence involving initial halogenation via DoM for positions other than C4.
By understanding the underlying mechanisms and comparative reactivities presented in this guide, scientists can strategically and efficiently synthesize complex pyridine derivatives, accelerating progress in drug development and materials science.
References
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Alcaraz, L., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]
-
Gupta, L., et al. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 78(13), 6676-6684. [Link]
-
Couture, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]
-
Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9101-9109. [Link]
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]
-
Zhang, Y., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6843-6856. [Link]
-
Ullah, F., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
JACS. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
Pomikacova, K., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(12), 1883-1887. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17131-17138. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
J-STAGE. (2007). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
Perin, N., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1503. [Link]
-
ResearchGate. (2001). 2‐Lithiopyridine. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
G., S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 478. [Link]
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The Duality of Reactivity: A Comparative Guide to In-Silico Prediction and Experimental Outcomes in 4-Fluoro-2-methylpyridine Reactions
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. Among them, 4-Fluoro-2-methylpyridine stands out as a versatile intermediate, offering a reactive handle for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is activated by the ring's nitrogen atom, making it a prime site for functionalization.[1] However, predicting the precise outcome—yield, selectivity, and even the mechanistic pathway—of its reactions remains a critical challenge.
This guide provides an in-depth comparison between in-silico computational predictions and tangible experimental outcomes for SNAr reactions involving this compound. We will explore the theoretical underpinnings of computational models, detail the practicalities of laboratory experiments, and synthesize these two powerful approaches to provide a holistic understanding of this key substrate's reactivity. This dual-pronged approach, leveraging both predictive modeling and empirical validation, is central to accelerating contemporary chemical research.
The Central Question: Predicting Nucleophilic Attack
The core of this compound's utility lies in the electrophilic nature of its C4 carbon, which is directly influenced by the electron-withdrawing effect of the pyridine nitrogen. This makes it susceptible to attack by a wide range of nucleophiles. The fundamental question for any researcher is: under a given set of conditions, with a chosen nucleophile, what will the reaction yield and which product will be formed?
-
Experimental Approach: The traditional and ultimate arbiter is the laboratory experiment. It provides concrete, real-world data on product formation, reaction kinetics, and yield.
-
In-Silico Approach: Computational chemistry offers a predictive lens. By modeling the electronic structure of the reactants and the energetic landscape of the reaction pathway, we can forecast the most likely outcome, saving valuable time and resources.
This guide will use a representative SNAr reaction—the reaction of this compound with morpholine—as a case study to illuminate both methodologies.
Part 1: The In-Silico Prediction Workflow
Computational prediction of SNAr reactivity hinges on quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The goal is to determine the activation energy barrier (ΔG‡) for the reaction. A lower energy barrier corresponds to a faster, more favorable reaction. The process follows a logical, multi-step workflow.
Diagram: In-Silico Prediction Workflow
Caption: A standard workflow for predicting SNAr reaction feasibility using DFT.
Causality in Computational Choices:
-
Why DFT? DFT provides a robust balance between computational cost and accuracy for systems of this size, making it the workhorse of modern computational organic chemistry. Functionals like ωB97X-D are often chosen for their good performance in describing non-covalent interactions and reaction barriers.[2]
-
Why a Solvation Model? SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents like DMSO stabilize the charged transition state, accelerating the reaction. An implicit solvent model is crucial for capturing these effects and achieving a realistic energy profile.[3]
-
Transition State vs. Meisenheimer Intermediate: The "textbook" SNAr mechanism proceeds in two steps via a stable Meisenheimer intermediate. However, recent computational and experimental evidence suggests that many SNAr reactions, particularly with fluoride as the leaving group, may be concerted, proceeding through a single transition state.[4] Our in-silico workflow must be able to distinguish between these possibilities.[3][5]
Predicted Outcome: For the reaction with morpholine, DFT calculations are expected to predict a low activation energy barrier for substitution at the C4 position. This is because the negative charge buildup in the transition state is effectively stabilized by the electronegative pyridine nitrogen. Analysis of the LUMO (Lowest Unoccupied Molecular Orbital) of this compound would also show the largest orbital coefficient at the C4 position, marking it as the most electrophilic site and the most susceptible to nucleophilic attack.[6]
Part 2: The Experimental Protocol and Outcome
The in-silico prediction provides a strong hypothesis; the experimental protocol is designed to test it. Based on established methods for SNAr on similar fluoropyridine substrates, a reliable procedure can be designed.[7]
Diagram: Experimental Validation Workflow
Caption: General experimental workflow for an SNAr reaction and product validation.
Detailed Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO), add morpholine (1.2 eq) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: DMSO is the solvent of choice for its ability to dissolve the reactants and stabilize the charged intermediate/transition state. K₂CO₃ is a mild base used to neutralize the HF by-product, driving the reaction to completion. An excess of the nucleophile (morpholine) is used to ensure complete consumption of the starting material.
-
-
Heat the reaction mixture to 80–100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Causality: Heating provides the necessary thermal energy to overcome the activation barrier. Monitoring is crucial for determining the reaction endpoint, preventing decomposition from prolonged heating.
-
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Causality: This "quenching" step stops the reaction and precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KF).
-
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Causality: This standard work-up procedure isolates the desired product from the aqueous phase and removes residual water from the organic solvent.
-
-
Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Causality: Purification is essential to remove any unreacted starting materials, excess nucleophile, and minor side products, yielding the pure desired compound.
-
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
-
Causality: This is the definitive step of validation. Spectroscopic data provides irrefutable proof of the molecular structure, confirming that substitution occurred at the C4 position.
-
Expected Experimental Outcome: The reaction is expected to proceed cleanly, providing a high yield (>80%) of the desired product, 4-(2-methylpyridin-4-yl)morpholine. ¹⁹F NMR analysis of the crude reaction mixture would show the disappearance of the starting material's signal, while ¹H and ¹³C NMR of the purified product would confirm the incorporation of the morpholine moiety and the loss of the C-F bond.
Part 3: A Synthesis of Prediction and Reality
This section directly compares the anticipated results from both workflows, highlighting points of convergence and potential divergence.
| Parameter | In-Silico Prediction (DFT) | Expected Experimental Outcome | Validation & Insight |
| Feasibility | Low calculated activation energy (ΔG‡) suggests the reaction is kinetically favorable. | Reaction proceeds to completion under moderate heating (80-100 °C). | Convergence: The low predicted barrier aligns with the practical observation that the reaction occurs readily, validating the computational model's ability to predict feasibility. |
| Regioselectivity | Calculation of ΔG‡ for attack at C4 is significantly lower than for any other position. LUMO analysis shows the largest coefficient at C4. | Exclusive formation of the C4-substituted product, 4-(2-methylpyridin-4-yl)morpholine, is observed. | Convergence: Both methods unequivocally point to substitution at the 4-position. This confirms that the electronic activation by the pyridine nitrogen is the dominant controlling factor, a principle well-captured by DFT.[1] |
| Yield | Not directly predicted. Computational models focus on kinetic and thermodynamic favorability, not quantitative yield. | High isolated yield (>80%) is expected. | Divergence: This highlights a limitation of standard in-silico models. Experimental yield is affected by practical factors like reagent purity, reaction time, and purification efficiency, which are not part of the quantum mechanical calculation. |
| Mechanism | Calculation can distinguish between a stepwise (via Meisenheimer intermediate) or a concerted pathway. For fluoropyridines, a concerted mechanism is often predicted.[4][5] | Standard experimental analysis (NMR, MS) confirms the final product but does not typically elucidate the mechanism. | Insight: This is where computation provides deeper understanding. While the experiment shows what happened, the in-silico model proposes how it happened at a molecular level. Advanced kinetic experiments would be needed to experimentally probe the mechanism. |
Conclusion: A Symbiotic Relationship
The case of this compound demonstrates that in-silico prediction and experimental validation are not competing methodologies but rather deeply synergistic partners in chemical discovery. Computational chemistry, grounded in the principles of quantum mechanics, provides a powerful predictive framework that can guide experimental design, explain observed reactivity, and probe mechanistic details that are difficult to access in the lab.[5][6] Simultaneously, the empirical data from well-executed experiments serve as the ultimate ground truth, validating and refining our computational models.
For researchers and drug development professionals, embracing this dual approach is paramount. It allows for the rapid screening of potential reactions, the rationalization of unexpected outcomes, and the confident application of versatile building blocks like this compound to construct the complex molecules that drive innovation.
References
-
Rohrbach, S., Murphy, J. A., & Tuttle, T. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(35), 14871–14876. Available at: [Link]
-
Wavefunction, Inc. & Q-Chem, Inc. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Available at: [Link]
- Terrier, F. (2013).
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12893–12902. Available at: [Link]
-
Schlosser, M. (2006). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Angewandte Chemie International Edition, 45(32), 5432-5436. Available at: [Link]
-
Murphy, J. A. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. CORE Repository. Available at: [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for 4-Fluoro-2-methylpyridine Quantification
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of chemical intermediates like 4-Fluoro-2-methylpyridine is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical methodology can have profound impacts on development timelines, regulatory submissions, and ultimately, product quality. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. It further details the critical process of cross-validating these methods to ensure consistency and reliability of analytical data across different technologies or laboratories, a cornerstone of a robust analytical lifecycle management strategy.[1][2]
The principles and procedures outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[3][4][5] The objective of validating an analytical procedure is to formally demonstrate its fitness for the intended purpose.[4][5]
The Importance of Methodological Diversity and Cross-Validation
Relying on a single analytical technique can introduce unforeseen risks. Method-specific biases, instrument limitations, or matrix effects can obscure the true quality profile of a substance. By developing and validating two orthogonal methods, such as HPLC and GC, a more comprehensive understanding of the analyte and its impurity profile can be achieved.
Cross-validation becomes essential when data from different analytical procedures must be compared or when a method is transferred between laboratories.[6] It serves to demonstrate that two distinct methods can produce comparable, reliable results for the same analyte, ensuring data integrity throughout the product lifecycle.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a substituted pyridine, a reversed-phase HPLC (RP-HPLC) method is highly suitable. Separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobicity, which provides effective retention for moderately polar aromatic compounds like this compound.
-
Mobile Phase: A gradient of a buffered aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile (Mobile Phase B) is employed. The buffer (e.g., phosphate or formate) controls the pH to ensure the analyte is in a consistent ionization state, leading to reproducible retention times and sharp peak shapes. The gradient elution allows for the efficient separation of the main component from potential impurities with different polarities.
-
Detection: A UV detector is chosen as the pyridine ring is a strong chromophore, providing excellent sensitivity. Detection at a wavelength around 260 nm is typically appropriate for this class of compounds.
Experimental Protocol: HPLC Purity and Quantification Assay
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals: this compound Reference Standard, Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Water and Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 17.1 | |
| 20 |
Method 2: Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds.[7] this compound, with an expected boiling point similar to other picoline isomers (around 130-150°C), is well-suited for GC analysis. Separation occurs as the volatilized analyte, carried by an inert gas, interacts with a stationary phase coated on the inside of a capillary column.
Causality of Experimental Choices:
-
Stationary Phase (Column): A mid-polarity column, such as one containing a wax or a phenyl-substituted polysiloxane phase (e.g., DB-WAX, DB-5ms), is chosen. This provides a good balance of interactions (polarizability and hydrogen bonding) to effectively separate the analyte from closely related impurities, such as positional isomers or degradation products.
-
Injector and Detector: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range, making it excellent for quantification. For impurity identification, a Mass Spectrometer (MS) detector would be superior.[8][9]
-
Temperature Program: A temperature ramp is employed to ensure that components with different volatilities are effectively separated. The program starts at a lower temperature to resolve volatile impurities and gradually increases to elute the main analyte and any less volatile components in a reasonable time with good peak shape.
Experimental Protocol: GC Purity and Quantification Assay
-
Instrumentation and Materials:
-
GC system with a split/splitless injector, an autosampler, a column oven, and a Flame Ionization Detector (FID).
-
Column: CP-Wax 51 for Amines, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Chemicals: this compound Reference Standard, Dichloromethane (GC Grade).
-
-
Preparation of Solutions:
-
Diluent: Dichloromethane.
-
Standard Solution (100 µg/mL): Prepare a 1 mg/mL stock solution of this compound Reference Standard in Dichloromethane. Dilute 1.0 mL of this stock to 10.0 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare a 1 mg/mL stock solution of the this compound sample in Dichloromethane. Dilute 1.0 mL of this stock to 10.0 mL with diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature | Program |
| Initial: 80 °C, hold for 1 min | |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 5 min at 200 °C |
The Cross-Validation Protocol: Bridging the Methodologies
The core objective of cross-validation is to demonstrate that two different analytical procedures can yield comparable results for the same set of samples. The process should be governed by a pre-approved protocol that clearly defines the procedures, samples to be analyzed, and acceptance criteria.[6]
Step-by-Step Cross-Validation Workflow
-
Define the Analytical Target Profile (ATP): Establish the performance requirements for the methods, including the target range, accuracy, and precision needed for the intended use.
-
Primary Method Validation: Ensure both the HPLC and GC methods are individually validated according to ICH Q2(R2) guidelines for key parameters such as specificity, linearity, range, accuracy, and precision.[2][3]
-
Sample Selection: Select a minimum of three batches of this compound, preferably representing the typical quality range (e.g., high purity, nominal purity, and a batch with known impurities).
-
Analysis: Each sample should be analyzed in replicate (e.g., n=3) by two different analysts, one for each method (HPLC and GC).
-
Data Evaluation: Compare the quantitative results (e.g., assay value) obtained from both methods for each sample. The agreement between the results is assessed against pre-defined acceptance criteria.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics from the validation of each method. The acceptance criteria are typical for API purity assays.
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte retention time. Peak purity > 0.99. | No interference from blank at the analyte retention time. | Method is specific. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.995 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Covers 80-120% of nominal concentration. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability (n=6) | 0.4% | 0.6% | %RSD ≤ 1.0% |
| - Intermediate Precision | 0.7% | 0.9% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.2 µg/mL | S/N ≥ 10 |
Cross-Validation Results and Interpretation
The ultimate test is the direct comparison of results. The data below represents a hypothetical cross-validation study.
| Sample Batch ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| BATCH-001 | 99.85 | 99.76 | 0.09 |
| BATCH-002 | 99.52 | 99.61 | -0.09 |
| BATCH-003 | 98.91 | 99.05 | -0.14 |
Acceptance Criterion: The percentage difference between the average assay results from the two methods should not exceed 2.0%.
Caption: Decision logic for evaluating cross-validation results.
Conclusion
The development of orthogonal analytical methods, such as HPLC and GC, provides a robust framework for the characterization and quality control of this compound. While each method has its own strengths, the critical step of cross-validation ensures their equivalency for quantitative purposes. This process, grounded in the principles of ICH guidelines, is not merely a regulatory checkbox but a scientific imperative that underpins the reliability of all subsequent data, from process development through to final product release. By embracing this approach, drug development professionals can build a more resilient and scientifically sound analytical control strategy.
References
-
ICH guideline Q2(R2) on validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2024). ResearchGate. Retrieved from [Link]
-
Getting Analytical Method Validation, Verification & Transfer Right. (n.d.). ComplianceOnline. Retrieved from [Link]
-
Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. (n.d.). Compliance4alllearning.com. Retrieved from [Link]
-
Analytical Method Validation and Transfer According to the New FDA Guidance. (n.d.). Research and Markets. Retrieved from [Link]
-
Analytical Method Transfer Best Practices. (2017). Contract Pharma. Retrieved from [Link]
-
Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015). YouTube. Retrieved from [Link]
-
Hosten, E. et al. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm. Retrieved from [Link]
-
Lojzova, L. et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds. PubMed. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke. (2025). ResearchGate. Retrieved from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines. (2025). ResearchGate. Retrieved from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-Fluoro-2-methylpyridine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. 4-Fluoro-2-methylpyridine, a common intermediate in pharmaceutical and agrochemical synthesis, possesses a specific hazard profile that demands a rigorous and informed disposal protocol.
This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of why each step is necessary. By understanding the causality behind these protocols, we can foster a culture of intrinsic safety and ensure that every aspect of our workflow is self-validating and trustworthy.
Part 1: Understanding the Hazard Profile of this compound
Before addressing disposal, we must first appreciate the inherent chemical properties and associated risks of this compound. Its hazard profile is multifaceted, stemming from its nature as a halogenated, flammable, and toxic pyridine derivative.
| Property | Value & Implications |
| GHS Hazard Statements | H226 (Flammable liquid and vapour), H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Physical State | Liquid[1][2] |
| Boiling Point | Approximately 145 °C |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[3] Contact can lead to vigorous, exothermic reactions. |
| Hazardous Decomposition | Upon combustion, releases toxic and corrosive gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4][5] |
The presence of the fluorine atom enhances the molecule's reactivity in certain synthetic contexts but also contributes to the generation of highly corrosive hydrogen fluoride upon improper incineration or thermal decomposition.[4] Its toxicity profile necessitates stringent containment to prevent exposure via inhalation, ingestion, or dermal contact.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process of segregation, containment, labeling, and transfer. Adherence to this workflow is essential for regulatory compliance and laboratory safety.
Step 1: Immediate Segregation at the Point of Generation
The Causality: The core principle of chemical waste management is preventing unintended reactions. Mixing this compound with incompatible waste streams, such as strong acids or oxidizers, could trigger a dangerous chemical reaction.[3][6] Furthermore, halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[7]
Protocol:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste streams.
-
Collect waste this compound, including contaminated solvents (e.g., from chromatography) and reaction residues, directly into this designated container.
Step 2: Proper Containment and Labeling
The Causality: Secure containment is vital to prevent the release of flammable and toxic vapors.[8] Proper labeling ensures that everyone who handles the container, from lab personnel to waste disposal technicians, is fully aware of its contents and the associated hazards.
Protocol:
-
Container Selection: Use a chemically resistant, sealable, and airtight container. UN-certified jerry cans or similar approved containers are recommended. Ensure the container material is compatible with pyridine derivatives.
-
Secure Closure: Keep the waste container tightly closed when not in active use.[4][9][10]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., flammable, toxic, irritant).
-
The date accumulation started.
-
Step 3: Safe Interim Storage
The Causality: Improper storage of accumulated waste can pose a significant fire or exposure risk. Storing it in a designated, controlled area mitigates these risks and ensures it is kept away from potential ignition sources and incompatible chemicals.[8]
Protocol:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within or near the lab.
-
This area must be a well-ventilated space, such as a chemical fume hood or a ventilated cabinet.[8]
-
Ensure the storage location is away from heat, sparks, open flames, and direct sunlight.[4][8]
-
Store segregated from incompatible chemicals, particularly strong acids and oxidizers.[8]
Step 4: Disposal and Removal
The Causality: Disposal of halogenated pyridines is federally regulated.[7] These compounds cannot be poured down the drain or disposed of as regular trash. They must be handled by a licensed hazardous waste disposal company that can provide certified chemical destruction, typically through high-temperature incineration.[7][11]
Protocol:
-
Once the waste container is full or is no longer being used, arrange for its removal through your institution's Environmental Health & Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[8]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Part 3: Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
The Causality: The flammability and toxicity of this compound require a rapid and cautious response to spills. The goal is to contain the spill, prevent it from spreading or entering drains, and decontaminate the area without creating additional hazards.
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact EHS or emergency services.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby spark-producing equipment.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical sorbent pad.[8][12] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Always wear appropriate Personal Protective Equipment (PPE) during cleanup, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
Logical Framework for Disposal Decision-Making
The following diagram illustrates the critical decision points in the disposal process for waste generated from work with this compound.
Caption: Decision workflow for segregating and storing this compound waste.
By embedding these principles and procedures into our daily laboratory operations, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
-
Standard Operating Procedure for Pyridine. Source: Washington State University, Environmental Health & Safety. [Link]
-
International Chemical Safety Cards (ICSC) for 4-Methylpyridine. Source: Inchem.org. [Link]
-
Toxicological Profile for Pyridine - Regulations and Guidelines. Source: National Center for Biotechnology Information (NCBI). [Link]
-
Production, Import, Use, and Disposal of Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Hazardous Waste Acceptance Conditions. Source: University of Groningen. [Link]
Sources
- 1. This compound | 766-16-5 [sigmaaldrich.com]
- 2. synchem.de [synchem.de]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ICSC 0803 - 4-METHYLPYRIDINE [inchem.org]
A Researcher's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-methylpyridine
An In-Depth Operational and Safety Protocol
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with reactive pyridine derivatives such as 4-Fluoro-2-methylpyridine. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of a robust personal protective equipment (PPE) strategy. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
This compound is a substituted pyridine, and while comprehensive toxicological data may be limited, its structure necessitates a cautious approach. Based on available safety data sheets (SDS) for this compound and its analogs, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: The substance is presumed to be harmful if ingested or absorbed through the skin.
-
Flammability: While not always explicitly stated for this specific compound, many pyridine derivatives are flammable liquids.[2]
A thorough risk assessment is the foundational step before any handling of this compound. This guide will focus on the PPE required to mitigate the risks identified above.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is not a matter of simple checklist completion; it is a dynamic process based on the scale of the experiment, the physical form of the chemical, and the specific manipulations being performed.
The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard laboratory safety glasses are insufficient for handling this compound.
-
Chemical Splash Goggles: These are mandatory and should offer a complete seal around the eyes. This design is critical to protect against splashes from any direction and from irritating vapors.[3]
-
Face Shield: When handling larger quantities (typically >50 mL) or when there is a heightened risk of splashing or spattering (e.g., during quenching of a reaction), a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.
Skin contact is a primary route of exposure. The choice of glove material is critical, as not all polymers offer the same level of protection against specific chemicals.
-
Recommended Glove Materials: For pyridine and its derivatives, nitrile or neoprene gloves are generally recommended.[3][4] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data for this compound if available.
-
Double Gloving: For prolonged handling or when working with larger volumes, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[3] Gloves should be changed immediately if contamination is suspected and always upon completion of the handling procedure.
Standard cotton lab coats offer minimal protection against chemical spills.
-
Flame-Retardant Laboratory Coat: Given the potential flammability of pyridine derivatives, a flame-retardant lab coat is the recommended standard.[3] It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling significant quantities where the risk of a substantial spill exists, a chemical-resistant apron worn over the lab coat provides an additional impermeable barrier.
All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1][4] The sash should be kept as low as practicable.
-
Standard Operations: For routine small-scale laboratory use within a functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations or Ventilation Failure: In the event of a large spill or a failure of the primary engineering controls (i.e., the fume hood), respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[5] For significant exposures, a full-face respirator or a self-contained breathing apparatus (SCBA) may be warranted, depending on the concentration and circumstances.[5][6]
Summary of Personal Protective Equipment
| Protection Type | Standard Laboratory Operations (Small Scale) | Large Scale Operations or High Splash Risk |
| Eye/Face Protection | Chemical Splash Goggles | Chemical Splash Goggles and a Face Shield |
| Hand Protection | Single or double-layered nitrile or neoprene gloves | Double-layered nitrile or neoprene gloves |
| Body Protection | Flame-retardant lab coat | Flame-retardant lab coat and a chemical-resistant apron |
| Respiratory Protection | Work within a certified chemical fume hood | Work within a certified chemical fume hood. Respirator with organic vapor cartridge for emergency use. |
Step-by-Step Guide to Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat: Remove the lab coat, turning it inside out as it is removed to contain any surface contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Operational and Disposal Plans
Safe Handling and Operational Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to use.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: this compound is a halogenated organic compound. As such, all waste containing this substance must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7] Do not mix with non-halogenated waste.
-
Container Management: Use a chemically compatible container with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Flammable").[7]
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's specific procedures for arranging the pickup of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.[3]
By adhering to these detailed PPE, operational, and disposal protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
